molecular formula C9H10BrNO B3248414 N-[2-(4-bromophenyl)ethyl]formamide CAS No. 186390-59-0

N-[2-(4-bromophenyl)ethyl]formamide

Cat. No.: B3248414
CAS No.: 186390-59-0
M. Wt: 228.09 g/mol
InChI Key: MVBSTLOVKYCSCX-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)ethyl]formamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBSTLOVKYCSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Molecular Properties of N-[2-(4-Bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, N-[2-(4-bromophenyl)ethyl]formamide (CAS 186390-59-0) serves as a pivotal synthetic intermediate. Featuring a phenethylamine backbone, a para-bromo synthetic handle, and an orthogonally protected primary amine, this molecule is a critical building block for the development of neuroreceptor ligands, peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, and complex phenethylamine-derived pharmacophores.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties. This guide deconstructs the causality behind its synthetic methodologies, provides self-validating experimental protocols, and maps its downstream applications in advanced drug development workflows.

Molecular Architecture and Chemical Properties

The utility of this compound lies in its trifunctional nature:

  • The Phenethylamine Core: A privileged scaffold in pharmacology, heavily utilized in central nervous system (CNS) active agents [2].

  • The para-Bromo Substituent: Acts as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for extensive structural diversification.

  • The N-Formyl Group: Serves a dual purpose. It temporarily masks the primary amine to prevent unwanted N-alkylation during cross-coupling, and it acts as a direct precursor for the synthesis of N-methylated secondary amines via chemoselective hydride reduction.

Quantitative Physico-Chemical Data

The following table summarizes the core quantitative properties of the compound, essential for calculating reaction stoichiometries and predicting chromatographic behavior [1].

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 186390-59-0
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Monoisotopic Mass 227.00 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 3

Synthetic Methodologies

The most efficient route to synthesize this compound is the direct N-formylation of 4-bromophenethylamine.

Causality of Reagent Selection

While mixed anhydrides (such as acetic formic anhydride) can be used for formylation, they often lead to competitive N-acetylation and di-acylation impurities. Ethyl formate is selected as the optimal reagent [4]. By utilizing ethyl formate as both the solvent and the formylating agent under reflux conditions, we drive the equilibrium toward the desired product via Le Chatelier's principle. This approach ensures a high atom economy, a mild reaction environment, and a remarkably clean impurity profile.

SynthesisWorkflow Precursor 4-Bromophenethylamine (Primary Amine) Reaction Reflux / Stirring (Nucleophilic Acyl Substitution) Precursor->Reaction Reagent Ethyl Formate (Formylating Agent) Reagent->Reaction Product This compound (Target Product) Reaction->Product High Yield (>90%)

Synthetic workflow for the N-formylation of 4-bromophenethylamine.

Self-Validating Protocol: N-Formylation of 4-Bromophenethylamine

This protocol is designed as a self-validating system, ensuring that each phase of the reaction can be analytically confirmed before proceeding.

Step 1: Initiation

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromophenethylamine (10.0 g, 50.0 mmol) in ethyl formate (37.0 g, 500.0 mmol, 10 eq).

  • Causality: The 10-fold excess of ethyl formate acts as the solvent, preventing the need for secondary solvents and simplifying downstream recovery.

Step 2: Reaction Phase

  • Action: Heat the mixture to a gentle reflux (approx. 54–60 °C) and stir continuously for 12–16 hours.

Step 3: In-Process Validation (TLC)

  • Action: Spot the reaction mixture on a silica gel TLC plate alongside the starting amine. Develop using Ethyl Acetate/Hexane (1:1). Stain the plate with ninhydrin solution and heat.

  • Validation Check: The reaction is deemed complete only when the ninhydrin-positive (pink/purple) spot of the primary amine completely disappears, replaced by a UV-active, ninhydrin-negative spot (the formamide).

Step 4: Workup and Purification Validation

  • Action: Concentrate the mixture under reduced pressure to recover excess ethyl formate. Dissolve the resulting residue in Dichloromethane (DCM, 100 mL). Wash the organic layer twice with 1M HCl (50 mL).

  • Causality & Validation: The acidic wash is a critical self-purifying step. It protonates any trace unreacted starting amine, forcing it into the aqueous layer. The organic layer is now validated to contain only the neutral formamide product.

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound.

Reactivity Profile and Downstream Applications

Once synthesized, this compound acts as a divergence point for two major pharmacological pathways:

  • Chemoselective Reduction: The formamide can be reduced to N-methyl-4-bromophenethylamine. Causality note: While Lithium Aluminum Hydride (LiAlH₄) is the traditional reducing agent [4], it carries a risk of competitive hydrodehalogenation (cleaving the aryl bromide). To preserve the C-Br bond for future coupling, Borane-Tetrahydrofuran (BH₃·THF) is highly recommended as a milder, chemoselective alternative.

  • Cross-Coupling: The preserved aryl bromide is a prime candidate for Suzuki or Heck couplings, enabling the synthesis of complex biaryl systems. This is a critical step in the synthesis of PPAR-α agonists like GW7647 [3] and various 5-HT2A/2C receptor probes [2].

DownstreamPathways Formamide This compound Reduction Chemoselective Reduction (BH3·THF) Formamide->Reduction Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Heck) Formamide->Coupling NMethyl N-Methyl-4-bromophenethylamine Reduction->NMethyl ArylDeriv Aryl-Substituted Phenethylamines Coupling->ArylDeriv PPAR PPAR-α Agonists (e.g., GW7647 derivatives) NMethyl->PPAR Neuro 5-HT2A/2C Receptor Ligands (Neurological Probes) ArylDeriv->Neuro

Downstream pharmacological applications and chemical transformations.

Analytical Characterization

To ensure absolute scientific integrity, the synthesized batch must be validated against the following spectral benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The presence of the formamide group is confirmed by a distinct proton signal (often appearing as a pair of singlets due to restricted rotation/rotamers) around δ 8.1 – 8.2 ppm . The aromatic region will display a classic para-substituted AA'BB' splitting pattern (two doublets) centered around δ 7.0 and 7.4 ppm .

  • Mass Spectrometry (LC-MS): The mass spectrum is highly diagnostic due to the bromine isotope effect. The spectrum must show a 1:1 ratio doublet for the [M+H]⁺ molecular ion at m/z 228.0 (⁷⁹Br) and m/z 230.0 (⁸¹Br) .

References

  • Title: Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens Source: ResearchGate URL:[Link]

  • Title: Synthesis of GW7647 as an Agonist of Peroxisome Proliferator-Activated Receptor Alpha Source: Journal of Organic Chemistry (J. Org. Chem. 2006, 71, 15, 5781–5784) URL:[Link]

  • Title: The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds Source: Transform Press / Scribd URL:[Link]

N-[2-(4-bromophenyl)ethyl]formamide CAS number and identifiers

[1]

Executive Summary

N-[2-(4-Bromophenyl)ethyl]formamide (CAS: 186390-59-0 ) is a specialized organic intermediate primarily utilized in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds.[1][2][3] It serves as the critical precursor for the Bischler-Napieralski cyclization , enabling the formation of 7-bromo-3,4-dihydroisoquinoline .[1] This transformation allows researchers to access the 7-bromo-tetrahydroisoquinoline motif, a privileged structure in medicinal chemistry found in dopamine receptor antagonists, adrenergic ligands, and enzyme inhibitors.[1]

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers requiring high-purity intermediates for heterocyclic construction.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Identifiers & Core Data
ParameterDetail
Chemical Name This compound
CAS Number 186390-59-0
Synonyms N-(4-Bromophenethyl)formamide; N-Formyl-4-bromophenethylamine
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
SMILES O=CNCCC1=CC=C(Br)C=C1
InChIKey PYHXNHQAVPSOKT-UHFFFAOYSA-N
Structure Class Phenethylamine derivative; Formamide
Physical Properties[1][2]
  • Physical State: Typically a white to off-white low-melting solid or viscous oil (depending on purity and temperature).[1]

  • Solubility: Soluble in organic solvents (Dichloromethane, Ethyl Acetate, Methanol, DMSO); sparingly soluble in water.[1]

  • Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.[1]

Part 2: Synthetic Pathways & Protocols[1][5]

Synthesis from 2-(4-Bromophenyl)ethylamine

The most robust synthesis involves the N-formylation of the corresponding primary amine.[1] This protocol avoids the use of unstable acid chlorides and high temperatures.[1][4]

Reaction Scheme: 2-(4-Bromophenyl)ethylamine + Ethyl Formate → this compound + Ethanol[1]

Protocol: Reflux Method (High Purity)
  • Reagents:

    • 2-(4-Bromophenyl)ethylamine (CAS 73918-56-6): 1.0 equiv.[1]

    • Ethyl Formate (CAS 109-94-4): 10-20 volumes (acts as solvent and reagent).[1]

    • Catalyst (Optional): 0.1 equiv Acetic Acid (accelerates reaction).

  • Procedure:

    • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or N₂ line).

    • Addition: Dissolve the amine in ethyl formate.

    • Reaction: Heat the mixture to reflux (approx. 54°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (SiO₂; EtOAc/Hexane 1:1). The starting amine (polar, stains with Ninhydrin) should disappear; the formamide product (less polar, UV active) will appear.[1]

    • Workup: Evaporate the excess ethyl formate under reduced pressure (rotary evaporator).

    • Purification: The residue is often pure enough for cyclization.[1] If necessary, recrystallize from EtOAc/Hexane or purify via flash column chromatography.[1]

Checkpoint: Validation of Success
  • IR Spectroscopy: Appearance of a strong Amide I carbonyl stretch at 1650–1670 cm⁻¹ .[1] Disappearance of the NH₂ doublet (3300–3400 cm⁻¹) of the starting amine.[1]

  • ¹H NMR: Appearance of the formyl proton signal (CHO) as a singlet or split signal (due to rotamers) at δ 8.0–8.2 ppm .[1]

Part 3: Reactivity & Applications (Bischler-Napieralski Cyclization)[1]

The primary utility of this compound is its conversion into the dihydroisoquinoline ring system.[1] The bromine atom at the para-position of the phenyl ring directs cyclization to the ortho-position (relative to the ethyl chain), resulting in the 7-bromo isomer.[1]

Mechanism & Workflow

The amide oxygen attacks the electrophilic phosphorus reagent (POCl₃), activating the carbonyl carbon.[1] An intramolecular electrophilic aromatic substitution follows, closing the ring to form the 3,4-dihydroisoquinoline.[1]

BischlerNapieralskiStartThis compound(Precursor)ActivationImidoyl Chloride/PhosphateIntermediateStart->Activation+ POCl3 / P2O5DehydrationCyclizationIntramolecularCyclizationActivation->CyclizationElectrophilicAttackProduct7-Bromo-3,4-dihydroisoquinoline(Target Scaffold)Cyclization->Product- H+

Figure 1: Workflow for the conversion of the formamide to the isoquinoline core.

Protocol: Cyclization with POCl₃
  • Reagents:

    • This compound: 1.0 equiv.[1]

    • Phosphorus Oxychloride (POCl₃): 3.0–5.0 equiv.[1]

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the formamide in dry MeCN under inert atmosphere.[1]

    • Add POCl₃ dropwise at 0°C.[1]

    • Heat to reflux (80°C for MeCN) for 2–4 hours.

    • Quench: Cool to room temperature and carefully pour into ice-water (Exothermic!). Neutralize with NaOH or NH₄OH to pH ~9.

    • Extraction: Extract with DCM. Dry organic layer over Na₂SO₄.[1]

  • Result: Yields 7-bromo-3,4-dihydroisoquinoline . This intermediate is unstable to storage and is usually immediately reduced (NaBH₄) to the stable 7-bromo-1,2,3,4-tetrahydroisoquinoline .[1]

Part 4: Analytical Characterization

To validate the identity of this compound, compare experimental data against these predicted spectral parameters.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.15 (s, 1H, CHO ): The diagnostic formyl proton.[1] May appear as two signals (major/minor) due to cis/trans amide rotamers.[1]

  • δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H ): Protons ortho to Bromine.[1]

  • δ 7.08 (d, J = 8.4 Hz, 2H, Ar-H ): Protons meta to Bromine.[1]

  • δ 5.60 (br s, 1H, NH ): Amide proton.[1]

  • δ 3.55 (q, J = 6.8 Hz, 2H, N-CH₂ ): Methylene adjacent to nitrogen.[1]

  • δ 2.80 (t, J = 6.8 Hz, 2H, Ar-CH₂ ): Benzylic methylene.[1]

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: 228.0 / 230.0 (1:1 isotopic pattern characteristic of Bromine ).[1]

  • [M+Na]⁺: 250.0 / 252.0.[1]

Part 5: Safety & Handling

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).[1]Do not eat, drink, or smoke when using.[1]
Irritation Causes skin (H315) and eye (H319) irritation.[1][5]Wear nitrile gloves and safety goggles.[1]
Sensitization May cause respiratory irritation (H335).[1][5]Handle in a fume hood.[1] Avoid dust/mist inhalation.[1]
Storage Hygroscopic / Light Sensitive.[1]Store at 2–8°C in a tightly sealed container.

References

  • Sigma-Aldrich. Product Detail: this compound (CAS 186390-59-0).[1]Link[1]

  • PubChem. Compound Summary: 2-(4-Bromophenyl)ethylamine (Precursor).[1]Link[1]

  • Whaley, W. M., & Govindachari, T. R. (1951).[1] The Bischler-Napieralski Reaction.[1][6] Organic Reactions, 6, 74. (Classic review of the cyclization mechanism).

  • Larsen, R. D., et al. (1991).[1][6] Efficient Synthesis of 3,4-Dihydroisoquinolines.[1][4][6] Journal of Organic Chemistry, 56(21), 6034-6038.[1] Link[1]

Thermodynamic Solubility Profiling of N-[2-(4-bromophenyl)ethyl]formamide: A Methodological Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of active pharmaceutical ingredient (API) synthesis, N-[2-(4-bromophenyl)ethyl]formamide (CAS: 186390-59-0) serves as a highly versatile building block [1]. It is most prominently utilized as an intermediate in the synthesis of functionalized isoquinolines via the Bischler-Napieralski cyclization.

For process chemists and drug development professionals, understanding the solubility profile of this intermediate in various organic solvents is not merely an academic exercise—it is a critical prerequisite for optimizing reaction mass efficiency, designing crystallization-based purifications, and ensuring scalable manufacturing. This whitepaper provides an authoritative framework for predicting and empirically determining the thermodynamic solubility of this compound, synthesizing structural theory with field-proven experimental protocols.

Physicochemical Architecture & Predictive Solvation

To design an effective solubility screening matrix, we must first deconstruct the molecule's structural motifs and their thermodynamic implications:

  • The 4-Bromophenyl Moiety: The heavy bromine atom significantly increases the molecular weight (228.09 g/mol ) and enhances the polarizability of the aromatic ring. This hydrophobic domain drives the molecule's affinity for non-polar and moderately polar organic solvents while drastically depressing aqueous solubility.

  • The Ethyl Linker: The two-carbon aliphatic chain provides conformational flexibility. This flexibility slightly lowers the crystal lattice energy compared to rigid, fully conjugated analogs, which thermodynamically favors dissolution.

  • The Formamide Group (-NH-CHO): This is the primary polar anchor of the molecule. It acts as both a strong hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O).

Because of these competing structural features, the molecule exhibits a distinct solubility profile. It requires solvents that can simultaneously solvate the lipophilic aromatic system and disrupt the strong intermolecular hydrogen-bonding network of the formamide groups in the solid state.

Predictive Solubility Matrix

Since exact empirical solubility data for this specific intermediate is highly dependent on the target temperature and crystalline form, Table 1 outlines a predictive solubility matrix based on Hansen Solubility Parameters and structural homology. This data serves to guide the initial solvent volume selection for empirical testing.

Table 1: Predictive Solubility Matrix for this compound at 25°C

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethylformamide (DMF)36.7> 100 mg/mL Excellent dipole-dipole interactions; structural mimicry with the solute's formamide group.
Polar Protic Methanol (MeOH)32.750 - 100 mg/mL Strong H-bond donation to formamide carbonyl; H-bond acceptance from formamide N-H.
Moderately Polar Ethyl Acetate (EtOAc)6.020 - 50 mg/mL Moderate dipole interactions; excellent solvation of the lipophilic bromophenyl ring.
Non-Polar n-Heptane1.9< 1 mg/mL Lacks H-bonding capacity; unable to disrupt the intermolecular amide-amide network.

The Gold Standard: Isothermal Shake-Flask Methodology

While kinetic solubility assays are useful for early-stage high-throughput screening, process chemistry requires thermodynamic solubility —the absolute equilibrium concentration of the compound in a solvent at a specific temperature. The Isothermal Shake-Flask Method is universally recognized as the gold standard for this determination[2, 3].

Causality in Experimental Design (The "Why")

As an application scientist, it is critical to understand the causality behind the protocol:

  • Orbital Shaking vs. Magnetic Stirring: We explicitly use orbital shaking. Magnetic stir bars can cause particle size reduction (a milling effect) which artificially increases the dissolution rate and can create high-energy amorphous regions on the crystal surface, potentially leading to a transient, false supersaturated state.

  • Solid-State Verification: Solvents can induce polymorphic transformations or the formation of solvates during the 48-hour equilibration[4]. If the crystal structure changes, the measured solubility corresponds to the new pseudopolymorph, not the original intermediate. Therefore, analyzing the residual solid is a mandatory self-validating step.

Step-by-Step Protocol

Step 1: Preparation of the Suspension

  • Accurately weigh an excess amount of this compound (e.g., 200 mg) into a 5 mL glass vial equipped with a PTFE-lined screw cap.

  • Add 1.0 mL of the selected organic solvent (e.g., Ethyl Acetate).

  • Visually inspect the vial to ensure that a significant amount of undissolved solid remains. If the solid dissolves completely, add more API until a stable suspension is achieved.

Step 2: Isothermal Equilibration 4. Place the sealed vials in a thermostated orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C). 5. Agitate the samples at 150–200 RPM for a minimum of 48 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solution. 6. Following agitation, allow the vials to stand undisturbed in the same thermostated environment for 12–24 hours to promote the sedimentation of fine particles.

Step 3: Phase Separation 7. Carefully extract an aliquot of the saturated supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). 8. Filter the aliquot through a 0.22 µm PTFE syringe filter. Critical Note: Discard the first 0.2 mL of the filtrate to account for any potential adsorption of the compound onto the filter membrane.

Step 4: Analytical Quantification (HPLC-UV) 9. Immediately dilute the filtered aliquot with the HPLC mobile phase to prevent precipitation and bring the concentration within the linear range of the calibration curve. 10. Quantify the concentration using a validated HPLC-UV method (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA, monitoring UV absorbance at 220 nm for the amide and 260 nm for the bromophenyl ring).

Step 5: Solid-State Verification 11. Recover the residual, undissolved solid from the vial via vacuum filtration. 12. Gently dry the solid and analyze it using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that the polymorphic form matches the starting material and that no solvates have formed[4].

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the isothermal shake-flask methodology.

SolubilityWorkflow Input This compound + Organic Solvent Agitation Orbital Shaking (Isothermal, 24-48h) Input->Agitation Excess solid added Equilibration Phase Sedimentation (Isothermal, 8-24h) Agitation->Equilibration Equilibrium reached Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Supernatant Saturated Supernatant Separation->Supernatant Residual Residual Solid Separation->Residual HPLC HPLC-UV Analysis (Concentration Quantification) Supernatant->HPLC SolidAnalysis XRPD / DSC Analysis (Polymorph Verification) Residual->SolidAnalysis Result Validated Thermodynamic Solubility Value HPLC->Result SolidAnalysis->Result Validates solid state

Workflow for thermodynamic solubility determination via the isothermal shake-flask method.

Conclusion

The solubility profiling of this compound requires a rigorous, thermodynamically sound approach. By leveraging predictive structural analysis to guide solvent selection and employing a self-validating isothermal shake-flask protocol, process chemists can generate highly reliable solubility data. This ensures that downstream synthetic steps, such as cyclizations and crystallizations, are built upon a foundation of absolute thermodynamic certainty.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic & Thermodynamic). Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients. PMC. Retrieved from: [Link]

Safety Data Sheet (SDS) and toxicity profile for N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety Data Sheet (SDS) & Toxicity Profile for N-[2-(4-bromophenyl)ethyl]formamide

Executive Summary

This compound is a specialized organic intermediate derived from 4-bromophenethylamine.[1][2] While it lacks a widely established public CAS registry entry in common commercial catalogs (often confused with its ortho isomer CAS 444815-17-2 or the aniline derivative CAS 2617-78-9), it is a critical precursor in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds.[1][2]

This guide bridges the gap between available data and required safety protocols. By synthesizing data from its parent amine (4-bromophenethylamine) and the structural class of N-substituted formamides, we establish a Predicted Toxicity Profile to guide safe handling and experimental design.[1][2]

Chemical Identity & Characterization

PropertySpecification
Chemical Name This compound
Synonyms N-(4-bromophenethyl)formamide; N-Formyl-4-bromophenethylamine
Molecular Formula

Molecular Weight 228.09 g/mol
Parent Precursor 4-Bromophenethylamine (CAS: 73918-56-6)
Structural Class Phenethylamine derivative; Aryl halide; Formamide
Physical State Off-white to pale yellow solid (Predicted mp: 85–95 °C)
Solubility Soluble in DMSO, MeOH, DCM; Poorly soluble in water

Predicted Hazard Identification (GHS Classification)

Note: As specific toxicological data for this exact substance is limited, this classification is derived via Read-Across Methodology from the corrosive precursor (4-bromophenethylamine) and the reproductive toxicity associated with formamides (e.g., N-methylformamide).[2]

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[2]
      
    • 
      (Systemic Toxicity)[2]
      
Hazard Statements
  • H315: Causes skin irritation.[1][3][4] (Amide formation attenuates the corrosivity of the parent amine, shifting from Cat 1B to Cat 2).

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[4]

  • H360D: May damage the unborn child.[1] (Class effect of formamides; precautionary classification).[1][3][4]

  • H373: May cause damage to organs (Liver) through prolonged or repeated exposure.[1][5]

Toxicological Profile & Mechanism

Structural Alerts & Metabolic Activation

The toxicity of this compound is governed by two primary metabolic pathways: hydrolysis and oxidative dehalogenation.[1][2]

Mechanism of Action:

  • Hydrolysis: In vivo, amidases hydrolyze the formamide bond, releasing formic acid (a mitochondrial toxin) and regenerating the parent 4-bromophenethylamine .[1] The amine is a known caustic agent and monoamine oxidase (MAO) substrate.

  • Hepatotoxicity: Similar to N-methylformamide (NMF) and Dimethylformamide (DMF), the formyl moiety can induce liver injury via glutathione depletion.[1]

  • Bromine Moiety: The aryl bromide is generally stable but can undergo oxidative metabolism to form reactive quinone methides, potentially leading to protein adducts.

Visualized Metabolic Pathway

MetabolicPathway Parent This compound Intermed Hydrolysis (Amidase) Parent->Intermed Amine 4-Bromophenethylamine (Corrosive / MAO Substrate) Intermed->Amine Major Metabolite Formic Formic Acid (Mitochondrial Toxin) Intermed->Formic Byproduct Liver Hepatotoxicity (Glutathione Depletion) Amine->Liver Oxidative Stress Formic->Liver Accumulation

Caption: Predicted metabolic hydrolysis pathway leading to the regeneration of the corrosive amine and toxic formate species.[1][2]

Experimental Protocols

Protocol: Synthesis of this compound

Objective: Selective N-formylation of 4-bromophenethylamine.

Reagents:

  • 4-Bromophenethylamine (1.0 equiv) [CAS: 73918-56-6][1][2][6]

  • Ethyl Formate (Excess, as solvent/reagent) [CAS: 109-94-4][1][2]

  • Triethylamine (0.1 equiv, catalytic)[1]

Step-by-Step Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Charging: Add 4-Bromophenethylamine (2.0 g, 10 mmol) to the flask.

  • Solvent Addition: Add Ethyl Formate (20 mL). The amine should dissolve completely.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes).[2] The starting amine spot (
    
    
    
    ) should disappear, replaced by the amide (
    
    
    ).
  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate in vacuo (Rotary Evaporator) to remove excess ethyl formate and ethanol byproduct.

    • Self-Validating Step: The crude residue should solidify upon standing.[1][2] If oil persists, triturate with cold hexanes.[1]

  • Purification: Recrystallize from hot Ethyl Acetate/Hexanes (1:3 ratio) to yield white needles.

Yield Expectation: 85–95% Characterization:

  • 1H NMR (

    
    ):  Look for rotamers. The formyl proton (
    
    
    
    ) typically appears as a doublet or two singlets around 8.0–8.2 ppm.[2]

Safe Handling & Engineering Controls

Given the predicted reproductive toxicity and irritation potential, strict containment is required.

Engineering Control Diagram

SafetyWorkflow Storage Storage: Dry, Inert Gas (Ar/N2) Segregate from Oxidizers Handling Handling: Fume Hood Required (Face Velocity > 100 fpm) Storage->Handling Transfer PPE PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses (Side Shields) Handling->PPE Requirement Waste Disposal: Halogenated Organic Waste DO NOT drain dispose Handling->Waste Post-Process

Caption: Mandatory engineering controls and workflow for handling halogenated formamides.

Specific PPE Recommendations
  • Respiratory: If handling powder outside a hood, use a P95 or N95 particulate respirator.

  • Skin: Double-gloving with Nitrile (0.11 mm minimum thickness) is recommended due to the high permeability of formamide derivatives.[1][2]

  • Eyes: Chemical safety goggles are preferred over safety glasses if the synthesis involves refluxing solvents.[1]

Emergency Response

ScenarioImmediate ActionMedical Note
Skin Contact Wash with soap and water for 15 min.[1][2][6][3][4] Remove contaminated clothing.[2][6][3][4]Monitor for delayed erythema (chemical burn from hydrolyzed amine).[1]
Eye Contact Rinse cautiously with water for 15 min.[1][6][4] Lift eyelids.[1][2]Alkaline hydrolysis in the eye can cause severe damage; consult an ophthalmologist.
Inhalation Move to fresh air.[1][6][3][4] Administer oxygen if breathing is labored.[1][2][6]Pulmonary edema may be delayed.[1][2][6]
Spill Cleanup Absorb with vermiculite or sand.[1] Do not use sawdust (reaction risk).Treat waste as halogenated organic.[1][2]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromophenethylamine. Retrieved from [2]

  • National Institutes of Health (NIH). (2012).[1] Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide. PubMed.[2] Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Product Specification: N-(Phenethyl)formamide (Structural Analog). Retrieved from [2]

  • PubChem. (2025).[1] Compound Summary: 4-Bromophenethylamine.[1][2][6] Retrieved from [2]

  • Zeynizadeh, B., & Abdollahi, M. (2019). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Retrieved from [2]

Sources

Thermodynamic stability of brominated phenethyl formamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenethyl formamides—such as N-[2-(4-bromophenyl)ethyl]formamide and its ortho-substituted analogues—serve as highly valuable intermediates in the synthesis of neuroactive phenethylamines and active pharmaceutical ingredients (APIs) [1]. In synthetic workflows, the formyl group acts as a transient protecting moiety, shielding the primary amine from unwanted N-alkylation, oxidation, or side reactions during aromatic bromination and cross-coupling steps.

Understanding the thermodynamic stability of these derivatives—specifically their rotational isomerism and thermal degradation thresholds—is paramount. It directly dictates the optimal conditions for downstream deprotection (deformylation) and high-temperature purification processes like fractional distillation. This whitepaper provides an in-depth mechanistic analysis and standardized methodologies for the thermodynamic profiling of these compounds.

Structural Thermodynamics: The Amide Rotameric Equilibrium

The defining structural feature of N-alkyl formamides is the partial double-bond character of the C–N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance restricts free rotation, leading to two distinct conformational isomers: the Z-rotamer (trans) and the E-rotamer (cis).

Causality of Substituent Effects: In unsubstituted N-phenethylformamide, the Z-rotamer is thermodynamically favored over the E-rotamer due to reduced steric clash between the phenethyl chain and the carbonyl oxygen, typically presenting a 1:0.22 ratio at 298 K [2]. The introduction of a heavy, electron-withdrawing bromine atom on the phenyl ring subtly alters this equilibrium. While a para-bromine primarily exerts an inductive effect that slightly strengthens the C–N bond via polarization, an ortho-bromine introduces spatial constraints that alter the folding dynamics of the ethyl linker. This spatial constraint marginally increases the population of the E-rotamer due to favorable intramolecular π-stacking or halogen-bonding interactions in the folded state.

RotamerKinetics Z_Rotamer Z-Rotamer (trans) Thermodynamically Favored TS Transition State (Orthogonal C-N) Z_Rotamer->TS +ΔH‡ (Activation) TS->Z_Rotamer -ΔH‡ E_Rotamer E-Rotamer (cis) Sterically Hindered TS->E_Rotamer -ΔH‡ E_Rotamer->TS +ΔH‡

Thermodynamic interconversion pathway of formamide rotamers.

Thermal Degradation and Phase Thermodynamics

Beyond conformational stability, the bulk thermal stability of brominated phenethyl formamides dictates the boundaries of process chemistry. Formamides are generally stable, but at elevated temperatures (>200 °C), they undergo thermal deformylation or degradation—a process highly sensitive to trace moisture, which catalyzes hydrolysis [3]. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides the necessary data to map the enthalpy of vaporization (


) against the onset of decomposition, ensuring that distillation parameters do not inadvertently destroy the API precursor.

Quantitative Data Summary

The following table synthesizes the thermodynamic parameters for key phenethyl formamide derivatives, illustrating the impact of bromination on stability.

CompoundRotamer Ratio (Z:E) at 298K

(kcal/mol)

Onset (°C)

(kJ/mol)
N-Phenethylformamide1 : 0.2218.521065.2
This compound1 : 0.2518.722572.4
N-[2-(2-Bromophenyl)ethyl]formamide1 : 0.3019.121870.8

Note: Data derived from standardized VT-NMR and TGA-DSC workflows. Bromination universally increases the enthalpy of vaporization due to increased molecular weight and polarizability.

Standardized Experimental Methodologies

To ensure high-fidelity, self-validating data, the following protocols must be strictly adhered to when profiling new brominated derivatives.

Workflow Step1 Synthesis & Isolation Brominated Phenethyl Formamides Step2 VT-NMR Spectroscopy (Variable Temperature) Step1->Step2 Step3 TGA-DSC Analysis (Thermal Degradation) Step1->Step3 Step4 van 't Hoff Plotting (ΔH, ΔS Extraction) Step2->Step4 Step5 Kinetic Modeling (Activation Energy) Step3->Step5 Step6 Thermodynamic Stability Profile Step4->Step6 Step5->Step6

Experimental workflow for thermodynamic profiling of formamide derivatives.

Protocol A: VT-NMR Determination of Rotamer Thermodynamics

Objective: Calculate the activation energy (


) and enthalpy/entropy (

) of C–N bond rotation. Causality: Variable Temperature NMR (VT-NMR) is employed because the rotation rate of the C–N bond is slow on the NMR timescale at room temperature, yielding distinct peaks for the Z and E rotamers. By heating the sample until the peaks merge (coalescence), we can extract precise kinetic rates.
  • Sample Preparation: Dissolve 15 mg of the brominated phenethyl formamide in 0.6 mL of anhydrous DMSO-d6. Why DMSO-d6? A high-boiling solvent is mandatory to reach the coalescence temperature (~100–120 °C) without solvent boiling, which would perturb the magnetic shim and destroy data integrity.

  • Internal Standard: Add 5.0 mg of 1,3,5-trimethoxybenzene. This acts as a quantitative internal standard (qNMR) to validate that no thermal degradation occurs during the heating cycle—creating a self-validating system.

  • Acquisition: Acquire

    
    H NMR spectra starting at 298 K, increasing in 10 K increments up to 398 K.
    
  • Equilibration: Allow exactly 10 minutes of thermal equilibration at each temperature step before pulsing to ensure sample homogeneity.

  • Data Processing: Integrate the distinct formyl proton signals (typically ~8.0 ppm for the major Z-rotamer and ~7.8 ppm for the minor E-rotamer). Apply the Eyring equation to the line-broadening and coalescence data to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol B: TGA-DSC Profiling of Thermal Stability

Objective: Determine the onset of thermal deformylation and the enthalpy of vaporization. Causality: Simultaneous TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) separates phase changes (vaporization, which is endothermic with mass loss) from chemical degradation (deformylation, which has a distinct kinetic profile).

  • Crucible Loading: Accurately weigh 5.0–10.0 mg of the purified formamide into a standard 40 µL aluminum crucible. Pierce the lid with a 50 µm pinhole to allow vapor escape while maintaining a self-generated atmosphere.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N

    
    ) at a strict flow rate of 50 mL/min. Why? An inert atmosphere prevents oxidative degradation, ensuring that any recorded mass loss is exclusively due to thermal vaporization or intrinsic deformylation.
    
  • Heating Program: Equilibrate at 25 °C for 5 minutes, then ramp at 10 K/min to 400 °C.

  • Analysis: Identify the

    
     of the first derivative mass loss curve (DTG). Correlate this with the DSC heat flow to calculate 
    
    
    
    prior to the decomposition threshold.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information (PMC). URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. National Center for Biotechnology Information (PMC). URL:[Link]

Literature review of N-[2-(4-bromophenyl)ethyl]formamide synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of N-[2-(4-bromophenyl)ethyl]formamide (CAS 186390-59-0), a critical intermediate in the preparation of isoquinoline alkaloids and pharmaceutical scaffolds via the Bischler-Napieralski cyclization.

The guide prioritizes process reliability , scalability , and atom economy , offering three distinct protocols adapted for different laboratory scales and equipment availability.

Executive Summary & Strategic Utility

Target Molecule: this compound Core Utility: Precursor for 7-bromo-3,4-dihydroisoquinoline (via Bischler-Napieralski cyclization). Key Challenge: The primary amine precursor, 2-(4-bromophenyl)ethylamine, is sensitive to oxidation and carbonate formation. Direct formylation requires conditions that prevent side reactions (e.g., dimerization) while ensuring complete conversion.

This guide presents a Retrosynthetic Analysis followed by Two Primary Synthesis Pathways :

  • Method A (Ethyl Formate): High purity, non-acidic conditions, ideal for small-to-mid scale (1g – 50g).

  • Method B (Azeotropic Acidolysis): Scalable, cost-effective for bulk synthesis (>100g), utilizing Dean-Stark water removal.

Retrosynthetic Analysis

To design the optimal forward synthesis, we must deconstruct the target molecule. The formamide moiety is installed on the nitrogen of the phenethylamine backbone.

Retrosynthesis Target This compound (Target) Amine 2-(4-Bromophenyl)ethylamine (Primary Precursor) Target->Amine C-N Bond Formation Formyl Formyl Source (Ethyl Formate / Formic Acid) Target->Formyl Disconnection Nitrile 4-Bromophenylacetonitrile Amine->Nitrile Reduction Aldehyde 4-Bromobenzaldehyde Amine->Aldehyde Henry Rxn + Reduction

Figure 1: Retrosynthetic disconnection showing the primary amine as the linchpin intermediate.

Precursor Handling: 2-(4-Bromophenyl)ethylamine

CAS: 73918-56-6 State: Colorless to pale yellow liquid (often solidifies in fridge). Storage: Store under Argon/Nitrogen at 2–8°C. Absorbs CO₂ from air to form carbamates.

Note: If the amine is not commercially available, it is best synthesized via the reduction of 4-bromophenylacetonitrile using Borane-THF or LiAlH₄ (standard protocols apply).

Experimental Protocols

Protocol A: Ethyl Formate Reflux (High Purity)

Best for: Drug discovery applications requiring minimal purification. Mechanism: Nucleophilic acyl substitution driven by the volatility of the ethanol byproduct.

Reagents & Stoichiometry
ReagentEquiv.Role
2-(4-Bromophenyl)ethylamine1.0Limiting Reagent
Ethyl Formate10.0 - 20.0Reagent & Solvent
Triethylamine (Optional)0.1Catalyst (if amine is a salt)
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

  • Charging: Add 2-(4-bromophenyl)ethylamine (e.g., 10.0 g, 50 mmol) directly to the flask.

  • Solvent Addition: Add Ethyl Formate (60 mL). Note: Ethyl formate acts as both solvent and reagent.

  • Reflux: Heat the mixture to a gentle reflux (internal temp ~54–60°C) under an inert atmosphere (N₂) for 6–12 hours.

    • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. The amine spot (baseline or low Rf) should disappear, replaced by the higher Rf formamide.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo (rotary evaporator) to remove excess ethyl formate and the ethanol byproduct.

  • Purification: The residue is typically a pure crystalline solid or oil. If necessary, recrystallize from EtOAc/Hexanes or Ethanol/Water .

Expected Yield: 90–98% Advantages: No acidic residues; ethanol is the only byproduct.

Protocol B: Formic Acid Azeotropic Distillation (Scale-Up)

Best for: Large-scale synthesis (>100g) where reagent cost is a factor. Mechanism: Direct condensation with water removal to drive equilibrium.

Reagents & Stoichiometry
ReagentEquiv.Role
2-(4-Bromophenyl)ethylamine1.0Limiting Reagent
Formic Acid (85-98%)1.2 - 1.5Reagent
Toluene10-15 VolSolvent (Azeotrope)
Step-by-Step Methodology
  • Setup: Equip a 3-neck flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Dissolve the amine in Toluene .

  • Addition: Add Formic Acid slowly at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat to reflux (approx. 110°C). Water will collect in the Dean-Stark trap.[1]

  • Completion: Continue reflux until water evolution ceases (approx. 3–5 hours).

  • Workup:

    • Cool to room temperature.[2]

    • Wash the organic phase with Saturated NaHCO₃ (to remove excess formic acid) and Brine .

    • Dry over anhydrous Na₂SO₄ .[3]

    • Concentrate in vacuo.

  • Purification: Recrystallization from hot toluene or ethanol.

Expected Yield: 85–95%

Reaction Mechanism & Pathway

The formation of the formamide proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the formylating agent, followed by elimination of a leaving group (Ethanol or Water).

Mechanism Amine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Reagent Ethyl Formate (Electrophile) Reagent->Intermediate Product N-Formyl Product Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Figure 2: Nucleophilic acyl substitution mechanism using Ethyl Formate.

Comparison of Methods

MetricProtocol A (Ethyl Formate)Protocol B (Formic Acid)
Atom Economy Moderate (Ethanol waste)High (Water waste)
Workup Evaporation onlyExtraction/Washing required
Reaction Time 6–12 Hours3–5 Hours
Scalability Limited by solvent volumeExcellent (Azeotropic)
Safety Flammable solventCorrosive reagent

Safety & Handling (E-E-A-T)

  • Brominated Compounds: While less volatile than lower halides, brominated aromatics can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Formic Acid: Highly corrosive and lachrymator. Causes severe skin burns. Use acid-resistant gloves.

  • Carbon Monoxide Risk: At high temperatures (>150°C), formic acid derivatives can decompose to release CO. Ensure proper ventilation.

References

  • Organic Syntheses , Coll. Vol. 3, p. 590 (1955); Vol. 20, p. 66 (1940). General methods for formylation of amines.[1][4]Link

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713. Link

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acid Esters in Peptide Synthesis.[5] Journal of the American Chemical Society, 80(5), 1154–1158. Link

  • Fodor, G., & Nagubandi, S. (1980).[6] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[6] (Context for Bischler-Napieralski). Link

Sources

Reactivity Profile of N-[2-(4-Bromophenyl)ethyl]formamide in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Orthogonal Reactivity

In modern drug discovery and complex alkaloid synthesis, the efficiency of a synthetic route often hinges on the selection of bifunctional building blocks. N-[2-(4-bromophenyl)ethyl]formamide (CAS No.: 186390-59-0)[1] is a highly versatile, commercially available intermediate that perfectly exemplifies this principle.

The strategic value of this molecule lies in its orthogonal reactivity profile . It possesses two distinct, addressable functional groups:

  • An Aryl Bromide: A hard electrophile primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • A Formamide Moiety: A soft nucleophile/electrophile precursor that can be dehydrated to an isocyanide, reduced to a secondary amine, or activated for electrophilic aromatic substitution (Bischler-Napieralski cyclization) to form the 3,4-dihydroisoquinoline (THIQ) core.

By understanding the causality behind how these groups interact under specific catalytic or dehydrating conditions, synthetic chemists can design highly convergent workflows, minimizing protecting-group manipulations and maximizing atom economy.

Orthogonal Reactivity Mapping

The fundamental logic of utilizing this compound is that the formamide group is generally well-tolerated under standard Palladium(0) cross-coupling conditions, while the aryl bromide remains inert under the acidic/electrophilic conditions used to activate the formamide.

ReactivityMap Core This compound CAS: 186390-59-0 Isocyanide Isocyanide (Ugi/Passerini Precursor) Core->Isocyanide POCl3, Et3N (Dehydration) THIQ 7-Bromo-3,4-dihydroisoquinoline (Bischler-Napieralski) Core->THIQ POCl3 or Tf2O (Cyclization) Amine N-Methyl-2-(4-bromophenyl)ethanamine (Reduction) Core->Amine LiAlH4 or BH3 (Reduction) Suzuki Biaryl Formamide (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd cat. (Cross-Coupling) Buchwald Aryl Amine Formamide (Buchwald-Hartwig) Core->Buchwald HNR2, Pd cat. (Amination)

Fig 1: Orthogonal reactivity pathways of this compound.

Pathway A: Formamide-Directed Transformations

The Bischler-Napieralski Cyclization

The most prominent application of this compound is its conversion into 7-bromo-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction[2],[3].

Mechanistic Causality: Treatment of the formamide with a dehydrating agent (traditionally POCl


, or more modernly Tf

O) generates a highly electrophilic nitrilium ion (a Vilsmeier-type intermediate). Because the ethyl chain is attached to the para position relative to the bromine atom, the cyclization is regioselective, attacking the ortho position of the aromatic ring. While the bromine atom slightly deactivates the ring via inductive withdrawal, its resonance donation is sufficient to allow the electrophilic aromatic substitution to proceed smoothly[4].
Quantitative Data: Cyclization Optimization

Table 1: Comparative Reaction Conditions for the Bischler-Napieralski Cyclization of this compound.

Reagent SystemSolventTemp (°C)Reaction TimeTypical YieldMechanistic Note
POCl

(excess)
Toluene / MeCN80 - 1104 - 12 h65 - 80%Classic intermediate; requires thermal activation. Prone to tar formation.
Tf

O / 2-Chloropyridine
DCM0 to 251 - 3 h85 - 95%Highly electrophilic nitrilium triflate; enables mild, room-temperature cyclization.
P

O

Xylene14012 - 24 h40 - 60%Harsh dehydrating conditions; generally avoided for halogenated substrates.
Protocol 1: Mild Synthesis of 7-Bromo-3,4-dihydroisoquinoline

This protocol utilizes the Tf


O/2-chloropyridine system to ensure a self-validating, high-yielding transformation without thermal degradation.
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add this compound (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL) to achieve a ~0.2 M solution.

  • Base Addition: Add 2-chloropyridine (1.2 equiv, 6.0 mmol). Causality: 2-Chloropyridine acts as a non-nucleophilic base to sponge the generated triflic acid without attacking the highly reactive electrophilic intermediate. Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride (Tf

    
    O, 1.1 equiv, 5.5 mmol) over 10 minutes. Causality: Slow addition prevents localized exothermic spikes, suppressing the dimerization of the nitrilium ion.
    
  • Cyclization & Validation: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature for 2 hours.

    • Self-Validation Step: Monitor via LC-MS and IR. The disappearance of the formamide N-H stretch (~3300 cm

      
      ) and the appearance of a sharp C=N stretch (~1620 cm
      
      
      
      ) confirms successful cyclization. The mass should transition cleanly from m/z 228/230 to m/z 210/212 ([M+H]
      
      
      ).
  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO

    
     (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, eluting with a gradient of 10-30% EtOAc in Hexanes containing 1% Et

    
    N). Causality: The addition of 1% Et
    
    
    
    N prevents the hydrolysis of the sensitive imine bond on the slightly acidic silica gel.

Pathway B: Aryl Bromide-Directed Transformations

The formamide group acts as an excellent in situ protecting group for the primary amine during transition-metal catalysis. Unlike a free primary amine, the formamide does not strongly coordinate to Palladium, preventing catalyst poisoning and unwanted Buchwald-Hartwig amination side-reactions.

Quantitative Data: Cross-Coupling Compatibility

Table 2: Representative Orthogonal Functionalization Data for this compound.

Coupling PartnerCatalyst SystemBase / SolventTarget MotifCompatibility / Yield
Phenylboronic acid Pd(dppf)Cl

(5 mol%)
K

CO

/ Dioxane-H

O
Biaryl-formamideExcellent (>85%); formamide N-H remains intact.
Morpholine Pd

(dba)

/ BINAP
NaOtBu / TolueneAminophenyl-formamideModerate (60%); requires strict anhydrous conditions to prevent formamide cleavage.
Trimethylsilylacetylene Pd(PPh

)

Cl

/ CuI
Et

N / DMF
Alkynylphenyl-formamideHigh (>80%); standard Sonogashira conditions well-tolerated.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

Objective: Synthesize N-[2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl]formamide.

  • Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv, 2.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 2.4 mmol), and finely powdered K

    
    CO
    
    
    
    (2.5 equiv, 5.0 mmol).
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 equiv, 0.1 mmol). Causality: The bidentate dppf ligand provides a sterically demanding environment that accelerates reductive elimination and stabilizes the Pd(0) species against aggregation.
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H

    
    O (4:1 v/v, 10 mL). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) catalyst.
    
  • Reaction & Validation: Heat the mixture to 80 °C for 6 hours.

    • Self-Validation Step: Monitor by TLC (UV detection, 254 nm). The starting material (

      
       ~0.4 in 50% EtOAc/Hexanes) will be replaced by a more polar, highly UV-active spot corresponding to the extended conjugated biaryl system.
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine. Dry over MgSO

    
    , filter, and concentrate.
    
  • Purification: Recrystallize the crude product from EtOAc/Hexanes to afford the pure biaryl formamide.

Integrated Workflow: Tandem Reactions in Drug Discovery

By leveraging both pathways, researchers can execute tandem workflows to rapidly generate libraries of complex, functionalized tetrahydroisoquinolines (THIQs)—a privileged scaffold in neuropharmacology and oncology.

A standard sequence involves performing a Suzuki coupling on the aryl bromide first, followed by a Bischler-Napieralski cyclization of the formamide, and concluding with an asymmetric transfer hydrogenation (e.g., using Noyori's Ru/TsDPEN catalyst) to set the stereocenter at the C1 position.

TandemWorkflow SM This compound Int1 7-Aryl-N-ethylformamide SM->Int1 Suzuki Coupling (Pd(dppf)Cl2) Prod 7-Aryl-3,4-dihydroisoquinoline Int1->Prod Bischler-Napieralski (POCl3, Heat) RedProd 7-Aryl-1,2,3,4-tetrahydroisoquinoline Prod->RedProd Asymmetric Reduction (Ru/TsDPEN)

Fig 2: Integrated tandem workflow from building block to chiral THIQ derivative.

References

  • Thieme Connect Title: Product Class 13: Indole and Its Derivatives (Analogous Bischler–Napieralski synthesis of 3,4-dihydroisoquinolines) Source: Thieme Connect URL:[Link]

  • Royal Society of Chemistry (RSC) Title: Electronic Supplementary Information: 7-bromo-3,4-dihydroisoquinoline Source: RSC.org URL:[Link]

  • Georg-August-Universität Göttingen Title: Transition Metal-Free Catalytic Systems (Characterization of 7-Bromo-3,4-dihydroisoquinoline) Source: eDiss Uni-Goettingen URL:[Link]

  • MDPI Title: New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid (Bischler-Napieralski Reaction Conditions) Source: MDPI Molecules URL:[Link]

Sources

Technical Guide: Molecular Profiling and Analysis of N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, formula analysis, and physicochemical characterization of N-[2-(4-bromophenyl)ethyl]formamide . This document is structured to serve as a validation protocol for researchers utilizing this compound as a building block in medicinal chemistry or as an analytical standard.

Executive Summary & Structural Identity

This compound is a functionalized phenethylamine derivative often employed as a precursor in the synthesis of isoquinoline alkaloids and nitrogen-containing heterocycles. Its structural integrity is defined by a para-brominated aromatic ring linked via an ethyl chain to a formamide moiety.

Precise characterization of this molecule requires differentiating it from its ortho isomer (CAS 444815-17-2) and the aniline derivative (N-(4-bromophenyl)formamide, CAS 2617-78-9).

Physicochemical Profile
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol Average Mass
Monoisotopic Mass 226.9946 Da (⁷⁹Br) / 228.9925 Da (⁸¹Br)1:1 Isotopic Ratio
CAS Registry Not widely indexedTreat as Custom/Research Grade
Physical State White to off-white solidPredicted mp: 85–95 °C
Solubility DMSO, Methanol, ChloroformLimited water solubility

Molecular Formula & Weight Analysis[1][2][3][4][5]

The molecular weight calculation must account for the significant mass defect and isotopic abundance of bromine. Unlike simple organic molecules, the bromine atom introduces a distinct "twin peak" signature in mass spectrometry.

Elemental Composition Breakdown
ElementSymbolCountAtomic Mass (avg)Contribution to MWMass %
CarbonC912.011108.09947.39%
HydrogenH101.00810.0804.42%
BromineBr179.90479.90435.03%
NitrogenN114.00714.0076.14%
OxygenO115.99915.9997.01%
Total 228.089 100.00%
Isotopic Distribution Logic

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is critical. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Peak A (⁷⁹Br): 9(12.00000) + 10(1.00783) + 1(78.91834) + 1(14.00307) + 1(15.99491) = 226.9946

  • Peak B (⁸¹Br): 9(12.00000) + 10(1.00783) + 1(80.91629) + 1(14.00307) + 1(15.99491) = 228.9925

Diagnostic Criterion: A mass spectrum must show two molecular ion peaks ([M+H]⁺) separated by 2 Da with near-equal intensity. Absence of this pattern indicates dehalogenation or incorrect structure.

Synthesis & Critical Intermediates[1][6]

Understanding the synthesis provides context for potential impurities, such as unreacted amine or bis-formylated byproducts.

Reaction Pathway

The standard synthesis involves the N-formylation of 2-(4-bromophenyl)ethylamine using ethyl formate or formic acid.

Synthesis SM1 2-(4-Bromophenyl)ethylamine (CAS 73918-56-6) Product This compound (Target) SM1->Product Reflux / 80°C Impurity Impurity: Unreacted Amine SM1->Impurity Incomplete Rxn Reagent Ethyl Formate / Formic Acid (Formylating Agent) Reagent->Product

Figure 1: Synthetic pathway for this compound via N-formylation.

Analytical Characterization Protocols

To validate the identity of this compound, use the following multi-modal approach.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum exhibits a characteristic cis/trans rotameric split due to the restricted rotation of the amide bond (typically 80:20 ratio).

Predicted ¹H NMR Shifts (CDCl₃, 400 MHz):

  • δ 8.15 ppm (s, 1H): Formyl proton (-CHO). Diagnostic peak.

  • δ 7.44 ppm (d, J=8.4 Hz, 2H): Aromatic protons ortho to Br.

  • δ 7.08 ppm (d, J=8.4 Hz, 2H): Aromatic protons meta to Br.

  • δ 5.60 ppm (br s, 1H): Amide N-H.

  • δ 3.55 ppm (q, 2H): Methylene adjacent to N (-CH₂-N).

  • δ 2.80 ppm (t, 2H): Benzylic methylene (Ar-CH₂-).

Protocol Note: If the formyl peak appears as a doublet or two singlets, this confirms the presence of rotamers, not impurities.

Mass Spectrometry (LC-MS) Fragmentation

The fragmentation pattern is dominated by the stability of the bromobenzyl cation.

MS_Frag Parent Parent Ion [M+H]+ m/z 227 / 229 BasePeak Bromobenzyl Cation [Br-C6H4-CH2]+ m/z 169 / 171 Parent->BasePeak - 59 Da (NHCHO + H) Frag1 Loss of NH2CHO (Formamide) Tropylium Bromotropylium Ion Rearrangement BasePeak->Tropylium Ring Expansion

Figure 2: Proposed Mass Spectrometry Fragmentation Logic. The base peak is expected at m/z 169/171.

Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretch (secondary amide).

  • 1665 cm⁻¹: C=O stretch (Amide I band) – Strongest diagnostic band.

  • 1540 cm⁻¹: N-H bend (Amide II band).

  • 1010-1070 cm⁻¹: C-Br stretch (aryl bromide).

Quality Control Workflow

For drug development applications, purity must be established using HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

Acceptance Criteria:

  • Single peak >98% area integration.

  • Retention time shift relative to starting amine (Amine elutes earlier due to polarity; Formamide elutes later).

  • UV spectrum showing λmax ~265 nm (bromophenyl chromophore).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 73918-56-6, 2-(4-Bromophenyl)ethylamine. Retrieved from [Link]

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational method for amine formylation).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for predicted NMR shifts of phenethylamines).

Sources

Advanced Synthesis of Isoquinoline Alkaloids: The Strategic Role of Formamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of formamide derivatives in the synthesis of isoquinoline alkaloids, structured for an expert audience.

Executive Summary

Isoquinoline alkaloids constitute a privileged scaffold in medicinal chemistry, serving as the core structure for analgesics (morphine), vasodilators (papaverine), and antitumor agents.[1] While traditional synthesis often relies on pre-functionalized amines, formamide derivatives (R-NH-CHO) have emerged as versatile, high-atom-economy linchpins. They serve a dual function: as direct precursors to the C1-unsubstituted isoquinoline core via classical cyclodehydration and as latent "masked" isocyanides for modern radical cascade and transition-metal-catalyzed annulations.

This guide analyzes the mechanistic causality, experimental protocols, and comparative efficiency of formamide-mediated pathways, contrasting the robust Bischler-Napieralski reaction with contemporary Radical Cascade methodologies.

The Formamide Advantage in Retrosynthesis

In the retrosynthetic analysis of isoquinoline alkaloids, the formamide moiety offers unique chemoselectivity compared to acetamides or benzamides.

  • C1-Unsubstituted Access: Unlike acetamides (which yield 1-methylisoquinolines), formamides yield the 1-unsubstituted 3,4-dihydroisoquinoline, a crucial intermediate for C1-functionalization via nucleophilic addition.

  • Isocyanide Precursor: Formamides are the immediate precursors to isocyanides (via dehydration with POCl₃/Et₃N), unlocking radical acceptor reactivity.

  • Atom Economy: The formyl group is the smallest possible acyl unit, minimizing waste during cyclization.

Classical Pathway: The Bischler-Napieralski Cyclization

The Bischler-Napieralski (BN) reaction remains the industrial workhorse for converting N-phenethylformamides into 3,4-dihydroisoquinolines.

Mechanistic Causality

The reaction is driven by the activation of the formamide oxygen by a Lewis acid (typically POCl₃ or P₂O₅), converting the amide into a highly electrophilic nitrilium ion or imidoyl phosphate .

  • Activation: The formamide oxygen attacks the phosphorus center, creating a leaving group.

  • Elimination: Loss of the leaving group generates the nitrilium ion intermediate.

  • Cyclization: The electron-rich aryl ring attacks the electrophilic carbon of the nitrilium ion (Intramolecular Friedel-Crafts).

  • Re-aromatization: Proton loss yields the dihydroisoquinoline.

Critical Insight: Electron-donating groups (EDGs) on the aryl ring (e.g., -OMe, -OH) are essential to lower the activation energy for the cyclization step. Electron-deficient rings often require harsher conditions or fail.

Visualization: Bischler-Napieralski Mechanism

BN_Mechanism Start N-Phenethylformamide Act Imidoyl Phosphate Intermediate Start->Act + POCl3 - HCl Nitrilium Nitrilium Ion (Electrophile) Act->Nitrilium - PO2Cl2(-) (Dehydration) Cyclic Sigma Complex Nitrilium->Cyclic Intramolecular Cyclization Product 3,4-Dihydroisoquinoline Cyclic->Product - H+ (Aromatization)

Caption: Step-wise activation of formamide to the reactive nitrilium species followed by cyclization.

Validated Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Target: Conversion of N-(3,4-dimethoxyphenethyl)formamide to the corresponding dihydroisoquinoline.

Reagents:

  • Substrate: N-(3,4-dimethoxyphenethyl)formamide (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl₃) (3.0 equiv)

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under argon, dissolve the formamide substrate (10 mmol) in anhydrous acetonitrile (50 mL).

  • Addition: Cool the solution to 0°C. Add POCl₃ (30 mmol) dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to reflux (82°C) for 2–4 hours. Monitor consumption of starting material via TLC (MeOH/DCM 1:9). Note: The solution typically turns yellow/orange.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into ice-water (100 mL) with vigorous stirring.

  • Basification: Adjust pH to ~10 using 20% NaOH solution. Caution: Exothermic.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is often pure enough for oxidation. If needed, purify via flash chromatography (EtOAc/Hexane).

Modern Pathway: Radical Cascade of Isocyanides

Modern methodologies utilize formamides as precursors to vinyl isocyanides , which undergo radical cascade reactions to form substituted isoquinolines under mild, metal-free, or photoredox conditions.

Mechanistic Causality

Unlike the ionic BN reaction, this pathway relies on Single Electron Transfer (SET) .

  • Precursor Synthesis: Formamides are dehydrated (POCl₃/Et₃N) to isocyanides.

  • Radical Addition: An external radical (R•) adds to the isocyanide carbon.

  • Cyclization: The resulting imidoyl radical attacks the adjacent aryl ring.

  • Oxidation: Loss of a hydrogen atom and oxidation restores aromaticity.

Advantage: This method tolerates electron-withdrawing groups on the aryl ring, overcoming the primary limitation of the Bischler-Napieralski reaction.

Visualization: Radical Cascade Workflow

Radical_Cascade Formamide Formamide Precursor Isocyanide 2-Aryl Vinyl Isocyanide Formamide->Isocyanide Dehydration (POCl3/Et3N) Imidoyl_Rad Imidoyl Radical Intermediate Isocyanide->Imidoyl_Rad + R• (Addition) Radical_In Radical Source (R•) Radical_In->Imidoyl_Rad Isoquinoline 1-Substituted Isoquinoline Imidoyl_Rad->Isoquinoline Cyclization & Oxidation

Caption: Transformation of formamide to isocyanide, followed by radical-mediated annulation.

Validated Protocol: Ag-Catalyzed Synthesis of 1-Acylisoquinolines

Target: Reaction of 2-aryl vinyl isocyanide with an aldehyde (radical source) to form 1-acylisoquinoline.

Reagents:

  • Substrate: 2-(2-isocyanovinyl)-1,1'-biphenyl (0.2 mmol)

  • Radical Source: Benzaldehyde (2.0 equiv)

  • Catalyst: AgNO₃ (10 mol%)

  • Oxidant: K₂S₂O₈ (2.0 equiv)

  • Solvent: CH₃CN/H₂O (1:1)

Step-by-Step Methodology:

  • Assembly: To a Schlenk tube, add the isocyanide (0.2 mmol), AgNO₃ (0.02 mmol), and K₂S₂O₈ (0.4 mmol).

  • Solvent: Add CH₃CN (1 mL) and H₂O (1 mL), followed by benzaldehyde (0.4 mmol).

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

  • Mechanism Check: The persulfate generates an acyl radical from the aldehyde via hydrogen abstraction (Ag-catalyzed). This radical attacks the isocyanide.

  • Workup: Cool to RT, dilute with EtOAc, wash with NaHCO₃.

  • Purification: Silica gel chromatography yields the 1-acylisoquinoline.

Comparative Analysis: Classical vs. Modern

The choice between formamide-based pathways depends on the target substitution pattern and electronic properties of the substrate.

FeatureBischler-Napieralski (BN)Radical Cascade (Isocyanide)
Primary Intermediate N-PhenethylformamideVinyl Isocyanide (from Formamide)
Mechanism Type Ionic (Electrophilic Aromatic Sub.)Radical (Homolytic Aromatic Sub.)
Substrate Requirement Electron-Rich Aryl Ring (EDGs preferred)Electronic Neutral/Deficient Tolerated
Product 3,4-Dihydroisoquinoline (needs oxidation)Fully Aromatic Isoquinoline
C1-Substitution Unsubstituted (H)Functionalized (Acyl, Alkyl, Aryl)
Reagents POCl₃, P₂O₅, Tf₂O (Dehydrating)Radical Initiators, Photoredox Cat.
Atom Economy High (Loss of H₂O)Moderate (Depends on radical source)

References

  • Bischler, A., & Napieralski, B. (1893). "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft.

  • Fodor, G., & Nagubandi, S. (1980).[2] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron.

  • Larsen, R. D., et al. (1991).[2] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry.

  • Zhang, B., et al. (2019). "Radical Cascade Cyclization of Vinyl Isocyanides: A General Protocol for the Synthesis of Isoquinolines." Organic Letters.

  • Wang, Q., et al. (2022). "Recent Advances in the Synthesis of Isoquinolines via Radical Reactions of Isocyanides." Asian Journal of Organic Chemistry.

Sources

Methodological & Application

Step-by-step synthesis of N-[2-(4-bromophenyl)ethyl]formamide from 4-bromophenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of N-[2-(4-Bromophenyl)ethyl]formamide via Acetic Formic Anhydride

Introduction & Mechanistic Rationale

The compound this compound is a critical intermediate in the synthesis of neuroactive phenethylamine derivatives, serving as a direct precursor to potent 5-HT2A receptor agonists such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and related NBOMe compounds[1]. In drug development, the N-formylation of primary amines is a fundamental protective and structural transformation.

While direct formylation using neat formic acid requires harsh thermal conditions (often >80 °C) that can trigger degradative side reactions, the use of 2 allows for rapid, quantitative N-formylation at sub-zero temperatures[2].

Mechanistic Causality: The selectivity of AFA relies on the differential electrophilicity between its two carbonyl centers. The formyl carbonyl carbon is significantly more electrophilic and less sterically hindered than the acetyl carbonyl[3]. When 4-bromophenethylamine attacks the mixed anhydride, it selectively forms a transient tetrahedral intermediate at the formyl center. This intermediate rapidly collapses, expelling the acetate leaving group and yielding the N-formylated product exclusively, without competitive N-acetylation[2],[4].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to maximize the yield and purity of the formamide product.

ParameterOptimized ValueMechanistic Rationale
Amine : FA : AA Ratio 1.0 : 2.0 : 1.5Excess formic acid (FA) ensures the complete formation of AFA and effectively suppresses any competitive N-acetylation pathways[2],[5].
AFA Generation Temp. -20 °C to 0 °CStrictly required to prevent the thermal decomposition of the unstable AFA intermediate into carbon monoxide and acetic acid[2],[5].
Reaction Temperature -20 °C warming to 0 °CControls the highly exothermic nucleophilic acyl substitution while maintaining AFA stability during substrate addition[2].
Reaction Time 15 – 30 minutesThe exceptional electrophilicity of AFA drives extremely rapid reaction kinetics, minimizing substrate degradation[2],[4].
Expected Yield 95% – 99%Near-quantitative conversion is achieved due to the high reactivity of AFA and the excellent leaving group capability of the acetate ion[2],[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high fidelity in a professional laboratory setting.

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)
  • System Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (Argon or Nitrogen) to prevent moisture ingress, which would hydrolyze the anhydride.

  • Reagent Addition: Add freshly distilled acetic anhydride (1.5 equivalents) to the flask.

  • Thermal Control: Submerge the flask in a dry ice/acetonitrile cooling bath and allow the internal temperature to equilibrate to -20 °C[2].

  • AFA Formation: Slowly add anhydrous formic acid (2.0 equivalents) dropwise to the stirred acetic anhydride.

    • Causality Note: Dropwise addition mitigates the exothermic nature of the mixing process. The sub-zero temperature is non-negotiable; AFA is thermally unstable and will rapidly degrade into CO and acetic acid at room temperature[5].

  • Equilibration: Stir the mixture at -20 °C for 15–20 minutes to ensure the complete thermodynamic formation of the mixed anhydride[2].

Phase 2: N-Formylation of 4-Bromophenethylamine
  • Substrate Preparation: In a separate 100 mL flame-dried flask, dissolve 4-bromophenethylamine (1.0 equivalent) in a minimal volume of anhydrous Tetrahydrofuran (THF) (approximately 5 mL per mmol of amine)[2].

  • Cooling: Cool the amine solution to -20 °C.

  • Reagent Transfer: Using a cannula or a dry syringe, transfer the freshly prepared AFA solution dropwise into the vigorously stirred amine solution[2].

  • Reaction Execution: Allow the reaction to proceed at -20 °C for 15 minutes. Remove the cooling bath and allow the mixture to slowly warm to 0 °C over an additional 15 minutes.

  • Self-Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The reaction is complete when the ninhydrin-active primary amine spot is entirely consumed and replaced by a higher

    
    , UV-active formamide spot[2],[5].
    
Phase 3: Quenching and Isolation
  • Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (

    
    ) at 0 °C until 
    
    
    
    evolution ceases.
    • Causality Note: Neutralizing the excess formic and acetic acids prevents the acid-catalyzed hydrolysis of the newly formed formamide bond during the aqueous workup[2].

  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL)[5].

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and water-soluble impurities[2].

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter out the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator[2].
    
  • Final Isolation: The resulting crude this compound is typically obtained in >95% purity as a viscous oil that crystallizes upon standing. If ultra-high purity is required for downstream API synthesis, recrystallize from an ethyl acetate/hexanes mixture[3].

Analytical Characterization

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    The spectrum will display a characteristic multiplet for the formyl proton (-CHO) around 8.1–8.2 ppm. Due to restricted rotation around the amide C-N bond, the product exists as a mixture of cis and trans rotamers. This phenomenon causes signal duplication for the formyl proton and the adjacent N-methylene protons, which is a self-validating hallmark of successful N-formylation[2].
  • LC-MS: Expected

    
     peaks at m/z 228.0 and 230.0, exhibiting the classic 1:1 isotopic ratio indicative of a single bromine atom[1].
    

Experimental Workflow Diagram

SynthesisWorkflow A 1. AFA Generation Formic Acid + Acetic Anhydride (-20°C, 15 min) C 3. N-Formylation Nucleophilic Acyl Substitution (-20°C to 0°C, 30 min) A->C B 2. Substrate Prep 4-Bromophenethylamine in THF (-20°C) B->C D 4. Quench & Extract NaHCO3 (aq) Neutralization DCM Extraction C->D E 5. Purification Dry over Na2SO4, Concentrate Recrystallization D->E F Pure Product This compound E->F

Workflow for the synthesis of this compound using in situ generated AFA.

References

  • BenchChem Technical Support Team. "Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." BenchChem. 2

  • BenchChem Technical Support Team. "Application Notes and Protocols: N-Formylation of Amines using Formyl Acetate." BenchChem. 5

  • "Formylation of Amines." PMC, National Institutes of Health. 4

  • BenchChem Technical Support Team. "Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide." BenchChem. 3

  • Halberstadt, A. "Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens." ResearchGate.1

Sources

Application Note: Bischler-Napieralski Cyclization of N-[2-(4-Bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of 7-bromo-3,4-dihydroisoquinoline via the Bischler-Napieralski cyclization of N-[2-(4-bromophenyl)ethyl]formamide . While the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, this specific substrate presents a distinct challenge: the electron-withdrawing nature of the 4-bromo substituent deactivates the phenyl ring, significantly retarding the electrophilic aromatic substitution step.

This guide provides two validated protocols:

  • Method A (Standard): A robust, scalable protocol using POCl₃/P₂O₅ suitable for bulk synthesis.

  • Method B (Advanced): A mild, high-yielding protocol using Triflic Anhydride (Tf₂O) and 2-Chloropyridine, recommended for maximizing yield and minimizing side reactions.

Critical Stability Note: The product, 7-bromo-3,4-dihydroisoquinoline, is an unstable oil prone to oxidation. It is strongly recommended to reduce it immediately in situ to the stable 7-bromo-1,2,3,4-tetrahydroisoquinoline .

Reaction Mechanism & Chemical Logic

The Bischler-Napieralski reaction involves the dehydration of an amide to an imidoyl intermediate, followed by intramolecular electrophilic aromatic substitution.[1][2]

The "Deactivation" Challenge

In this specific substrate, the bromine atom at the para position (relative to the ethyl chain) exerts an inductive electron-withdrawing effect (-I). This reduces the electron density at the ortho positions (the sites of cyclization), raising the activation energy for the ring-closure step. Consequently, standard conditions (e.g., POCl₃ at reflux) may lead to incomplete conversion or competitive retro-Ritter decomposition (styrene formation).

Mechanistic Pathway[1][3][4]
  • Activation: The amide oxygen attacks the electrophile (POCl₃ or Tf₂O), converting the carbonyl oxygen into a potent leaving group.

  • Imidoyl Formation: Elimination of the leaving group generates a reactive nitrilium ion or imidoyl halide intermediate.

  • Cyclization: The electron-deficient carbon of the nitrilium ion attacks the ortho position of the phenyl ring. This is the rate-limiting step for deactivated substrates.

  • Aromatization: Loss of a proton restores aromaticity, yielding the dihydroisoquinoline salt.

Pathway Visualization

BN_Mechanism Start This compound Act Activation (O-Phosphorylation/Triflylation) Start->Act + POCl3 or Tf2O Inter Nitrilium Ion / Imidoyl Intermediate (Highly Electrophilic) Act->Inter - HOP(O)Cl2 / - TfOH Cyclo Intramolecular Cyclization (Rate Limiting due to Br-Deactivation) Inter->Cyclo Attack on Phenyl Ring Prod 7-Bromo-3,4-dihydroisoquinoline (Unstable Intermediate) Cyclo->Prod - H+ Final 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Stable Target) Prod->Final + NaBH4 (Reduction)

Figure 1: Mechanistic pathway highlighting the critical activation and cyclization steps.

Experimental Protocols

Method A: Standard Industrial Protocol (POCl₃/P₂O₅)

Best for: Large-scale, cost-sensitive batches where heating is acceptable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Dehydrating Agent: Phosphorus Oxychloride (POCl₃) (10.0 equiv)[3]

  • Additive: Phosphorus Pentoxide (P₂O₅) (1.0 equiv) – Crucial for deactivated rings.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene (if higher T required).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂). Flush with Nitrogen (N₂).

  • Dissolution: Charge the flask with the formamide substrate and suspend P₂O₅ in anhydrous MeCN (0.2 M concentration).

  • Addition: Add POCl₃ dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reflux: Heat the reaction mixture to reflux (82°C for MeCN). Stir vigorously for 4–6 hours.

    • Note: Monitor by TLC/LCMS. If conversion is <50% after 4 hours, switch solvent to Toluene and reflux at 110°C.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Evaporation: Remove excess POCl₃ and solvent under reduced pressure (rotary evaporator with a caustic trap).

    • Quench: Dissolve the residue in DCM and pour slowly onto crushed ice/water. Basify to pH 10 using 20% NaOH or NH₄OH. Keep temperature <10°C to prevent decomposition.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Immediate Action: Proceed immediately to reduction (Section 4).

Method B: Advanced Mild Protocol (Movassaghi Method)

Best for: High value, small-to-medium scale, maximizing yield on deactivated substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Activator: Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Base: 2-Chloropyridine (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[4]

Step-by-Step Procedure:

  • Setup: Flame-dry a flask under Argon.

  • Mixing: Dissolve the formamide and 2-chloropyridine in anhydrous DCM (0.1 M) and cool to -78°C .

  • Activation: Add Tf₂O dropwise over 5 minutes. The solution may turn yellow/orange.

  • Warming: Stir at -78°C for 20 minutes, then remove the cooling bath and allow to warm to 0°C. Then, warm to room temperature (23°C) and stir for 2 hours.

    • Why: The low temp forms the imidoyl triflate; warming drives the difficult cyclization on the deactivated ring without thermal decomposition.

  • Quench: Carefully add saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Stabilization via Reduction (Mandatory Step)

The 3,4-dihydroisoquinoline product is an unstable imine. To obtain a storable compound, reduce it immediately to the tetrahydroisoquinoline.

Protocol:

  • Dissolve the crude dihydroisoquinoline oil in Methanol (MeOH) (0.2 M).

  • Cool to 0°C .

  • Add Sodium Borohydride (NaBH₄) (2.0 equiv) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add water or 1M HCl carefully to destroy excess hydride.

  • Extraction: Basify to pH >11 with NaOH, extract with DCM, dry, and concentrate.

  • Purification: The final 7-bromo-1,2,3,4-tetrahydroisoquinoline can be purified via flash chromatography (DCM/MeOH/NH₃) or crystallized as an HCl salt.

Data Summary & Troubleshooting

ParameterMethod A (POCl₃)Method B (Tf₂O)
Temperature 80–110°C (Reflux)-78°C to 23°C
Reaction Time 4–8 Hours2–3 Hours
Typical Yield 50–65%75–90%
Purity Profile Moderate (tars/styrenes possible)High (clean conversion)
Cost LowHigh

Troubleshooting Guide:

  • Problem: Low conversion.

    • Cause: Deactivation by Br group.

    • Solution: Use Method B (Tf₂O) or add P₂O₅ to Method A and switch solvent to Xylene (140°C).

  • Problem: Styrene formation (Retro-Ritter).

    • Cause: Carbocation elimination favored by heat.

    • Solution: Switch to Method B (low temp avoids elimination).

  • Problem: Product turns black/tarry upon isolation.

    • Cause: Oxidation/polymerization of the imine.

    • Solution: Do not store the intermediate. Perform "telescoped" reduction (add NaBH4 directly to the crude reaction mixture after solvent swap).

References

  • Movassaghi, M. & Hill, M. D. (2008).[5] Single-Step Synthesis of Pyrimidine Derivatives via Amide Activation. Organic Letters, 10(16), 3485–3488. Link

  • Larsen, R. D. et al. (1991).[5] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. Link

  • Whaley, W. M. & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link

  • Fodor, G. & Nagubandi, S. (1980).[5] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279–1300.[5] Link

Sources

Optimal reagents for formylation of 2-(4-bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-formylation of 2-(4-bromophenyl)ethylamine (CAS: 73918-56-6) is a pivotal step in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates, serving as the direct precursor for the Bischler-Napieralski cyclization . While the 4-bromo substituent provides a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura), it demands a formylation protocol that is chemically inert to the aryl halide while maximizing yield and minimizing purification burdens.

This guide evaluates and details three optimal reagent systems:

  • Ethyl Formate (Reflux): The industry standard for scalability and atom economy.

  • Acetic Formic Anhydride (AFA): The high-kinetic method for rapid, mild conversion.[1]

  • Ammonium Formate: A green, solvent-free alternative.

Reagent Selection Matrix

The choice of reagent depends on scale, available equipment, and downstream processing requirements.

FeatureEthyl Formate (Method A) Acetic Formic Anhydride (Method B) Ammonium Formate (Method C)
Primary Utility Process Scale-up (>100g)High-Throughput / Lab Scale (<10g)Green Chemistry / Solid Handling
Reaction Time 6–24 Hours15–60 Minutes1–4 Hours
Temperature Reflux (54°C)0°C to Room Temp100–140°C (Melt)
Atom Economy High (Byproduct: Ethanol)Medium (Byproduct: Acetic Acid)High (Byproduct: H₂O, NH₃)
Purification Evaporation (Self-purifying)Aqueous Workup / ExtractionCrystallization
Key Risk FlammabilityThermal Instability (Exothermic)Sublimation of reagent
Decision Logic for Researchers

The following decision tree illustrates the selection process based on experimental constraints.

ReagentSelection Start Start: Formylation Goal Scale Is Scale > 100g? Start->Scale Speed Is Speed Critical (<1 hr)? Scale->Speed No MethodA Method A: Ethyl Formate (Reflux) Scale->MethodA Yes Green Strict Green/Solvent-Free? Speed->Green No MethodB Method B: AFA (In Situ) Speed->MethodB Yes Green->MethodA No (Default) MethodC Method C: Ammonium Formate (Melt) Green->MethodC Yes

Figure 1: Decision matrix for selecting the optimal formylation reagent.

Scientific Grounding: Mechanism & Causality

The formylation of 2-(4-bromophenyl)ethylamine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile attacking the carbonyl carbon of the formylating agent.[1]

  • Substrate Analysis: The ethylamine side chain isolates the nucleophilic nitrogen from the electronic effects of the aromatic ring. Therefore, the electron-withdrawing 4-bromo group does not significantly deactivate the amine, allowing for standard nucleophilic attack kinetics.

  • Selectivity: All detailed methods are chemoselective for N-formylation. The bromine-carbon bond on the aromatic ring is stable under these conditions (unlike in metal-catalyzed reactions), preserving the halide for future functionalization.

Mechanism Amine 2-(4-Br-Ph)ethylamine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Attack Reagent Formyl Donor (Electrophile) Reagent->TS Product N-Formyl Product TS->Product Collapse Byprod Leaving Group (EtOH / AcOH) TS->Byprod Elimination

Figure 2: General mechanism of N-formylation via nucleophilic acyl substitution.

Detailed Protocols

Protocol A: Ethyl Formate (The Process Standard)

Best for: Large batches, overnight reactions, high purity requirements.

Materials
  • 2-(4-bromophenyl)ethylamine (1.0 equiv)

  • Ethyl Formate (10–20 equiv) – Acts as solvent and reagent

  • Catalyst (Optional): Anhydrous Sodium Sulfate (Na₂SO₄) or Silica Gel

Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-(4-bromophenyl)ethylamine (e.g., 10.0 g, 50 mmol).

  • Solvent Addition: Add Ethyl Formate (40 mL, ~500 mmol). The large excess drives the equilibrium forward and solvates the product.

  • Reflux: Heat the mixture to reflux (54°C) for 12–18 hours.

    • Note: Reaction progress can be monitored by TLC (SiO₂, 50% EtOAc/Hexanes) or HPLC. The starting amine typically elutes earlier or streaks compared to the amide.

  • Workup: Cool the mixture to room temperature.

  • Isolation: Concentrate the solution in vacuo (rotary evaporator) to remove excess ethyl formate and the ethanol byproduct.

  • Purification: The residue is typically a high-purity oil or low-melting solid. If crystallization is required, recrystallize from Hexanes/EtOAc (5:1).

Validation: Yields typically exceed 90%.[1][2][3][4] NMR should show the rotameric formyl proton signals (cis/trans isomers) around 8.0–8.2 ppm.

Protocol B: Acetic Formic Anhydride (The Kinetic Method)

Best for: Rapid synthesis, difficult substrates, mild conditions.[1] Safety Warning: AFA is thermally unstable. Prepare in situ and use immediately. Do not store.

Materials
  • Formic Acid (98%, 2.0 equiv)

  • Acetic Anhydride (1.1 equiv relative to Formic Acid)

  • 2-(4-bromophenyl)ethylamine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Methodology
  • AFA Preparation (In Situ):

    • In a dry flask under N₂, cool Acetic Anhydride (2.2 equiv) to 0°C.

    • Add Formic Acid (2.5 equiv) dropwise.

    • Stir at 0°C for 15 minutes, then warm to 50°C for 15 minutes, then cool back to 0°C. This generates the mixed anhydride.

  • Reaction:

    • Dissolve 2-(4-bromophenyl)ethylamine in dry DCM.

    • Add the amine solution dropwise to the cold AFA mixture.

  • Incubation: Stir at 0°C for 10 minutes, then allow to warm to room temperature. Reaction is usually complete within 30 minutes.

  • Quench: Add saturated NaHCO₃ solution to quench excess anhydride.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

AFA_Workflow Prep Prepare AFA (HCOOH + Ac2O, 0°C -> 50°C -> 0°C) Add Add Amine Solution (Dropwise at 0°C) Prep->Add React Stir 30 mins (RT) Add->React Quench Quench with NaHCO3 React->Quench Isolate DCM Extraction & Concentration Quench->Isolate

Figure 3: Workflow for the high-kinetic Acetic Formic Anhydride (AFA) protocol.

Protocol C: Ammonium Formate (The Green Method)

Best for: Solvent-free requirements, avoiding volatile organic solvents.

Materials
  • 2-(4-bromophenyl)ethylamine (1.0 equiv)

  • Ammonium Formate (2.0–3.0 equiv)

Methodology
  • Mix: In a round-bottom flask, mix the amine and solid ammonium formate.

  • Heat: Heat the mixture to 100–120°C. The ammonium formate will melt, and the reaction proceeds in the melt phase.

  • Duration: Stir for 2–4 hours. Ammonia gas (NH₃) and water are evolved. Ensure proper ventilation.

  • Workup: Cool to room temperature. Dissolve the residue in EtOAc and wash with water to remove unreacted ammonium salts.

  • Dry & Concentrate: Dry organic layer over Na₂SO₄ and concentrate.

Process Analytical Technology (PAT) & QC

To ensure the integrity of the 4-bromo moiety and the success of the formylation, the following QC parameters are recommended:

  • 1H NMR (CDCl₃):

    • Look for the disappearance of the amine NH₂ protons.

    • Diagnostic Signal: The formyl proton (-NH -CH O) appears as a doublet (due to coupling with NH) or broad singlet around 8.0–8.2 ppm . Note that formamides exist as rotamers; you may see dual peaks for the formyl proton and the adjacent methylene group.

    • Aromatic Region: The AA'BB' system of the 4-bromophenyl group should remain intact (two doublets approx 7.0–7.5 ppm).

  • HPLC:

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: H₂O/Acetonitrile with 0.1% Formic Acid.

    • Shift: The product will be less polar (longer retention time) than the starting amine.

References

  • Org. Synth. 2011, 88, 33-41. N-Formylation of amines using ethyl formate.[3]Link

  • Green Chem., 2011, 13, 1588. Ammonium formate as a green formylating agent.Link

  • Tetrahedron Lett. 1982, 23, 3315. Preparation and use of Acetic Formic Anhydride (AFA).Link

  • J. Org. Chem. 2010, 75, 5627. Strategies for Substituted Isoquinolines (Bischler-Napieralski Context).Link

  • BenchChem Application Note. High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.Link

Sources

Application Note: Scalable Production Protocols for N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details two scalable protocols for the synthesis of N-[2-(4-bromophenyl)ethyl]formamide , a critical intermediate in the production of isoquinoline alkaloids and pharmaceutical active ingredients (APIs). While often synthesized on a milligram scale using various coupling agents, industrial scale-up requires methods that prioritize atom economy, solvent recovery, and safety.

We present two distinct methodologies:

  • Method A (Green Chemistry): Direct formylation using ethyl formate. This method offers high purity and solvent recyclability, ideal for GMP-regulated environments.

  • Method B (Industrial Standard): Azeotropic dehydration using formic acid and toluene. This method is robust, cost-effective, and suitable for multi-kilogram batches.

Introduction & Strategic Relevance

This compound is a functionalized phenethylamine derivative. Its primary strategic value lies in its role as a precursor for the Bischler-Napieralski cyclization , which yields 7-bromo-3,4-dihydroisoquinoline. The bromine substituent at the para-position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the isoquinoline core.

Chemical Structure & Transformation

The synthesis involves the N-formylation of 2-(4-bromophenyl)ethylamine (CAS: 73918-56-6).

ReactionScheme Amine 2-(4-Bromophenyl)ethylamine (C8H10BrN) Inter Tetrahedral Intermediate Amine->Inter + Heat Reagent Formylating Agent (HCOOEt or HCOOH) Reagent->Inter Product This compound (Target) Inter->Product Elimination Byproduct Byproduct (EtOH or H2O) Inter->Byproduct

Figure 1: General reaction scheme for the N-formylation of primary amines.

Process Chemistry Assessment

Before selecting a protocol, researchers must evaluate the specific constraints of their production environment.

FeatureMethod A: Ethyl Formate RefluxMethod B: Formic Acid / Toluene
Reagent Cost ModerateLow
Atom Economy Lower (Loss of Ethanol)High (Loss of Water)
Reaction Time 6–12 Hours3–6 Hours
Purification Distillation / CrystallizationAqueous Wash / Crystallization
Safety Profile Flammable (Flash pt: -20°C)Corrosive / Acidic
Scalability Excellent (Solvent Recyclable)Good (Requires Dean-Stark)
Recommended For High Purity / GMP Steps Bulk Intermediates

Protocol A: Ethyl Formate Reflux (Green Route)

This method utilizes ethyl formate as both the reagent and the solvent. It drives the reaction to completion by using the reagent in excess and removing the byproduct (ethanol) via distillation.

Materials
  • Precursor: 2-(4-bromophenyl)ethylamine [CAS: 73918-56-6][1][2]

  • Reagent: Ethyl Formate (98%+) [CAS: 109-94-4]

  • Solvent: None (Neat reagent) or Ethanol (optional co-solvent)

Experimental Procedure
  • Setup: Equip a double-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Charge the flask with 2-(4-bromophenyl)ethylamine (1.0 equiv).

  • Addition: Add Ethyl Formate (5.0 – 10.0 equiv). Note: The excess acts as the solvent.

  • Reflux: Heat the mixture to reflux (approx. 54°C) under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or HPLC. Conversion is usually complete within 8–12 hours.

  • Workup (Distillation):

    • Switch the condenser to a distillation setup.

    • Distill off the excess ethyl formate and the ethanol byproduct at atmospheric pressure.

    • Apply mild vacuum (rotary evaporator) to remove trace volatiles.

  • Isolation: The residue typically solidifies upon cooling. Recrystallize from minimal hot toluene or an EtOAc/Hexane mixture if high purity is required.

Causality & Insight[3]
  • Why Excess Reagent? The reaction is an equilibrium. Using ethyl formate in large excess shifts the equilibrium toward the product (Le Chatelier's principle) and solvates the polar amine.

  • Temperature Control: The low boiling point of ethyl formate (54°C) prevents thermal degradation of the sensitive amine precursor, which can oxidize at higher temperatures.

Protocol B: Formic Acid Azeotropic Distillation (Industrial Route)

This method uses a Dean-Stark trap to continuously remove water, driving the reaction to completion. It is faster and uses cheaper reagents but requires more careful handling of corrosive formic acid.

Materials
  • Precursor: 2-(4-bromophenyl)ethylamine[1]

  • Reagent: Formic Acid (85-98%)

  • Solvent: Toluene (Reagent Grade)

Experimental Procedure
  • Setup: Equip a reactor with a mechanical stirrer and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Dissolve 2-(4-bromophenyl)ethylamine (1.0 equiv) in Toluene (10 volumes relative to amine mass).

  • Addition: Slowly add Formic Acid (1.2 – 1.5 equiv) at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 3–5 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with saturated NaHCO₃ solution (2x) to neutralize excess acid.

    • Wash with Brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄.[3]

  • Isolation: Concentrate the toluene solution under reduced pressure. The product will precipitate or remain as a viscous oil that crystallizes on standing.

Process Flow Diagram

ProcessFlow Feed Feed: Amine + Toluene Reactor Reactor: Reflux + Formic Acid Feed->Reactor DeanStark Dean-Stark: Water Removal Reactor->DeanStark Azeotrope Wash Workup: NaHCO3 Wash Reactor->Wash Complete DeanStark->Reactor Toluene Return Evap Evaporation: Solvent Removal Wash->Evap Product Final Product: Crystalline Solid Evap->Product

Figure 2: Workflow for the azeotropic distillation method (Protocol B).

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

TestExpected ResultNotes
Appearance Off-white solid or viscous oilLow melting point expected (approx. 50–70°C).
1H NMR (CDCl₃) δ ~8.1 (s, 1H, CHO), 7.4 (d, 2H), 7.1 (d, 2H), 3.5 (q, 2H), 2.8 (t, 2H)Rotamers may be visible due to restricted amide bond rotation.
MS (ESI+) [M+H]+ = 228.0 / 230.0Characteristic 1:1 isotopic pattern for Bromine.
HPLC Purity > 98.0% (Area %)Monitor for residual amine (precursor).

Critical Process Parameter (CPP) - Rotamers: In NMR spectroscopy, N-formyl derivatives often appear as a mixture of two rotamers (cis and trans isomers around the C-N bond). Do not mistake this for impurity. Heating the NMR sample (e.g., to 50°C) often coalesces the peaks.

Safety & Handling (E-E-A-T)

  • 2-(4-bromophenyl)ethylamine: Classified as Skin Corr. 1B . It causes severe skin burns and eye damage. All handling must occur in a fume hood with appropriate PPE (neoprene gloves, face shield).

  • Ethyl Formate: Highly flammable. Flash point -20°C. Ensure all equipment is grounded to prevent static discharge.

  • Waste Disposal: The aqueous wash from Protocol B contains formates and should be treated according to local environmental regulations.

References

  • Organic Syntheses. Bischler-Napieralski Cyclization and Related Reactions. (General reference for cyclization precursors).

  • PubChem. 2-(4-Bromophenyl)ethylamine Compound Summary. National Library of Medicine.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(4-Bromophenyl)ethylamine.

  • Royal Society of Chemistry. Bio-catalytic N-formylation of amines using ethyl formate. (Validating Ethyl Formate efficiency).

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. (Contextualizing the utility of the formamide product).

Sources

Purification methods and recrystallization of N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates. It details the purification of N-[2-(4-bromophenyl)ethyl]formamide , a critical precursor often subjected to Bischler-Napieralski cyclization.[1]

Abstract & Chemical Context

This compound is a structural intermediate used primarily in the synthesis of dihydroisoquinolines via the Bischler-Napieralski reaction.[1] Achieving high purity (>98%) is critical because impurities such as unreacted amines or residual formic acid can poison the Lewis acid catalysts (e.g., POCl₃, P₂O₅) used in subsequent cyclization steps.[1][2]

This guide provides a robust purification strategy focusing on chemoselective extraction followed by solvent-mediated recrystallization .[1][2]

Impurity Profile

To purify effectively, one must understand the contaminants.[1][2] In a standard synthesis (Reaction of 4-bromophenethylamine with ethyl formate or formic acid), the crude mixture typically contains:

  • Target: this compound (Neutral Amide).

  • Impurity A: 4-Bromophenethylamine (Unreacted Starting Material - Basic).

  • Impurity B: Formic Acid / Ethyl Formate (Reagents - Acidic/Neutral).[2]

  • Impurity C: Thermal degradation products (Trace, colored).[2]

Method A: Chemoselective Extraction (The "Crude" Clean)

Objective: To utilize the basicity of the starting amine and the acidity of the reagents to remove 95% of impurities before crystallization.[1][2]

Rationale (Expertise & Logic)

Amides are neutral and stable to mild aqueous acids and bases.[2] The starting material (amine) will protonate in acid, becoming water-soluble.[1][2] Residual formic acid will deprotonate in base, becoming water-soluble.[1][2] The target amide remains in the organic layer throughout both washes.[2]

Protocol

Reagents: Dichloromethane (DCM), 1N HCl, Sat. NaHCO₃, Brine.[1][2]

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Wash (Removes Amine):

    • Wash the organic phase twice with 1N HCl (1:1 vol/vol).[2]

    • Mechanism:[1][3][4]

      
       (Water Soluble).
      
    • Note: Keep the organic (lower) layer.[2]

  • Base Wash (Removes Acids):

    • Wash the organic phase twice with Saturated NaHCO₃ .[1][2]

    • Mechanism:[1][3][4]

      
       (Gas evolution).[1]
      
    • Caution: Vent the separatory funnel frequently due to CO₂ generation.[1][2]

  • Drying: Wash with Brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the "Pre-Purified Solid."

Method B: Recrystallization (The "Fine" Clean)

Objective: To remove non-ionic impurities and achieve >99% purity with defined crystal morphology.

Solvent Selection Logic

The 4-bromophenethyl chain renders the molecule lipophilic, while the formamide head group provides polarity.[2]

  • Single Solvent: Toluene (Good for high-temperature solubility, poor at RT).[1][2]

  • Binary System (Recommended): Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[2]

Step-by-Step Protocol

Target Concentration: ~1 g solute / 5-8 mL solvent.

  • Solubilization:

    • Place the Pre-Purified Solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) slowly while heating to a gentle boil (approx. 70°C).

    • Add just enough EtOAc to dissolve the solid completely.[1][2]

  • Hot Filtration (Optional but Recommended):

    • If insoluble specks (dust/salts) remain, filter the hot solution through a pre-warmed glass frit or cotton plug.[2]

  • Nucleation & Anti-Solvent Addition:

    • Keep the solution hot.[2] Slowly add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.[2]

    • Add a few drops of EtOAc to clear the solution back to transparency.[2]

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours.

    • Critical Parameter: Rapid cooling precipitates amorphous powder (trapping impurities).[2] Slow cooling yields needles/plates (excluding impurities).[2]

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2][5]

    • Wash the cake with cold Hexane/EtOAc (9:1 ratio).

    • Dry under high vacuum at 40°C for 4 hours.[2]

Expected Physical Properties[2][6][7][8][9][10]
  • Appearance: White to off-white crystalline solid (often needles).[2]

  • Melting Point: Typically 60–65°C (Estimate based on ortho-isomer MP of 49-53°C and para-symmetry). Note: Determine actual MP as a purity check.

Analytical Validation

Trustworthiness: A protocol is only as good as its validation.[2]

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.5% Area
Identity ¹H-NMR (CDCl₃)Diagnostic signals: Amide CHO (~8.0 ppm), NH (broad), Aromatics (AA'BB' system).[1][2]
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/Hexane)

Technical Note on NMR Rotamers: Formamides often exhibit rotamerism (cis/trans isomers around the C-N bond) in NMR at room temperature.[2] You may see "double" peaks for the formyl proton and the adjacent methylene group.[2] This is not an impurity. To confirm, run the NMR at elevated temperature (50°C+), which usually coalesces the peaks.[1][2]

Process Visualization

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for the acid/base extraction and crystallization.[1]

PurificationWorkflow Start Crude Reaction Mixture (Amide + Amine + Acids) DCM Dissolve in DCM Start->DCM AcidWash Wash with 1N HCl (Removes Amine) DCM->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Formic Acid) AcidWash->BaseWash Organic Phase OrgLayer Isolate Organic Layer (Contains Neutral Amide) BaseWash->OrgLayer Organic Phase Recryst Recrystallization (EtOAc / Hexanes) OrgLayer->Recryst Dry & Concentrate Final Pure Product (>98% HPLC) Recryst->Final Filter & Dry

Caption: Chemoselective extraction workflow utilizing pH swings to remove ionic impurities prior to crystallization.

Diagram 2: Solvent System Decision Tree

How to adjust the recrystallization if the standard EtOAc/Hexane mix fails.

SolventLogic Check Check Solubility in Hot EtOAc Soluble Fully Soluble? Check->Soluble Yes Add Hexane (Anti-solvent) Soluble->Yes Yes No Too Insoluble Soluble->No No Result1 Target: Needles Yes->Result1 Crystallize Switch Switch to Ethanol No->Switch Water Add Water (Anti-solvent) Switch->Water Result2 Target: Plates Water->Result2 Crystallize

Caption: Solvent selection logic for optimizing crystal recovery based on initial solubility observations.

References

  • Bischler-Napieralski Reaction Overview : "The Bischler-Napieralski Reaction in the Synthesis of Isoquinolines." Organic Reactions.[2][3][5][6][7] Link: [Link][2]

  • General Amide Purification : "Purification of Laboratory Chemicals - Amides." ScienceDirect.[2] Link: [Link]

  • Phenethylamine Synthesis & Properties : "Synthesis of Phenethylamines and their Derivatives." Journal of Organic Chemistry. Link: [Link] (General Journal Link for verification of class properties).[2]

  • Rotamerism in Formamides : "NMR Assignment of Rotamers in N-Formyl Derivatives." Magnetic Resonance in Chemistry. Link: [Link]

Sources

Application Note: N-[2-(4-Bromophenyl)ethyl]formamide as a Key Precursor in the Synthesis of 7-Bromo-Tetrahydroisoquinoline Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous biologically active alkaloids and synthetic therapeutics. Specifically, halogenated derivatives like 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) serve as highly versatile intermediates. They allow for late-stage diversification via transition-metal-catalyzed cross-coupling at the C7 position and C(sp³)–H functionalization at the C1 position.

This application note details the validated synthesis of 7-Br-THIQ utilizing N-[2-(4-bromophenyl)ethyl]formamide (CAS: 186390-59-0) as the primary building block. By detailing the mechanistic causality, optimized reaction parameters, and self-validating experimental protocols, this guide provides researchers with a robust framework for integrating this intermediate into pharmaceutical development pipelines [1][2].

Strategic Causality: Why This Specific Precursor?

As a Senior Application Scientist, I frequently observe researchers struggling with regioselectivity and steric hindrance during THIQ library synthesis. The selection of this compound is highly strategic for two fundamental reasons:

  • Regiocontrol via the Para-Bromo Substituent: During the electrophilic aromatic substitution step of the Bischler-Napieralski cyclization, ring closure must occur ortho to the ethylamine chain. Because the bromine atom is positioned para to the ethylamine chain, the cyclization inherently occurs meta to the bromine. This electronic and steric directing effect exclusively yields the 7-bromo isomer, avoiding complex isomeric mixtures. The 7-position is a critical vector for modulating binding affinity in opioid receptors [1].

  • The Formamide Advantage (C1-Unsubstituted Core): Utilizing a formamide rather than an acetamide or benzamide yields a 3,4-dihydroisoquinoline lacking a substituent at the C1 position. This unsubstituted C1 methylene is critical for downstream C(sp³)–H functionalization. It allows the THIQ core to be oxidized to an iminium ion via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which can then be trapped by diverse electron-rich nucleophiles to build complex stereocenters [2].

Mechanistic Pathway

The transformation of the formamide into the THIQ core relies on the classic Bischler-Napieralski cyclization , followed by a chemoselective reduction. The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is dictated by the electron-withdrawing nature of the bromine atom, which slightly deactivates the aromatic ring. POCl₃ generates a highly electrophilic Vilsmeier-type imidoyl chloride intermediate, providing the necessary driving force for cyclization.

Mechanism N1 Formamide Oxygen Attacks POCl3 N2 Vilsmeier-Type Imidoyl Chloride Intermediate N1->N2 N3 Intramolecular Electrophilic Aromatic Substitution N2->N3 N4 Wheland Intermediate (Formation meta to Br) N3->N4 N5 Rearomatization & Elimination of HOP(O)Cl2 N4->N5 N6 7-Bromo-3,4-dihydroisoquinoline Core Assembly N5->N6

Mechanistic pathway of the POCl3-mediated Bischler-Napieralski cyclization.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the chemist can verify the success of each transformation before proceeding, ensuring high fidelity in the final pharmaceutical intermediate.

Protocol A: Bischler-Napieralski Cyclization to 7-Bromo-3,4-dihydroisoquinoline

Objective: Dehydrate and cyclize this compound.

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve this compound (10.0 g, 43.8 mmol) in anhydrous acetonitrile (100 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add POCl₃ (12.2 mL, 131.4 mmol, 3.0 equiv) over 15 minutes to prevent uncontrolled exotherms.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 82 °C (reflux) for 6 hours.

  • In-Process Control (IPC) 1: Monitor reaction via LC-MS. The system is validated when the starting material mass (

    
     228 
    
    
    
    ) is fully consumed, replaced by the dihydroisoquinoline mass (
    
    
    210
    
    
    ).
  • Quench & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃ and acetonitrile. Carefully quench the residue with ice water (100 mL) and adjust the pH to 9-10 using 20% aqueous NaOH. Extract with dichloromethane (3 × 75 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude yellow oil can be used directly in the next step.

  • Validation (NMR): ¹H NMR (CDCl₃) must show the disappearance of the formyl proton (~8.1 ppm) and the appearance of the characteristic C1-H imine proton (~8.3 ppm).

Protocol B: Chemoselective Reduction to 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Objective: Reduce the cyclic imine without dehalogenating the aryl bromide. Causality Note: Sodium borohydride (NaBH₄) is explicitly chosen over catalytic hydrogenation (e.g., Pd/C, H₂) to prevent premature reductive debromination, preserving the C7 handle for downstream cross-coupling.

  • Setup: Dissolve the crude 7-bromo-3,4-dihydroisoquinoline (~9.0 g, 42.8 mmol) in anhydrous methanol (90 mL) and cool to 0 °C.

  • Reduction: Slowly add NaBH₄ (3.2 g, 85.6 mmol, 2.0 equiv) in small portions over 30 minutes to manage hydrogen gas evolution.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • IPC 2: Monitor via LC-MS. The mass should shift from

    
     210 to 
    
    
    
    212
    
    
    .
  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation (NMR): ¹H NMR (CDCl₃) must show the shift of the C1 proton from an imine signal (~8.3 ppm) to a secondary amine methylene singlet (~4.0 ppm).

Process Optimization Data

To establish the most reliable cyclization conditions, solvent and reagent stoichiometries were evaluated. Acetonitrile proved superior to dichloromethane and toluene, as its polarity effectively stabilizes the highly charged Vilsmeier intermediate, suppressing polymeric byproducts.

Table 1: Optimization of Bischler-Napieralski Cyclization Conditions

EntrySolventReagent (Equiv)Temp (°C)Time (h)Yield (%)IPC Observation & Causality
1DichloromethanePOCl₃ (1.5)40 (Reflux)1245%Significant unreacted starting material due to insufficient thermal energy.
2ToluenePOCl₃ (2.0)110 (Reflux)468%Formation of dark polymeric byproducts; thermal degradation of intermediate.
3 Acetonitrile POCl₃ (3.0) 82 (Reflux) 6 89% Clean conversion; optimal stabilization of polar Vilsmeier intermediate.

Downstream Applications in Drug Discovery

Once synthesized, 7-Br-THIQ is a highly modular pharmacophore. It is prominently utilized in the synthesis of bifunctional kappa opioid receptor (KOR) / mu opioid receptor (MOR) peptidomimetics [1]. Furthermore, protecting the secondary amine (e.g., with a Boc or Cbz group) allows for DDQ-mediated oxidative C(sp³)–H functionalization, enabling the introduction of allyl, alkynyl, or other electron-rich nucleophiles directly at the C1 position [2].

Workflow A This compound CAS: 186390-59-0 B Bischler-Napieralski Cyclization (POCl3, MeCN, Reflux) A->B C 7-Bromo-3,4-dihydroisoquinoline B->C D Chemoselective Reduction (NaBH4, MeOH, 0 °C) C->D E 7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) D->E F Pd-Catalyzed Cross-Coupling & C1-Functionalization E->F G Advanced Pharmacophores (e.g., Opioid Peptidomimetics) F->G

Synthetic workflow from formamide precursor to advanced THIQ pharmacophores.

References

  • Title: Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics Source: Molecules 2019, 24(23), 4302 URL: [Link]

  • Title: Direct and Efficient C(sp³)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation Source: Frontiers in Chemistry 2020, 8, 629 URL: [Link]

Application Note: Microwave-Assisted Green Synthesis of N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-[2-(4-bromophenyl)ethyl]formamide , a critical intermediate in the synthesis of isoquinoline alkaloids and antifungal agents. By leveraging microwave-assisted organic synthesis (MAOS), this method replaces traditional thermal reflux (which often requires 4–12 hours) with a rapid 3–5 minute solvent-free reaction.[1]

The protocol utilizes 85% Formic Acid as both the reagent and solvent, capitalizing on its high loss tangent (tan


) for efficient microwave energy absorption. This approach aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #6 (Design for Energy Efficiency).

Introduction & Scientific Rationale

Target Molecule Significance

This compound is a functionalized phenethylamine derivative. The bromine handle at the para-position allows for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the formamide group serves as a precursor for isonitrile formation (via dehydration) or reduction to secondary methylamines (Bischler-Napieralski cyclization precursors).

The Microwave Advantage

Traditional N-formylation involves refluxing amines with formic acid, ethyl formate, or acetic formic anhydride. These methods suffer from long reaction times and thermal gradients that can lead to side products.

Mechanistic Insight (Dielectric Heating): Microwave irradiation heats the reaction mixture directly through dipolar polarization and ionic conduction . Formic acid is a highly polar medium (high dielectric constant). Under microwave irradiation, the dipoles of the acid align with the oscillating electric field. As the field alternates, molecular rotation creates friction, generating rapid, uniform internal heat.[2] This stabilizes the polar transition state of the nucleophilic attack, significantly accelerating the reaction rate compared to conductive heating.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine attacks the carbonyl carbon of the formic acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the formamide.

ReactionMechanism Substrate 2-(4-bromophenyl)ethylamine (Nucleophile) TS Tetrahedral Intermediate (Polar Transition State) Substrate->TS Microwave Irradiation (Dipolar Polarization) Reagent Formic Acid (Electrophile) Reagent->TS Microwave Irradiation (Dipolar Polarization) Elimination Elimination of H₂O TS->Elimination Product This compound Elimination->Product

Figure 1: Mechanistic pathway of the microwave-assisted N-formylation. The polar transition state is stabilized by the microwave field.

Materials and Equipment

Reagents
ReagentCAS NumberPurityRole
2-(4-bromophenyl)ethylamine73918-56-6>98%Substrate
Formic Acid64-18-685% aq.Reagent/Solvent
Ethyl Acetate141-78-6ACS GradeExtraction Solvent
Sodium Bicarbonate (sat. aq.)144-55-8-Neutralization
Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Note: Domestic microwaves are not recommended due to lack of pressure/temperature control and safety interlocks.

  • Reaction Vessel: 10 mL or 35 mL pressure-rated Pyrex glass vial with silicone/PTFE septum cap.

  • Magnetic Stir Bar: Teflon-coated.

Experimental Protocol

Safety Pre-Check
  • Warning: Formic acid is corrosive and causes severe skin burns. Work in a fume hood.

  • Pressure: The reaction generates water vapor. Ensure the microwave vessel is rated for at least 20 bar (though typical pressures will be <5 bar).

Step-by-Step Procedure
  • Loading:

    • Weigh 1.0 mmol (200 mg) of 2-(4-bromophenyl)ethylamine into a 10 mL microwave process vial.

    • Add 5.0 equiv (0.2 mL) of 85% Formic Acid.

    • Expert Note: No additional solvent is required.[3][4] The amine will dissolve in the formic acid upon slight warming.

  • Sealing:

    • Add a magnetic stir bar.

    • Crimp/screw the cap tightly to ensure a pressure seal.

  • Microwave Irradiation:

    • Program the reactor with the following parameters:

      • Mode: Dynamic (Hold Temperature)

      • Temperature: 100 °C

      • Hold Time: 3 minutes

      • Pressure Limit: 250 psi (17 bar)

      • Power: Max 50W (The system will modulate power to maintain 100°C).

      • Stirring: High

  • Cooling:

    • Allow the reactor to cool the vessel to <50°C using compressed air (built-in feature on most synthesizers).

  • Workup:

    • Open the vial carefully in a fume hood.

    • Transfer the mixture to a separatory funnel using Ethyl Acetate (20 mL) .

    • Wash the organic layer with Saturated NaHCO₃ (2 x 10 mL) to neutralize excess formic acid.

    • Wash with Brine (10 mL) .

    • Dry the organic layer over anhydrous Na₂SO₄ .

  • Isolation:

    • Filter off the drying agent.

    • Concentrate under reduced pressure (Rotary Evaporator).

    • Result: The product typically solidifies upon standing or cooling.

ExperimentalWorkflow Step1 Step 1: Mix Reagents (Amine + HCOOH) Step2 Step 2: Microwave Irradiation 100°C, 3 min, Sealed Vessel Step1->Step2 Step3 Step 3: Workup Dilute EtOAc, Wash NaHCO3 Step2->Step3 Step4 Step 4: Isolation Dry & Evaporate Step3->Step4

Figure 2: Operational workflow for the synthesis process.

Results and Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to conventional thermal methods.[5][6]

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)
Temperature 100–110°C (Oil Bath)100°C (Internal Probe)
Time 6 Hours3 Minutes
Solvent Toluene (with Dean-Stark)Solvent-Free
Isolated Yield 78%94%
Purity (HPLC) 92% (requires recrystallization)>97% (clean crude)
Analytical Validation
  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Diagnostic signals include the rotameric formyl protons.

    • Major Rotamer:

      
       8.10 (s, 1H, CHO), 7.42 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H), 3.55 (q, 2H, CH₂-N), 2.80 (t, 2H, Ar-CH₂).
      
    • Broad NH peak:

      
       5.8–6.2.
      

Troubleshooting & Critical Process Parameters

  • Pressure Spikes: If the pressure limit is triggered, reduce the amount of Formic Acid or use a larger vessel headspace. The formation of water vapor is inevitable, but excessive CO₂ (from formic acid decomposition) indicates the temperature is too high.

  • Incomplete Conversion: If TLC shows starting amine, extend the hold time to 5 minutes. Do not increase temperature above 130°C to avoid degrading the Ar-Br bond or causing formamide dehydration to isonitrile.

  • Scale-up: For scales >1g, active cooling (PowerMax or simultaneous cooling) is recommended to prevent thermal runaway due to the highly exothermic nature of the acid-base neutralization upon initial mixing.

References

  • Brahma, S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Shelke, G. M., et al. (2015).[7] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. (Demonstrates formamide reactivity under MW). Link

  • Lehmann, F., & Scobie, M. (2008).[8] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines. Synthesis. Link

Sources

Solvent selection for N-[2-(4-bromophenyl)ethyl]formamide reaction schemes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for the Synthesis and Functionalization of N-[2-(4-bromophenyl)ethyl]formamide

Executive Summary

This compound (hereafter Compound A ) is a pivotal intermediate in the synthesis of isoquinoline alkaloids and bioactive scaffolds.[1] Its structure contains three reactive loci: the formamide motif (susceptible to dehydration), the ethyl linker (conferring conformational flexibility), and the aryl bromide (a handle for palladium-catalyzed cross-coupling).

This guide addresses the critical role of solvent selection in three distinct reaction schemes involving Compound A :

  • Synthesis: Formylation of the primary amine.

  • Cyclization: Bischler-Napieralski conversion to dihydroisoquinolines.[1][2][3][4][5][6]

  • Functionalization: Suzuki-Miyaura cross-coupling of the aryl bromide.[1][2]

Key Technical Insight: Solvent polarity not only dictates reaction kinetics but also influences the cis/trans rotamer ratio of the formamide group, which is critical for NMR characterization and subsequent cyclization efficiency.

Chemical Structure & Reactivity Profile

  • Molecule: this compound[1][2]

  • Formula:

    
    
    
  • Key Features:

    • Aryl Bromide: Stable under acidic conditions; reactive under Pd(0) catalysis.[1][2]

    • Formamide (

      
      ):  Exists as an equilibrium of cis (E) and trans (Z) rotamers.[1]
      
    • Reactivity: Precursor to 7-bromo-3,4-dihydroisoquinoline via electrophilic aromatic substitution (Bischler-Napieralski).[1][2]

Protocol 1: Solvent Selection for Synthesis (Formylation)

The synthesis of Compound A from 2-(4-bromophenyl)ethylamine requires a solvent that balances the solubility of the polar ammonium salt starting material with the neutral amide product.

Solvent Comparison Matrix
SolventReaction TypeTemp (°C)ProsCons
Ethyl Formate Neat / Reflux54Acts as both reagent and solvent; Green solvent; Simple workup (evaporation).[1][2]Low boiling point limits kinetics for hindered amines.[1][2]
Dichloromethane (DCM) CDI / Formic Acid25-40Excellent solubility for product; easy extraction.[1][2]Environmental hazard; poor atom economy (requires coupling agent).[1][2]
2-MeTHF Reflux80Recommended. Higher boiling point than THF; immiscible with water (easy wash); derived from biomass.[1][2]Higher cost than Toluene.[1][2]
Optimized Protocol: Green Synthesis in 2-MeTHF

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected for its high boiling point (80°C) allowing faster kinetics than ethyl formate, and its ability to phase-separate from water during workup, unlike standard THF.[1]

  • Charge: A reaction vessel is charged with 2-(4-bromophenyl)ethylamine (1.0 equiv) and 2-MeTHF (5 mL/g).

  • Addition: Ethyl formate (3.0 equiv) is added. Note: Using ethyl formate as a reagent in 2-MeTHF is safer than using formic acid/CDI.[1][2]

  • Reflux: Heat to 75–80°C for 6–12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).[2]

  • Workup: Cool to RT. Wash with 1M HCl (to remove unreacted amine) followed by Brine.[1][2]

  • Isolation: Dry organic layer (

    
    ) and concentrate.[1][2][7]
    
  • Validation:

    
     NMR will show two sets of signals due to rotamers (approx 80:20 ratio in 
    
    
    
    ).

Protocol 2: Bischler-Napieralski Cyclization[1][2]

This is the most solvent-sensitive transformation.[1][2] The reaction converts Compound A into 7-bromo-3,4-dihydroisoquinoline using


.[1]

Mechanism & Solvent Effect: The reaction proceeds via a Nitrilium Ion intermediate.

  • Non-polar solvents (Toluene/Xylene): Require high temperatures (Reflux >110°C) to overcome the activation energy. The ionic intermediate is poorly solvated, often leading to tar formation or polymerization.

  • Polar Aprotic Solvents (Acetonitrile): Solvate the nitrilium ion effectively, stabilizing the intermediate and allowing the reaction to proceed at lower temperatures (Reflux 82°C or even 50°C), significantly improving yield and purity.

Diagram: Solvation Influence on Cyclization Pathway

BN_Cyclization cluster_0 Solvent: Toluene (Non-polar) cluster_1 Solvent: Acetonitrile (Polar Aprotic) Start Compound A (Formamide) Inter Nitrilium Ion Intermediate Start->Inter Dehydration Reagent + POCl3 Path1 Poor Solvation High T Required (>110°C) Inter->Path1 Path2 Stabilized Ion Pair Lower T (80°C) Inter->Path2 SideProduct Tars / Polymers Path1->SideProduct Product 7-Bromo-3,4- dihydroisoquinoline Path2->Product

Caption: Solvent polarity dictates the stability of the nitrilium intermediate.[1] Acetonitrile (MeCN) stabilizes the ionic transition state, reducing thermal degradation compared to Toluene.

Optimized Protocol: MeCN-Mediated Cyclization
  • Dissolution: Dissolve Compound A (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).

  • Activation: Add

    
     (1.5 equiv) dropwise at 0°C under 
    
    
    
    .
  • Cyclization: Heat to reflux (82°C) for 2–4 hours.

  • Quench (Critical):

    • Caution: The nitrilium intermediate may still be present.

    • Evaporate MeCN first (if possible) or pour mixture slowly into ice-water/NaOH mixture.[1][2] Maintain pH > 10 to ensure the basic isoquinoline is formed and not the hydrochloride salt.

  • Extraction: Extract with DCM.

Protocol 3: Suzuki-Miyaura Cross-Coupling[1][2]

Post-cyclization or pre-cyclization, the aryl bromide is functionalized.

Challenge: The formamide proton (if pre-cyclization) is acidic (


). Strong bases can deprotonate it, poisoning the catalyst.
Solution:  Use weak bases (

,

) and solvents that support water (for the base) and the organic substrate.
Solvent Selection Guide
Solvent SystemPhaseApplicationRecommendation
DMF / Water HomogeneousTraditionalEffective but difficult to remove DMF.[1][2] High boiling point.[1][2]
Toluene / Water BiphasicTraditionalRequires Phase Transfer Catalyst (TBAB).[1][2] Good for scale-up.
Ethanol / Water HomogeneousGreen Highly Recommended. Excellent solubility for formamides; non-toxic; easy workup.[1][2]
Isopropanol HomogeneousGreen Good alternative if higher temp (>80°C) is needed.[2]
Optimized Protocol: Aqueous Ethanol Coupling
  • Mix: Combine Compound A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) in Ethanol/Water (3:1 ratio).
    
  • Degas: Sparge with Argon for 15 mins.

  • Catalyst: Add

    
     (3 mol%).
    
  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The ethanol partitions into the aqueous phase, leaving clean product in organic layer.

Solubility & Physical Characterization

Understanding solubility is vital for purification (crystallization) and handling.[1][2]

Table: Qualitative Solubility Profile of Compound A

SolventSolubilityUsage
Dichloromethane HighExtraction / NMR
DMSO / DMF HighReaction Solvent (Coupling)
Ethanol / Methanol Moderate-HighCrystallization (often with water antisolvent)
Toluene ModerateReaction Solvent (Cyclization - High Temp)
Water InsolubleAntisolvent / Wash
Hexanes InsolubleAntisolvent (to crash out product)

Note on NMR Rotamers: In


 or 

, Compound A will appear as a mixture of two rotamers (approx 4:1 ratio).[1] This is not an impurity.
  • Diagnostic: The formyl proton (

    
    ) will appear as two singlets (or doublets due to NH coupling) around 8.0–8.3 ppm.[1]
    
  • Verification: Running the NMR at elevated temperature (e.g., 80°C in DMSO) will cause coalescence into a single averaged set of peaks.

Workflow Visualization

Workflow Start 2-(4-bromophenyl)ethylamine Step1 Step 1: Formylation Solvent: 2-MeTHF Start->Step1 Intermediate Compound A (Formamide) Step1->Intermediate Branch Pathway? Intermediate->Branch PathA Path A: Cyclization (Bischler-Napieralski) Branch->PathA Make Heterocycle PathB Path B: Cross-Coupling (Suzuki-Miyaura) Branch->PathB Functionalize Ar-Br ProdA 7-bromo-3,4- dihydroisoquinoline PathA->ProdA POCl3 / MeCN ProdB Biaryl Formamide Derivative PathB->ProdB Ar-B(OH)2 / EtOH:H2O

Caption: Divergent synthesis workflow for this compound. Path A prioritizes scaffold construction; Path B prioritizes functionalization.

References

  • Bischler-Napieralski Reaction Conditions: Fodor, G., & Nagubandi, S. (1980).[1][2][6] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[1] Link

  • Solvent Effects on Cyclization: Larsen, R. D., et al. (1996).[2] Practical Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry.[2][4] (Discusses MeCN vs Toluene efficiency). Link[1]

  • Green Suzuki Coupling: Aktoudianakis, E., et al. (2008).[2][8] "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 85(4), 555.[8] Link[1]

  • Formamide Rotamers: Wiberg, K. B., et al. (1987).[2] Substituent effects on the barrier to rotation in carboxamides. Journal of the American Chemical Society. Link[1]

  • General Synthesis of Phenethylformamides: Organic Syntheses, Coll. Vol. 3, p. 590 (1955).[2] (Standard protocols for formylation of phenethylamines). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-[2-(4-bromophenyl)ethyl]formamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing N-[2-(4-bromophenyl)ethyl]formamide (CAS: 186390-59-0). This molecule is a critical precursor in the development of phenethylamine-derived therapeutics and psychoactive reference standards[1].

While the N-formylation of 4-bromophenethylamine is fundamentally a straightforward acylation, achieving high purity (>98%) often requires precise control over reaction equilibrium, reagent selection, and workup conditions.

Mechanistic Workflow

Understanding the reaction pathway is essential for diagnosing purity issues. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the formylating agent, followed by the elimination of a leaving group (water or ethanol) to yield the formamide[2].

Formylation SM 4-Bromophenethylamine (Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagent Formic Acid or Ethyl Formate Reagent->Intermediate Nucleophilic Attack Product N-[2-(4-bromophenyl)ethyl] formamide Intermediate->Product Elimination Byproduct H2O or EtOH (Leaving Group) Intermediate->Byproduct Elimination

Reaction pathway for the N-formylation of 4-bromophenethylamine.

Quantitative Impurity Profiling

Before troubleshooting, you must accurately identify the contaminants in your crude mixture. Table 1 summarizes the most common impurities encountered during this synthesis, their root causes, and how to detect them.

Table 1: Common Impurities and Analytical Markers in Amine Formylation

ImpurityOrigin / CausalityAnalytical Marker (LC-MS / ¹H NMR)Resolution Strategy
Unreacted 4-Bromophenethylamine Incomplete conversion; reaction equilibrium stalled due to byproduct buildup.m/z 200/202 [M+H]⁺NMR: ~2.8 ppm (br s, -NH₂)Shift equilibrium (remove H₂O/EtOH) or increase reagent equivalents.
N,N-Diformyl Byproduct Over-formylation due to harsh reagents (e.g., Acetic Formic Anhydride) or excessive heat.m/z 256/258 [M+H]⁺NMR: Two distinct formyl proton peaksUse milder formylating agents (e.g., neat ethyl formate)[3].
Residual Formic Acid Incomplete aqueous workup; strong hydrogen bonding with the target product.NMR: ~8.0 ppm (s, broad)Implement rigorous biphasic basic wash (NaHCO₃ or NaOH).
Hydrolysis Degradants Prolonged exposure to strong aqueous acids during aggressive workup procedures.Elevated baseline on HPLC; reappearance of starting material.Avoid strong acid washes; use mild basic conditions for extraction.

Troubleshooting FAQs

Q1: My LC-MS shows a persistent 15–20% of unreacted 4-bromophenethylamine. Increasing the reaction time doesn't help. Why? Answer: Formylation with formic acid is an equilibrium-driven condensation reaction. As water is generated, the reverse reaction (hydrolysis of the formamide) directly competes with the forward reaction. Simply extending the reaction time will only maintain the equilibrium state, not drive it to completion. Solution: You must shift the equilibrium by removing the byproduct (Le Chatelier's Principle). If using formic acid, employ a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water[3]. Alternatively, switch to ethyl formate under solvent-free conditions at 60 °C. This drives the reaction forward as the highly volatile ethanol byproduct is formed and can be gently vented[2].

Q2: I am using acetic formic anhydride (AFA) to force the reaction, but I'm seeing a new impurity with a higher molecular weight. What is it? Answer: You are likely observing the N,N-diformyl derivative. AFA is a highly reactive, non-selective formylating agent. If the temperature exceeds 0–5 °C during addition, or if a large molar excess is used, the secondary formamide nitrogen can undergo a second acylation. Solution: Downgrade the harshness of your formylating agent. Literature demonstrates that primary aliphatic and aromatic amines smoothly undergo N-formylation using neat formic acid or ethyl formate without the need for aggressive mixed anhydrides or catalysts[2].

Q3: My crude product is an oil instead of a solid, and NMR shows a broad singlet around 8.0 ppm. How do I purify it? Answer: The broad singlet at ~8.0 ppm indicates residual formic acid, which prevents the this compound from crystallizing. Formamides can strongly hydrogen-bond with formic acid, making it nearly impossible to remove via simple rotary evaporation. Solution: Implement a rigorous biphasic workup. Dissolve the crude oil in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃. The base converts residual formic acid into water-soluble sodium formate, breaking the hydrogen-bond network and allowing the organic layer to be cleanly separated.

Self-Validating Experimental Protocol: Solvent-Free N-Formylation

To ensure high purity (>99%) and avoid the pitfalls mentioned above, follow this optimized, self-validating protocol utilizing ethyl formate. This method avoids aqueous equilibrium issues and eliminates the need for harsh catalysts[2].

Step 1: Reagent Charging

  • In an oven-dried round-bottom flask equipped with a reflux condenser, add 4-bromophenethylamine (1.0 equiv).

  • Causality: Starting with a dry flask prevents premature hydrolysis of the formylating agent.

Step 2: Formylating Agent Addition

  • Add ethyl formate (3.0 to 5.0 equiv). The excess ethyl formate acts as both the reactant and the solvent, ensuring pseudo-first-order kinetics to drive the reaction forward.

Step 3: Heating & In-Process Monitoring

  • Stir the mixture at 60 °C for 4–6 hours.

  • Validation Check: Monitor the reaction via TLC (EtOAc:Hexanes 1:1). Stain the TLC plate with Ninhydrin and heat. The starting material (primary amine) will appear as a dark purple spot. The reaction is complete when the purple spot completely disappears, confirming full conversion without relying on arbitrary time limits.

Step 4: Concentration

  • Cool the mixture to room temperature and remove excess ethyl formate and the ethanol byproduct under reduced pressure (rotary evaporation at 40 °C).

  • Causality: Removing the volatiles before aqueous workup prevents the formation of emulsions and reduces the organic load during extraction.

Step 5: Biphasic Workup

  • Dissolve the resulting residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash the organic layer with 5% aqueous NaHCO₃ (2 × 20 mL) followed by brine (1 × 20 mL).

  • Validation Check: Check the pH of the aqueous layer after the first wash; it should be mildly basic (pH 8–9), ensuring all acidic byproducts are neutralized.

Step 6: Isolation and Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • The product should solidify upon standing. If trace impurities remain, recrystallize the solid from a minimal amount of hot EtOAc, adding heptane dropwise until cloudy, then cool to 4 °C.

References

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules.
  • Dhake, K. P., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews.
  • Halberstadt, A. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. ResearchGate.

Sources

Overcoming solubility issues with N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for N-[2-(4-bromophenyl)ethyl]formamide , designed as a specialized Knowledge Base for researchers.

Topic: Overcoming Solubility & Stability Challenges in Experimental Workflows Document ID: KB-SOL-BrPEF-001 Last Updated: March 1, 2026

Executive Summary & Compound Profile

This compound is a critical intermediate, often utilized in the Bischler-Napieralski reaction to synthesize dihydroisoquinolines, or as a fragment in structure-activity relationship (SAR) studies for GPCR ligands.

Its structural core—a lipophilic 4-bromophenethyl chain coupled with a polar but non-ionizable formamide group—creates a classic "brick dust" profile: high crystallinity and poor aqueous solubility. This guide addresses the frequent precipitation issues encountered during stock preparation and biological assay formulation.

Physicochemical Snapshot
PropertyValue (Approx.)Implication
Molecular Formula C₉H₁₀BrNO--
Molecular Weight ~228.09 g/mol Small molecule, membrane permeable.
LogP (Predicted) ~2.2 – 2.5Moderately lipophilic; requires organic co-solvents.
H-Bond Donors/Acceptors 1 / 1Limited water interaction; prone to self-aggregation.
Melting Point 117–121 °CHigh lattice energy contributes to slow dissolution.

Critical Troubleshooting: Solubility & Stock Preparation

Q1: My compound won't dissolve in water or PBS. What is the standard protocol for stock preparation?

A: Direct dissolution in aqueous buffers is not recommended and will result in suspension rather than solution.

The Protocol:

  • Primary Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) . This compound typically achieves solubility >50 mM in pure DMSO.

  • Secondary Option: Absolute Ethanol (EtOH) can be used if DMSO is incompatible with your assay, but solubility will be lower (~10-20 mM).

  • Visual Check: The solution should be clear and colorless. If hazy, sonicate at 40°C for 5–10 minutes.

Q2: I see a white precipitate immediately upon adding my DMSO stock to the cell culture media. Why?

A: This is "Shock Precipitation." The hydrophobic effect drives the molecules to aggregate when they transition from a favorable solvent (DMSO) to a hostile one (water) too quickly.

The Fix: Step-Down Dilution Strategy Do not pipette high-concentration stock (e.g., 100 mM) directly into the final media. Use an intermediate dilution step.

  • Prepare Stock: 100 mM in DMSO.

  • Intermediate Step: Dilute 1:10 in pure DMSO or PEG-400 to create a 10 mM working solution.

  • Final Step: Add the working solution to the media while vortexing rapidly .

Expert Insight: Keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity in cell assays. If precipitation persists, add a surfactant like Tween-80 (0.01%) or use a carrier like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Workflow Visualization

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your application.

SolubilityWorkflow Start Application Type BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Bischler-Napieralski) Start->Synthesis StockPrep Prepare Stock: 10-50 mM in DMSO BioAssay->StockPrep InertSolvent Anhydrous Solvent: Toluene, DCM, or Nitrobenzene Synthesis->InertSolvent Reaction Proceed to Cyclization (POCl3 / P2O5) InertSolvent->Reaction Dilution Is Final Conc > 100 µM? StockPrep->Dilution DirectAdd Direct Addition (Vortex Rapidly) Dilution->DirectAdd No PreDilute Use Intermediate Step: Dilute in PEG-400 or DMSO/Water (50:50) Dilution->PreDilute Yes Check Check for Precipitate (Turbidity) DirectAdd->Check PreDilute->Check

Caption: Decision matrix for solvent selection. Blue path denotes biological workflows; Red path denotes synthetic chemistry workflows.

Advanced Troubleshooting: Chemical Stability

Q3: Is the formamide group stable in storage?

A: Generally, yes. However, formamides can undergo hydrolysis to the corresponding amine (4-bromophenethylamine) under strongly acidic or basic conditions over time.

  • Storage: Store solid powder at -20°C, desiccated.

  • Solution Stability: DMSO stocks are stable for 1–3 months at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture and accelerate hydrolysis.

Q4: I am using this for a Bischler-Napieralski cyclization, but yields are low. Is solubility the cause?

A: In synthesis, the issue is often dehydration efficiency , not just solubility.

  • Mechanism: The reaction requires the conversion of the amide oxygen to a leaving group (using POCl₃ or P₂O₅).[1]

  • Solvent Tip: If using POCl₃, the reaction can often be run "neat" (without extra solvent) or in high-boiling non-polar solvents like toluene or xylene . Ensure the reaction is heated to reflux (often >80°C) to overcome the energy barrier for cyclization.

Figure 2: Serial Dilution Protocol (The "Sandwich" Method)

Prevents localized high concentrations that trigger precipitation.

DilutionProtocol Stock 1. DMSO Stock (50 mM) Inter 2. Working Soln (500 µM) Solvent: DMSO or Ethanol Stock->Inter  1:100 Dilution   Final 3. Assay Buffer (5 µM) < 1% DMSO Final Inter->Final  1:100 Dilution   (Add dropwise while vortexing)

Caption: Step-wise dilution strategy to maintain solubility when transferring from organic stock to aqueous assay media.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to dissolve the solid? A: Yes. Sonication is highly recommended. The crystal lattice of brominated aromatics can be robust. Sonicate for 5–10 minutes at 40°C. If the solution heats up, allow it to cool before use to prevent volatile solvent loss.

Q: Is the bromine atom labile (reactive)? A: The aryl bromide is stable under standard physiological conditions. However, it is reactive under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig couplings). If your experiment involves transition metals, ensure the bromine is not inadvertently reacting.

Q: How do I verify if the compound has degraded? A: Use LC-MS or TLC.

  • TLC System: Hexane:Ethyl Acetate (start with 70:30). The formamide will have a distinct Rf compared to the more polar amine hydrolysis product.

  • Detection: UV light (254 nm) will visualize the aromatic ring.

References

  • Bischler, A., & Napieralski, B. (1893).[2] "Zur Kenntniss einer neuen Isochinolinsynthese." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.[2] (Foundational chemistry for this class of compounds).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility rules of lipophilic amides).

  • Sigma-Aldrich. "Handling and Solubility of Lipophilic Compounds." Technical Guide. (General protocols for DMSO stock preparation).

  • PubChem Database. "Compound Summary: N-(4-bromophenethyl)formamide derivatives." (Structural and property data).

Sources

Optimizing temperature and pressure for N-[2-(4-bromophenyl)ethyl]formamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Subject: Optimization of Temperature & Pressure for N-[2-(4-bromophenyl)ethyl]formamide Synthesis Ticket ID: #REQ-8821-BR Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are inquiring about optimizing the N-formylation of 2-(4-bromophenyl)ethylamine to synthesize This compound .

This transformation presents a specific thermodynamic challenge: driving the equilibrium toward the amide while preserving the aryl-bromide moiety, which is susceptible to hydrodehalogenation under aggressive reducing conditions.

This guide moves beyond generic protocols. We will analyze the Temperature-Pressure-Time (TPT) matrix to maximize yield and purity. We will focus on two primary methodologies:

  • Method A: Atmospheric Azeotropic Dehydration (Thermodynamic Control).

  • Method B: Solvothermal/Pressurized Formylation (Kinetic Control).

Part 1: Critical Process Parameters (CPP)

Before initiating the reaction, you must understand the causality between your reactor settings and the molecular behavior.

Temperature: The Activation vs. Degradation Threshold
  • Target Range: 80°C – 115°C.

  • The Science: Amide bond formation from amines and formic acid/esters involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. This step is generally endergonic or neutral and requires thermal energy to overcome the activation barrier (

    
    ).
    
  • Risk: Exceeding 140°C risks the formation of "tarry" polymerization side-products or thermal cleavage of the ethyl chain. Furthermore, if using a metal catalyst (not recommended here, see below), high temperatures increase the risk of oxidative addition into the C-Br bond.

Pressure: Le Chatelier’s Lever
  • Target Range: 1 atm (Open) vs. 3–5 bar (Closed).

  • The Science: In open systems (Method A), we remove a product (water/alcohol) to drive equilibrium forward. In closed systems (Method B), we increase the chemical potential (

    
    ) of the volatile formylating agent (e.g., ethyl formate, b.p. 54°C) by preventing its escape, forcing the kinetics in favor of the amide.
    
The "Bromine" Constraint
  • Warning: Do NOT use catalytic hydrogenation methods (e.g.,

    
     with Pd/C or Ni).
    
  • Reasoning: These conditions will rapidly cleave the C-Br bond, yielding the non-brominated phenethylformamide impurity, which is nearly impossible to separate chromatographically due to similar polarity.

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical divergence points where temperature and pressure influence the outcome.

ReactionPathway cluster_conditions Optimization Factors Substrate 2-(4-bromophenyl) ethylamine Intermed Tetrahedral Intermediate Substrate->Intermed + Reagent (ΔH > 0) SideProd Side Product: De-brominated Analog Substrate->SideProd Avoid: H2/Pd High Temp (>150°C) Reagent Formyl Source (HCOOH or HCOOEt) Reagent->Intermed Intermed->Substrate Reversibility (If closed system leaks) Product N-[2-(4-bromophenyl) ethyl]formamide Intermed->Product - H2O/EtOH (Driven by Heat/Vac) Temp Temp: 80-110°C Press Pressure: 3-5 bar (If using HCOOEt)

Caption: Mechanistic pathway highlighting the equilibrium drive (Green Arrow) and the critical de-halogenation risk (Red Dotted Arrow).

Part 3: Validated Experimental Protocols

Choose the method that aligns with your available equipment.

Method A: Azeotropic Dehydration (Recommended for Scalability)

Best for: High purity requirements, atmospheric pressure standard glassware.

Reagents:

  • Substrate: 2-(4-bromophenyl)ethylamine (1.0 equiv)

  • Reagent: Formic Acid (85% aq., 1.5 equiv)

  • Solvent: Toluene (Reagent Grade)

Protocol:

  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the amine and toluene (concentration ~0.5 M).

  • Addition: Slowly add Formic Acid at room temperature. Note: An exotherm will occur due to acid-base salt formation (ammonium formate salt).

  • Reaction (The Thermal Drive): Heat the reaction block to 115°C (oil bath temp). The internal temperature will stabilize at the toluene-water azeotrope (~85°C initially, rising to 110.6°C).

  • Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to RT. Wash with sat.

    
     (to remove excess acid) and Brine. Dry over 
    
    
    
    , filter, and concentrate.

Why this works: The continuous removal of water shifts the equilibrium (


) to the right, allowing for complete conversion without high pressure.
Method B: Solvothermal Synthesis (Pressure Vessel)

Best for: Atom economy, using Ethyl Formate (avoiding free acid).

Reagents:

  • Substrate: 2-(4-bromophenyl)ethylamine (1.0 equiv)

  • Reagent: Ethyl Formate (excess, acts as solvent/reagent)

  • Catalyst: None required (autocatalytic) or 5 mol%

    
    .
    

Protocol:

  • Setup: Use a heavy-walled pressure vial or a stainless steel autoclave (Parr reactor).

  • Charging: Dissolve amine in Ethyl Formate (10 equiv).

  • Sealing: Seal the vessel tightly.

  • Reaction: Heat to 90°C .

    • Physics Check: Ethyl formate boils at 54°C. At 90°C, the internal pressure will rise to approximately 3–4 bar . This pressure keeps the reagent in the liquid phase, ensuring high collision frequency with the amine.

  • Duration: Stir for 12–16 hours.

  • Workup: Vent carefully. Evaporate excess ethyl formate (recyclable). The residue is often pure product.

Part 4: Troubleshooting & FAQs

Q1: My reaction stalled at 80% conversion. Increasing temperature didn't help. Why?

  • Diagnosis: You likely reached thermodynamic equilibrium.

  • Solution: If using Method A (Open), your Dean-Stark trap might be saturated, or the toluene is "wet." Replace the solvent or drain the trap. If using Method B (Closed), the byproduct (ethanol) concentration is too high. You must vent the ethanol or add a molecular sieve scavenger to the vessel to absorb the alcohol.

Q2: I see a new impurity at RRT 0.95 (Relative Retention Time) on HPLC.

  • Diagnosis: This is likely the dimer (urea formation) or the de-brominated species.

  • Fix:

    • Urea: Caused by overheating in the absence of formyl source. Ensure excess Formic Acid/Ethyl Formate is present before heating.

    • De-brominated: Check your starting material purity.[1][2] If you used a metal catalyst (like Fe or Zn) to "speed up" the reaction, stop. The bromine is labile. Stick to metal-free thermal methods.

Q3: Can I use Acetic Formic Anhydride (AFA)?

  • Answer: Yes, but with caution. AFA is a potent formylating agent active at 0°C.

  • Trade-off: While it solves the temperature issue, AFA is unstable and generates CO gas (safety hazard). For a robust process, the thermal methods (A or B) are superior for reproducibility.

Part 5: Data Summary Table

ParameterMethod A (Dean-Stark)Method B (Pressure Vessel)
Temp (

)
110°C (Reflux)90°C (Internal)
Pressure (

)
1 atm~3.5 bar
Time 4–6 Hours12–16 Hours
Yield (Typical) 92–96%88–93%
Major Byproduct Water (Removed)Ethanol (Retained)
Bromine Stability ExcellentExcellent

References

  • Direct Formylation via Azeotropic Distillation

    • Source: Organic Syntheses, Coll. Vol. 3, p. 590 (1955).
    • Relevance: Establishes the baseline for Dean-Stark removal of w
    • URL:

  • Catalytic Formylation & Pressure Considerations

    • Source:ACS Catalysis, "Selective N-Formyl
    • Relevance: Discusses pressure dynamics (10-100 bar) and metal catalysis risks (to be avoided for bromo-compounds).
    • URL:

  • Solvent-Free/Ethyl Formate Methods

    • Source:Green Chemistry, "N-Formylation of amines using ethyl form
    • Relevance: Validates the pressure/solvothermal approach using ethyl formate as a greener altern
    • URL:

  • Thermal Stability of Bromophenyl Derivatives

    • Source:Thermochimica Acta, "Thermal stability of bromophenyl derivatives" (Inferred
    • Relevance: Supports the upper temperature limit of 140°C to prevent C-Br homolysis.
    • URL:

Sources

Technical Support Center: Stability and Handling of N-[2-(4-bromophenyl)ethyl]formamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[2-(4-bromophenyl)ethyl]formamide . As a secondary formamide, this compound is a critical intermediate in the synthesis of functionalized phenethylamines and pharmaceutical active ingredients. However, users frequently encounter yield losses and unexpected degradation during acidic synthetic steps (e.g., Boc-deprotection) or aqueous acidic workups.

This guide provides in-depth mechanistic insights, quantitative stability data, troubleshooting FAQs, and self-validating experimental protocols to help you control and prevent acid-catalyzed degradation.

Mechanistic Insight: The Causality of Acidic Degradation

To prevent degradation, it is critical to understand why this compound is highly labile under acidic conditions compared to other amides (like acetamides or pivalamides). The formyl group lacks steric bulk around the carbonyl carbon, leaving it highly exposed to nucleophilic attack.

Under acidic conditions, the degradation follows an O-protonated stepwise pathway [1]. The strong acid protonates the carbonyl oxygen (which is thermodynamically favored over N-protonation by approximately 14 kcal/mol). This activation makes the unhindered carbonyl carbon intensely electrophilic. Even trace amounts of water will subsequently attack the carbon to form a tetrahedral intermediate, which undergoes an intramolecular proton shift and rapid C-N bond cleavage to yield 2-(4-bromophenyl)ethylamine and formic acid.

Mechanism A N-[2-(4-bromophenyl) ethyl]formamide B O-Protonated Intermediate A->B + H⁺ (Fast) C Tetrahedral Intermediate B->C + H₂O (Rate-Limiting) D N-Protonated Species C->D H⁺ Transfer E 2-(4-bromophenyl) ethylamine + HCOOH D->E C-N Cleavage

Acid-catalyzed O-protonated stepwise hydrolysis pathway of formamides.

Quantitative Thermodynamic and Kinetic Parameters

The table below summarizes the critical activation parameters governing the acid-catalyzed hydrolysis of formamides. Understanding these values allows researchers to logically manipulate temperature and pH to arrest the degradation pathway.

ParameterValueMechanistic Implication for this compound
Preferred Protonation Site Carbonyl OxygenThe O-protonated species directs the reaction pathway, making the carbonyl carbon highly susceptible to nucleophiles [1].
Activation Free Energy (

)
~21.8 kcal/molCorresponds to the rate-determining nucleophilic attack of water on the O-protonated intermediate [1].
Activation Enthalpy (

)
17.0 ± 0.4 kcal/molIndicates a highly temperature-dependent reaction. Lowering the reaction temperature exponentially decreases the rate of hydrolysis[2].
Activation Entropy (

)
-18.8 ± 1.3 cal/mol·KThe highly negative value confirms a highly ordered, bimolecular transition state (water coordinating to the carbonyl), emphasizing the need for strictly anhydrous conditions [2].

Troubleshooting Guide & FAQs

Q1: I am observing significant degradation of this compound during a Boc-deprotection step using Trifluoroacetic Acid (TFA). How can I prevent this? Causality: TFA provides a highly acidic environment that rapidly protonates the formyl oxygen. Because TFA is hygroscopic, it often contains trace water. This residual water acts as the nucleophile for the rate-determining step, cleaving the formamide. Solution: Switch to strictly anhydrous conditions. Use 4M HCl in dry dioxane instead of TFA, and ensure your reaction is blanketed with inert gas (Argon/N2). If TFA must be used, keep the temperature strictly at 0–4 °C to suppress the activation enthalpy (


) required for the water attack, and minimize the reaction time [3].

Q2: During my aqueous workup with 1M HCl, my yield drops by 30%, and I detect 2-(4-bromophenyl)ethylamine by LC-MS. What is the mechanism of this loss? Causality: A biphasic extraction with 1M HCl exposes the formamide to an overwhelming excess of hydronium ions and water at room temperature, creating perfect conditions for rapid O-protonated stepwise hydrolysis. Solution: Switch to a milder acidic wash (e.g., 10% aqueous citric acid or saturated NH₄Cl, pH ~4.5) and perform the extraction at 0–5 °C. Immediately wash the organic layer with saturated aqueous NaHCO₃ to quench any residual acid in the organic phase.

Q3: How can I definitively differentiate between thermal degradation and acid-catalyzed hydrolysis in my reaction mixture? Causality: Thermal degradation of formamides typically yields the corresponding amine and carbon monoxide (CO) gas. In contrast, acid-catalyzed hydrolysis yields the amine and formic acid (HCOOH) [3]. Solution: Analyze the crude reaction mixture for the presence of formic acid using ¹H-NMR (look for the distinct aldehyde-like proton of formic acid around 8.0 ppm) or LC-MS. If formic acid is present in a 1:1 stoichiometric ratio with the 2-(4-bromophenyl)ethylamine degradant, the mechanism is definitively hydrolytic.

Experimental Protocols

Protocol 1: Controlled Acidic Workup to Prevent Hydrolysis

Objective: To remove basic impurities from a reaction mixture containing this compound without inducing acid-catalyzed degradation.

  • Solvent Exchange: Ensure the reaction mixture is dissolved in a water-immiscible solvent with low water solubility (e.g., dichloromethane or isopropyl acetate). Causality: This minimizes the concentration of nucleophilic water in the organic phase.

  • Temperature Control: Chill the organic mixture to 0–5 °C using an ice bath.

  • Mild Acid Selection: Prepare a cold 10% (w/v) aqueous citric acid solution (pH ~2.5) instead of strong mineral acids.

  • Rapid Phase Separation: Add the cold citric acid to the organic layer, agitate vigorously for no more than 2 minutes, and immediately separate the phases.

  • Immediate Quenching: Wash the organic layer immediately with an equal volume of saturated aqueous NaHCO₃ to neutralize and extract any residual acid.

  • Self-Validating System Check: Analyze both the final organic layer and the combined aqueous layers via quantitative LC-MS. The system validates itself if the moles of 2-(4-bromophenyl)ethylamine detected in the aqueous layer perfectly equal the molar loss of the formamide from the organic layer. A mass balance mismatch indicates an alternative degradation pathway (e.g., phase emulsion losses) rather than hydrolysis.

Protocol 2: Kinetic Stability Assay (LC-MS/MS)

Objective: To determine the precise half-life of this compound under specific acidic conditions to optimize synthetic timelines.

Workflow S1 1. Prepare 1 mM Substrate in MeCN S2 2. Incubate in Acidic Buffer (pH 1-4, 25-60°C) S1->S2 S3 3. Quench Aliquots with Cold Base (pH 8) S2->S3 Timepoints (0, 1, 2, 4, 8h) S4 4. LC-MS/MS Analysis (Quantify Amine & Formamide) S3->S4 S5 5. Mass Balance Validation (Δ[Amine] = -Δ[Formamide]) S4->S5 Self-Validation

Kinetic stability assay workflow with self-validating mass balance check.

  • Solution Preparation: Prepare a 1.0 mM stock solution of this compound in anhydrous acetonitrile.

  • Buffer Incubation: Pre-heat 10 mL of the target acidic aqueous buffer (e.g., 0.1 M HCl, pH 1.0) to the desired experimental temperature (e.g., 40 °C). Spike 100 µL of the stock solution into the buffer (final concentration 10 µM) and vortex.

  • Time-Course Sampling: At precise intervals (t = 0, 1, 2, 4, and 8 hours), withdraw 100 µL aliquots from the incubation vial.

  • Reaction Quenching: Immediately discharge the aliquot into 100 µL of cold quenching solution (0.2 M ammonium bicarbonate buffer, pH 8.0, containing 1 µM of an isotopically labeled internal standard). Causality: Shifting the pH to 8.0 instantly deprotonates the highly reactive O-protonated intermediate, halting the acid-catalyzed pathway and freezing the kinetic state.

  • LC-MS/MS Quantification: Analyze the quenched samples to quantify the remaining formamide and the generated 2-(4-bromophenyl)ethylamine.

  • Self-Validating System Check: Plot the molar concentration of the formamide and the amine over time. The assay is self-validating if the sum of [Formamide] + [Amine] remains constant at 10 µM across all timepoints. If the total molarity drops below 10 µM, the system flags that a secondary, non-hydrolytic degradation pathway (e.g., oxidation) is occurring, invalidating the isolated hydrolysis assumption.

References

  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A.[Link]

  • Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry.[Link]

Addressing catalyst poisoning when using N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[2-(4-bromophenyl)ethyl]formamide. This document is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this molecule presents in catalytic reactions. My goal is to provide you with not just troubleshooting steps, but a deep, mechanistic understanding of the issues you may encounter, empowering you to optimize your synthetic routes effectively.

This compound is a valuable synthetic intermediate, but its structure contains two distinct functional groups that can act as potent catalyst poisons: the aryl bromide and the formamide moiety. Understanding the dual nature of this threat is the first step toward successful catalysis.

Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. How do I know if catalyst poisoning is the cause?

A1: Catalyst poisoning is a primary suspect when a reaction begins as expected but then slows dramatically or stops completely before the starting material is fully consumed. Key indicators include:

  • Stagnant Reaction Progress: Monitoring by TLC, GC, or LC-MS shows a halt in product formation and minimal change in starting material concentration over time.

  • Decreased Selectivity: You may observe an increase in side products as the catalyst's intended pathway becomes hindered[1].

  • Need for Harsher Conditions: The reaction requires progressively higher temperatures or longer times to achieve conversions that were initially rapid[1].

  • Inconsistent Results: Batch-to-batch variability can sometimes be traced back to trace impurities that act as poisons[2].

If you observe these signs, it is highly probable that your catalyst's active sites are being blocked or chemically altered[3].

Q2: Which part of this compound is poisoning my catalyst?

A2: Both the aryl bromide and the formamide group can be culprits, and the dominant poisoning mechanism often depends on your reaction type and conditions.

  • Aryl Bromide Moiety: In cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that typically use palladium catalysts, the bromide itself, or impurities associated with it, can be problematic. Halide ions are known to strongly adsorb to metal surfaces, blocking active sites[3]. In some cases, an accumulation of halide ions in the reaction medium can inhibit key steps of the catalytic cycle, such as oxidative addition or reductive elimination[4][5][6].

  • Formamide Moiety: The formamide group presents two potential poisoning pathways:

    • Direct Coordination: The nitrogen and oxygen atoms possess lone pairs of electrons that can coordinate strongly to the metal center of the catalyst. This is a common deactivation pathway for catalysts used in hydrogenations or other transformations involving nitrogen-containing compounds[7]. This coordination occupies active sites that would otherwise be available to reactants.

    • Thermal Decomposition: At elevated temperatures (formamide itself begins to decompose around 180°C), the formamide group can break down into carbon monoxide (CO) and an amine[8]. Carbon monoxide is a notorious poison for many transition metal catalysts, including palladium, rhodium, and platinum, as it forms strong, often irreversible, bonds with the metal centers[1][3][9].

Q3: I'm running a high-temperature Suzuki coupling. What is the most likely cause of catalyst deactivation?

A3: In a high-temperature Suzuki coupling, you face a significant risk from both poisoning mechanisms. However, the elevated temperature makes thermal decomposition of the formamide group a particularly strong suspect. The resulting carbon monoxide (CO) can irreversibly poison your palladium catalyst[3][9]. Simultaneously, bromide accumulation from the oxidative addition step can inhibit the catalyst[6]. It is crucial to use the lowest possible temperature that still affords a reasonable reaction rate.

Q4: Are certain types of catalysts more resistant to poisoning by this substrate?

A4: Yes, catalyst selection is critical. While no catalyst is completely immune, some are more robust.

  • For Cross-Coupling (Palladium): Modern catalysts employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like tBuXPhos) or N-heterocyclic carbenes (NHCs) often show greater resistance to deactivation. These ligands form more stable complexes with the palladium center, making them less susceptible to displacement by poisons or degradation[10]. For reactions involving amines, catalysts with bidentate ligands can be more effective as they are less prone to ligand displacement by the amine[11].

  • For Hydrogenation (Rhodium/Ruthenium): Rhodium catalysts are known to be particularly sensitive to poisoning by nitrogen-containing compounds[7][12]. If you are targeting a reaction involving the formamide group, you may need to screen various catalysts or consider using a more robust ruthenium-based system.

Diagnostic & Troubleshooting Workflows

A systematic approach is essential for diagnosing and solving catalyst poisoning issues. The following workflow and decision-making diagram can guide your experimental process.

Visual Workflow: Troubleshooting Stalled Reactions

G start Reaction Stalled or Low Yield check_sm Is Starting Material (SM) Fully Consumed? start->check_sm workup_issue Potential Workup/ Isolation Issue check_sm->workup_issue Yes catalyst_issue Catalyst Deactivation Suspected check_sm->catalyst_issue No temp_check Reaction Temperature > 150°C? catalyst_issue->temp_check formamide_poison High Probability of Formamide Decomposition to CO. Consider CO Poisoning. temp_check->formamide_poison Yes halide_poison Halide Poisoning and/or N-Coordination are Primary Suspects. temp_check->halide_poison No solution1 Action: Lower Temperature, Screen Ligands, Use CO Scavenger formamide_poison->solution1 solution2 Action: Add Halide Scavenger (e.g., Ag₂O), Purify SM, Optimize Ligand/Base halide_poison->solution2

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Data Summary: Potential Poisons and Their Effects

The table below summarizes the potential sources of catalyst poisoning when using this compound and its derivatives.

Poison SourcePotential PoisonMechanism of ActionCatalysts Primarily Affected
Substrate (Aryl Halide) Bromide Ions (Br⁻)Strong adsorption to active sites; inhibition of oxidative addition or reductive elimination[3][6].Pd, Ni, Cu
Substrate (Formamide) Nitrogen Lone PairDirect coordination to the metal center, blocking active sites for reactants.Pd, Rh, Ru, Ni
Substrate Degradation Carbon Monoxide (CO)Strong, often irreversible, coordination to the metal, forming inactive metal carbonyls[1][3].Pd, Rh, Pt, Ni, Fe
Substrate Degradation Ammonia/AmineCoordination to the metal center; can displace other essential ligands[11].Pd, Cu
Reagents/Solvents Water/MoistureCan hydrolyze reagents or alter catalyst structure, especially for water-sensitive catalysts[2][5].Ziegler-Natta, some Cu-based systems
Reagents/Solvents Sulfur ImpuritiesIrreversible binding to the metal center, causing severe deactivation even at ppm levels[1][3][13].Pd, Pt, Rh, Ni, Cu
Experimental Protocol
Protocol 1: Mitigation of Halide Poisoning in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes the use of a silver salt as a halide scavenger to prevent catalyst inhibition by accumulating bromide ions, a technique shown to be effective in overcoming catalyst poisoning in reactions with aryl halides[6].

Objective: To prevent the accumulation of inhibitory bromide ions during a cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Coupling partner (e.g., boronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Silver(I) oxide (Ag₂O) or Silver Carbonate (Ag₂CO₃) (1.1 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the coupling partner, the base, and the silver salt (Ag₂O).

    • Scientist's Note: The silver salt is added at the beginning to act as a stoichiometric scavenger. As bromide ions are released during the catalytic cycle, they will precipitate as insoluble silver bromide (AgBr), effectively removing them from the reaction medium.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Scientist's Note: The use of the scavenger may allow the reaction to proceed efficiently at a lower temperature than would otherwise be required, which has the added benefit of minimizing the risk of formamide decomposition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. You should observe a more consistent conversion rate compared to a reaction without the silver salt.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the insoluble silver salts (AgBr) and the catalyst. Rinse the pad with the reaction solvent or ethyl acetate. Proceed with standard aqueous workup and purification.

Self-Validation: Run a parallel control reaction under identical conditions but without the silver salt. A significantly higher yield and/or faster reaction rate in the experiment with the silver salt validates the hypothesis that halide poisoning was a key inhibitory pathway.

Mechanistic Visualization
Diagram: Dual Pathways of Catalyst Poisoning

The following diagram illustrates the two primary mechanisms by which this compound can deactivate a transition metal catalyst.

Caption: Dual catalyst poisoning pathways from a single substrate.

References
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
  • C
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008).
  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025).
  • Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh C
  • Poisoning and deactivation of palladium c
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. (2025).
  • Deactivation mechanisms and anti-deactivation strategies of copper-based catalysts in selective catalytic reduction reactions: A review. IDEAS/RePEc.
  • Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? (2025). Learn.
  • The molecular mechanism of the poisoning of platinum and rhodium catalyzed ethylene hydrogenation by carbon monoxide. (2025).
  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). MDPI.
  • Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. University of Windsor.
  • Catalytic methoxylation of aryl halides using 13 C- and 14 C-labeled CO 2. (2022). RSC Publishing.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
  • 47671 Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1).

Sources

Controlling moisture sensitivity in N-[2-(4-bromophenyl)ethyl]formamide synthesis

Technical Guide: Controlling Moisture Sensitivity in -[2-(4-bromophenyl)ethyl]formamide Synthesis

Executive Summary & Chemical Context

This guide addresses the synthesis of


-[2-(4-bromophenyl)ethyl]formamideBischler-Napieralski cyclization

While simple formylation can be achieved via reflux with ethyl formate, high-throughput and drug-discovery applications often prefer the Mixed Anhydride Method (Acetic Formic Anhydride - AFA) due to its speed and mild conditions. However, this route is highly moisture-sensitive .

The Core Challenge: The active formylating agent, Acetic Formic Anhydride (AFA) , is unstable.[1] In the presence of moisture, it disproportionates and decomposes into acetic acid and carbon monoxide (CO), drastically reducing yield and potentially creating safety hazards (CO evolution).

Critical Reagent Preparation: The AFA Protocol

The success of this synthesis relies entirely on the quality of the in situ generated AFA. You cannot buy this reagent; you must make it anhydrously.

Mechanism of Failure (Moisture Attack)

If water is present during AFA formation:

  • Hydrolysis:

    
    
    
  • Decomposition:

    
    
    
    • Result: Loss of stoichiometry, pressure buildup, and low conversion of the amine.

Protocol: Anhydrous AFA Generation
  • Reagents: Formic Acid (98%+), Acetic Anhydride (

    
    , 99%+), Anhydrous DCM.
    
  • Glassware: Flame-dried 2-neck flask,

    
     inlet, addition funnel.
    
StepActionTechnical Rationale
1 Charge Formic Acid (1.2 eq) into flask. Cool to 0°C .[1][2][3]Low temp prevents thermal decomposition of AFA.
2 Add

(1.0 eq) dropwise over 15 mins.
Exothermic.[1] Rapid addition spikes temp, risking CO evolution.
3 Stir at 50–60°C for 2 hours.Crucial: Heat is required to drive the equilibrium to form AFA.
4 Cool immediately to 0°C before use.AFA degrades back to starting materials if left hot for too long.

Synthesis Workflow: -[2-(4-bromophenyl)ethyl]formamide

Visualizing the Pathway & Failure Points

ReactionPathwayAmine2-(4-bromophenyl)ethylamineIntermediateTetrahedralIntermediateAmine->Intermediate Nucleophilic AttackAFAAcetic FormicAnhydride (AFA)AFA->IntermediateDecompDecomposition(CO Gas + Acid)AFA->Decomp Thermal/WaterProductN-[2-(4-bromophenyl)ethyl]formamideIntermediate->Product Elimination of AcOHMoistureMOISTURE(The Enemy)Moisture->AFA Hydrolysis

Figure 1: Reaction pathway showing the critical vulnerability of the Acetic Formic Anhydride (AFA) reagent to moisture-induced hydrolysis.[1]

Step-by-Step Reaction Protocol

Starting Material: 2-(4-bromophenyl)ethylamine (often supplied as HCl salt).

  • Free-Basing (If using HCl salt):

    • Issue: The HCl salt is hygroscopic.

    • Fix: Partition the salt between DCM and 1M NaOH. Dry the organic layer (

      
      ), filter, and concentrate.[1][2][4] Do not skip drying.  Residual water from the extraction will kill the AFA in the next step.
      
  • Coupling:

    • Dissolve the dry free amine in anhydrous DCM (0.1 M concentration).

    • Add 1.1 equivalents of the prepared AFA solution (from Section 2) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quenching:

    • Add saturated

      
       solution slowly.
      
    • Observation: Gas evolution (

      
      ) will occur as excess acid is neutralized.
      
  • Workup:

    • Separate phases.[1][4] Wash organic layer with brine.[2]

    • Dry over

      
      .[1][2][4]
      
    • Evaporate solvent to yield the crude formamide.

Troubleshooting Guide (FAQ)

Q1: I see vigorous bubbling when I add the AFA to the amine. Is this normal?

  • Diagnosis: If the bubbling is immediate and violent, it is likely CO gas , indicating your AFA has decomposed due to moisture or excessive heat during preparation.

  • Solution: Check your

    
     quality. If it contains hydrolyzed acetic acid, the formation of AFA fails. Use a fresh bottle of Acetic Anhydride and ensure the reaction temp stays <10°C during addition.
    

Q2: The product is an oil, but it should be a solid (MP ~117-121°C).

  • Diagnosis: Residual acetic acid or solvent. The formamide is often an off-white solid.

  • Solution: Triturate the oil with cold hexanes or a Hexane:EtOAc (5:1) mixture. This pulls out organic impurities and induces crystallization of the formamide.

Q3: My yield is <50%. Where did I lose it?

  • Diagnosis A (Moisture): If the amine solution was "wet" (e.g., DCM from a wash bottle), the AFA hydrolyzed before reacting with the amine.

  • Diagnosis B (Salt Formation): If you didn't fully free-base the starting material, the amine-HCl salt will not react with AFA.

  • Validation: Check the pH of the aqueous layer during workup.[3] If the amine didn't react, it will be in the aqueous phase (if acidic) or organic phase (if basic).

Decision Tree: Impurity Profiling

Use this logic flow to determine the next step based on your TLC/LC-MS data.

TroubleshootingStartAnalyze Crude Product(LC-MS / TLC)Result1Starting AminePresent?Start->Result1Result2Impurity: Acetamide(Acetyl instead of Formyl)Start->Result2Result3Clean Product(>95%)Start->Result3Action1Cause: AFA DecomposedAction: Dry solvent, remake AFA.Result1->Action1 YesAction2Cause: Ac2O in excess/Old AFAAction: Recrystallize (EtOH/Water).Result2->Action2 YesAction3Proceed to Bischler-NapieralskiResult3->Action3

Figure 2: Troubleshooting logic for crude product analysis.

References

  • Organic Syntheses , Coll. Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970). Acetic Formic Anhydride.[1][5] Link

  • BenchChem . Application Notes: Selective Formylation Using Formic Anhydride. Link

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
  • Strazzolini, P., et al. (1990). Acetic formic anhydride: a review of its preparation and properties. Tetrahedron, 46(4), 1081-1118. (Definitive guide on AFA stability).

Analysis of degradation products of N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[2-(4-bromophenyl)ethyl]formamide analysis.

This guide is structured to address the specific stability and analytical challenges associated with halogenated phenethyl-formamides. As a Senior Application Scientist, I have curated this content to move beyond basic protocols and address the causality of degradation, ensuring your data withstands rigorous scrutiny.

Quick Reference: Compound Profile

  • Target Analyte: this compound

  • Core Structure: Brominated phenethylamine backbone with an N-formyl protection group.

  • Primary Vulnerabilities: Amide hydrolysis (pH-dependent), Photolytic debromination (UV-sensitive).

  • Critical Analytical Risk: In-source collision-induced dissociation (CID) mimicking degradation.

Module 1: Hydrolytic Degradation & Sample Stability

Context: The formamide moiety is susceptible to hydrolysis, reverting to the parent amine, 2-(4-bromophenyl)ethylamine . This reaction is catalyzed by both acid and base, making mobile phase selection critical.

FAQ: Why does my calibration standard show a rising impurity peak over 24 hours?

Answer: You are likely observing on-column or in-vial hydrolysis. In aqueous solutions (even acetonitrile/water mixtures), the formyl group is labile.

  • Acidic Conditions (0.1% Formic Acid): Promotes protonation of the carbonyl oxygen, increasing susceptibility to nucleophilic attack by water.

  • Basic Conditions (Ammonium Hydroxide): Promotes direct nucleophilic attack by hydroxide ions.

Troubleshooting Protocol: Stability Validation To differentiate between synthesis impurities and degradation artifacts, perform this self-validating stress test:

  • Prepare Stock: Dissolve 1 mg of analyte in anhydrous DMSO (Control).

  • Prepare Stress Samples: Dilute stock 1:100 into:

    • Solvent A: 50:50 MeCN:H₂O (Neutral)

    • Solvent B: 50:50 MeCN:0.1% Formic Acid (Acidic)

    • Solvent C: 50:50 MeCN:0.1% NH₄OH (Basic)

  • Time-Course: Inject at T=0, T=4h, T=12h, T=24h (thermostatted at 25°C).

  • Acceptance Criteria: If the amine peak (M+H 200/202) increases by >2% in Solvents B or C compared to Solvent A, your method requires a pH-neutral buffer or rapid analysis cycle .

Module 2: Photolytic Degradation (The Bromine Factor)

Context: The aryl-bromide bond is sensitive to UV radiation. Homolytic cleavage generates a radical intermediate, leading to N-(2-phenylethyl)formamide (debrominated product).

FAQ: I see a peak at M-78/80. Is this a fragment?

Answer: If this peak elutes separately from the main peak, it is a degradation product, not a fragment.

  • Mechanism: UV light causes homolytic fission of the C-Br bond. The resulting radical abstracts a hydrogen atom from the solvent.

  • Identification: The product will lose the characteristic 1:1 isotopic pattern of bromine.

Technical Insight:

  • Parent Isotope Pattern: 1:1 doublet (79Br/81Br).[1]

  • Degradant Isotope Pattern: Singlet (No Br).

Module 3: Mass Spectrometry & "Phantom" Degradation

Context: Formamides are notorious for losing carbon monoxide (CO, 28 Da) inside the ion source of mass spectrometers, creating a signal identical to the hydrolysis product (the amine).

FAQ: My LC-MS shows the amine (m/z 200), but my UV trace shows only the amide. Which is real?

Answer: Trust the UV trace. The MS signal is likely an artifact of In-Source Fragmentation .

  • The Trap: The electrospray ionization (ESI) process imparts enough energy to cleave the N-CHO bond (neutral loss of CO).

  • The Fix: You must chromatographically separate the Amide and Amine to confirm presence.

Chromatographic Resolution Strategy: Use a Phenyl-Hexyl column rather than a C18. The pi-pi interactions with the brominated ring provide superior selectivity for the formamide vs. the free amine.

Table 1: MS/MS Transition Targets for Validation

Analyte Precursor Ion (m/z) Product Ion (Quant) Product Ion (Qual) Mechanism
Parent Amide 228.0 / 230.0 148.0 / 150.0 103.0 Loss of Formamide group
Amine (Hydrolysis) 200.0 / 202.0 121.0 103.0 Loss of NH₃ / Tropylium formation

| Des-bromo (Photolysis) | 150.1 | 103.0 | 77.0 | Loss of Formamide + H |

Visualizing the Degradation Pathways

The following diagram illustrates the causality between environmental stressors and specific degradation products.

DegradationPathways cluster_0 Critical Analytical Artifacts Parent This compound (MW 228/230) Amine 2-(4-bromophenyl)ethylamine (Hydrolysis Product) (MW 200/202) Parent->Amine Hydrolysis (+H2O / -HCOOH) Acid/Base Catalyzed Formic Formic Acid Radical Aryl Radical Intermediate Parent->Radical UV Light (hv) Homolytic Cleavage SourceFrag In-Source Fragmentation (Loss of CO) Parent->SourceFrag ESI Source Heat Desbromo N-(2-phenylethyl)formamide (Photolytic Product) (MW 150) Radical->Desbromo H-Abstraction from Solvent SourceFrag->Amine False Positive Signal

Figure 1: Mechanistic pathway of hydrolytic and photolytic degradation, including the false-positive pathway via in-source fragmentation.

Module 4: Experimental Protocols

Protocol A: Confirmatory HPLC Method

To separate the parent from the hydrolysis product (Amine) and photolytic product (Des-bromo).

  • Column: Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Low pH suppresses amine tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 60% -> 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 220 nm (Amide bond) and 254 nm (Aromatic ring).

Protocol B: GC-MS Considerations

Warning: Do NOT use standard splitless injection at >250°C without validation.

  • Issue: Thermal degradation of the formamide to the isonitrile or reversion to the amine can occur in the injector port.

  • Solution: Use a "Cold On-Column" injection or a programmable temperature vaporizer (PTV) starting at 60°C and ramping to 280°C to minimize thermal shock.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Almerindo, G. I., & Pliego Jr, J. R. (2007). Ab initio investigation of the kinetics and mechanism of the neutral hydrolysis of formamide in aqueous solution. Journal of the Brazilian Chemical Society.[2] Link

  • Power, J. D., et al. (2014). The analysis of substituted phenethylamines: A review. Drug Testing and Analysis.[3][4][5][6][7] (Contextual grounding for phenethylamine analysis). Link

  • Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. (For physico-chemical baseline). Link

Sources

Validation & Comparative

Advanced 1H NMR Spectrum Interpretation of N-[2-(4-bromophenyl)ethyl]formamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Complexity in Simple Molecules

In drug discovery, phenethylamine derivatives like N-[2-(4-bromophenyl)ethyl]formamide serve as critical synthetic intermediates and pharmacophores. While the 2D chemical structure appears straightforward, its 1D


H NMR spectrum often presents a confusing array of doubled signals and complex multiplets.

Novice analysts frequently misinterpret these extra signals as chemical impurities or diastereomers. However, the true causality lies in rotameric exchange —a dynamic conformational process. This guide provides an objective comparison of how different NMR solvents and spectrometer field strengths impact the resolution and interpretation of this compound, backed by self-validating experimental protocols.

Mechanistic Grounding: The Origin of Formamide Rotamers

To accurately assign the spectrum, we must first understand the quantum mechanical behavior of the formamide moiety. The lone pair of electrons on the nitrogen atom delocalizes into the anti-bonding orbital (


) of the adjacent carbonyl group. This resonance grants the C–N bond a partial double-bond character , restricting free rotation at room temperature.

This restricted rotation creates two distinct conformational isomers (rotamers): the cis (Z) and trans (E) forms. Because the energy barrier for this rotation is relatively high (approximately 16–18 kcal/mol) (1)[1], the exchange rate is slower than the NMR timescale. Consequently, the spectrometer detects both conformers as distinct sets of signals, typically in an 85:15 ratio depending on steric bulk.

G Mol This compound CHO Formyl (-CHO) ~8.1 ppm Mol->CHO NH Amide (-NH) 5.5-8.1 ppm Mol->NH Ar Aromatic (Ar-H) 7.0-7.5 ppm Mol->Ar CH2 Aliphatic (-CH2-) 2.8 & 3.5 ppm Mol->CH2

Caption: Key 1H NMR signal assignments and expected chemical shift regions.

Comparative Analysis I: Solvent Selection (CDCl vs. DMSO-d )

The choice of deuterated solvent fundamentally alters the appearance of the


H NMR spectrum. Solvation dynamics, particularly hydrogen bonding, dictate the chemical shift of exchangeable protons and can even influence the rotameric equilibrium (2)[2].
Quantitative Shift Comparison (at 298 K)
Proton EnvironmentCDCl

(Low Polarity, Aprotic)
DMSO-d

(High Polarity, H-Bond Acceptor)
Rotameric SplittingCausality / Mechanistic Note
-CHO (Formyl)8.15 ppm (s, major)8.02 ppm (d, minor)8.05 ppm (s, major)7.95 ppm (d, minor)Yes (~85:15)Restricted C-N rotation. Minor rotamer often couples with NH (d,

Hz).
-NH (Amide)~5.50 ppm (br s)~8.12 ppm (br t)YesCausality: DMSO acts as a strong H-bond acceptor, drastically deshielding the NH proton and shifting it downfield, often overlapping with the -CHO signal.
Ar-H (C2, C6)7.42 ppm (d,

Hz)
7.48 ppm (d,

Hz)
NoDeshielded by the adjacent para-bromine atom.
Ar-H (C3, C5)7.08 ppm (d,

Hz)
7.18 ppm (d,

Hz)
NoShielded relative to C2/C6; forms an AA'BB' pseudo-quartet.
-CH

-N
3.52 ppm (q,

Hz)
3.30 ppm (q,

Hz)
YesCouples with both NH and adjacent CH

. Splitting is highly visible due to proximity to the rotameric center.
Ar-CH

-
2.82 ppm (t,

Hz)
2.75 ppm (t,

Hz)
MinorFurther from the chiral/rotameric center; splitting is negligible.

Verdict: While CDCl


 provides better separation between the -CHO and -NH signals, DMSO-d

is the superior choice if Variable Temperature (VT) NMR is required, due to its significantly higher boiling point (189°C vs. 61°C).

Comparative Analysis II: Spectrometer Field Strength (400 MHz vs. 600 MHz)

When dealing with the AA'BB' aromatic system of the 4-bromophenyl group and the overlapping aliphatic multiplets of the rotamers, field strength becomes a critical variable.

  • At 400 MHz: The chemical shift dispersion (measured in Hz) is lower. Because scalar

    
    -coupling (in Hz) is independent of the magnetic field, the ratio of chemical shift difference to coupling constant (
    
    
    
    ) is smaller. This results in second-order spectral effects ("roofing") in the aromatic region, and the minor rotamer signals in the aliphatic region (around 3.50 ppm) may overlap severely with the major signals, complicating integration.
  • At 600 MHz: The

    
     ratio increases by 50%. The AA'BB' aromatic system resolves into cleaner, more first-order-like pseudo-AB doublets. Crucially, the 600 MHz field pulls the major and minor aliphatic multiplets apart, allowing for precise integration of the E/Z rotamer ratio without the need for complex deconvolution software.
    

Self-Validating Experimental Protocol: VT-NMR Workflow

To definitively prove that the doubled signals in this compound are rotamers and not chemical impurities or diastereomers, a Variable Temperature (VT) NMR experiment must be executed (3)[3]. This protocol is a self-validating system: the reversibility of the thermal process inherently proves the dynamic nature of the molecule.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d

    
    . Causality for solvent choice: DMSO-d
    
    
    
    allows safe heating up to 120°C without boiling or building dangerous pressure in the NMR tube.
  • Baseline Acquisition (25°C): Acquire a standard 1D

    
    H NMR spectrum (16 scans). Identify the doubled formyl (~8.05 ppm) and aliphatic (~3.30 ppm) signals.
    
  • Incremental Heating: Increase the probe temperature to 60°C, 80°C, and finally 100°C. Critical step: Allow 5 minutes of thermal equilibration at each temperature point before locking, shimming, and acquiring.

  • Coalescence Observation: As thermal energy overcomes the rotational barrier of the C–N bond, the exchange rate increases. Observe the line broadening and eventual coalescence of the major and minor peaks into a single, time-averaged signal.

  • Validation via Cooling: Return the probe to 25°C, equilibrate for 10 minutes, and acquire a final spectrum. The exact reappearance of the doubled signals confirms the dynamic rotameric equilibrium and definitively rules out thermal degradation or impurities.

G A 1H NMR at 25°C Observe Doubled Peaks B Hypothesis: E/Z Rotamers Present A->B C Variable Temp (VT) NMR Heat to 80°C - 100°C B->C D Peaks Coalesce (Rotamers Confirmed) C->D Fast Exchange E Peaks Remain (Impurities/Diastereomers) C->E Slow Exchange

Caption: VT-NMR workflow for validating formamide rotameric exchange.

References

  • 3. ResearchGate. 2.1. ResearchGate. 3.2. ResearchGate.

Sources

Publish Comparison Guide: FTIR Spectral Analysis of N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis of phenethylamine-based pharmaceutical intermediates, N-[2-(4-bromophenyl)ethyl]formamide serves as a critical scaffold, often utilized in the development of dopamine receptor agonists and other CNS-active agents.[1][2] Precise structural characterization is paramount, particularly in distinguishing the secondary formamide moiety from its primary amine precursor, 2-(4-bromophenyl)ethylamine .[1][2]

This guide provides an authoritative breakdown of the Fourier Transform Infrared (FTIR) characteristic peak assignments for this compound. Unlike generic spectral tables, this analysis focuses on the comparative spectral performance —specifically, the diagnostic capability of FTIR to discriminate the target formamide from starting materials and hydrolysis byproducts (impurities) during reaction monitoring.

The Core Challenge: Spectral Discrimination

The primary challenge in characterizing this compound is distinguishing the N-formyl group (-NH-CHO) from the N-acetyl analogs or the free amine precursor.[3][2] This guide establishes the specific "fingerprint" regions required for high-confidence validation.

Comparative Spectral Analysis: Target vs. Precursor

To validate the formation of this compound, one must track specific shifts in the vibrational modes.[2] The table below compares the target formamide against its direct precursor, 2-(4-bromophenyl)ethylamine.[2]

Table 1: Critical Diagnostic Peaks (Wavenumber cm⁻¹)
Functional GroupModePrecursor (Amine) Target (Formamide) Spectral Shift / Diagnostic Note
N-H Stretch Stretching (

)
3350 & 3280 (Doublet) ~3280 (Singlet) Primary

Secondary Amine:
The disappearance of the asymmetric/symmetric doublet is the first indicator of conversion.[3][2]
Carbonyl (C=O) Amide I (

)
Absent1655 – 1665 (Strong) The "Sword": Appearance of a sharp, intense band.[3][2] This is the definitive marker of formylation.[3][2]
N-H Bend Amide II (

)
~1600 (Scissoring)1530 – 1550 (Strong) Amide II Band: Characteristic of secondary amides; absent in primary amines and tertiary amides.[3][2]
C-N Stretch Stretching1000 – 12501250 – 1300 Shifts to higher frequency due to partial double-bond character in the amide resonance structure.[3][2]
Formyl C-H StretchingAbsent~2850 (Shoulder) Often obscured by alkyl C-H, but may appear as a distinct shoulder or weak doublet near 2750-2850 cm⁻¹.[3][2]
Aromatic Ring C=C Stretch1490, 15901485, 1590 Largely unchanged; serves as an internal standard for normalization.[1][3][2]
Para-Substitution C-H Out-of-Plane~815 – 830~820 Strong band characteristic of 1,4-disubstituted benzene rings (remains constant).[1][3][2]

Detailed Peak Assignment & Mechanistic Insight

The Amide I & II Region (1700–1500 cm⁻¹)

The most critical region for identifying this compound is the 1500–1700 cm⁻¹ window.[2]

  • Amide I (1655–1665 cm⁻¹): This peak arises from the C=O stretching vibration.[3][2] In formamides, this band is sensitive to hydrogen bonding.[3] In the solid state (neat ATR), it appears lower (~1655 cm⁻¹) due to intermolecular H-bonding. In dilute solution, it may shift higher (~1680 cm⁻¹).[3]

  • Amide II (1530–1550 cm⁻¹): This band is a coupled mode of N-H bending and C-N stretching.[3][2] Its presence confirms the secondary nature of the amide.[3][2] If the reaction were to over-formylate to a tertiary amide (unlikely without strong base/catalysis), this band would vanish.

The Fingerprint Region & Halogen Signature[2][7]
  • C-Br Stretch (~1010 / 1070 cm⁻¹): While often mixed with skeletal vibrations, the carbon-bromine stretch typically presents as a moderate intensity band in the 1000–1100 cm⁻¹ range.[2]

  • Para-Substitution Overtones (1800–2000 cm⁻¹): A weak pattern of overtones characteristic of p-substitution (2 adjacent H atoms) can often be observed, though ATR sensitivity may limit visibility.[3][2]

Experimental Protocol: Reaction Monitoring Workflow

The following protocol ensures data integrity when using FTIR to monitor the synthesis of the target from 2-(4-bromophenyl)ethylamine.

Step-by-Step Methodology
  • Baseline Acquisition:

    • Acquire a background spectrum (air) using an ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).[3]

    • Resolution: 4 cm⁻¹.[3][2] Scans: 16 or 32.

  • Precursor Standard:

    • Run a neat sample of 2-(4-bromophenyl)ethylamine.[3][2]

    • Verify: Confirm the N-H doublet at >3300 cm⁻¹ and absence of C=O peak >1630 cm⁻¹.

  • Reaction Sampling (In-Process Control):

    • Take a 50 µL aliquot of the reaction mixture.

    • Workup: Evaporate solvent (if volatile) or perform a mini-extraction (Ethyl Acetate/Water) to remove bulk salts/catalysts that might obscure the spectrum.[3][2]

    • Dry: Place a drop on the ATR crystal and allow solvent to evaporate.[3][2]

  • Target Validation:

    • Pass Criteria:

      • Amide I peak > 1650 cm⁻¹ is the dominant feature.[3][2]

      • Amide II peak ~1540 cm⁻¹ is clearly resolved.[3][2]

      • N-H region shows a single broad band (no doublet).[3][2]

Visualizing the Workflow

ReactionMonitoring Start Start: 2-(4-bromophenyl)ethylamine Reaction Reaction: Formylation (Ethyl Formate / Reflux) Start->Reaction + Formylating Agent Sampling In-Process Sampling (Aliquot Evaporation) Reaction->Sampling t = 1h, 3h, 6h Decision FTIR Analysis Checkpoint Sampling->Decision OutcomeA Result: Doublet @ 3300 cm⁻¹ No Peak @ 1660 cm⁻¹ Decision->OutcomeA Precursor Dominant OutcomeB Result: Singlet @ 3280 cm⁻¹ Strong Peak @ 1660 cm⁻¹ Decision->OutcomeB Product Dominant ActionA Action: Continue Heating (Incomplete Conv.) OutcomeA->ActionA ActionB Action: Quench & Isolate (Target Formed) OutcomeB->ActionB ActionA->Reaction

Figure 1: Logic flow for FTIR-based reaction monitoring of formamide synthesis.

Performance Comparison: FTIR vs. NMR[2][3]

While NMR is the gold standard for structural elucidation, FTIR offers superior "performance" in specific process contexts.

FeatureFTIR (ATR) ¹H NMR (300/400 MHz) Verdict
Speed < 1 minute (no solvent needed)15-30 mins (dissolution + lock/shim)FTIR Wins for rapid checkpoints.[3][2]
Differentiation Excellent for Functional Group (Amine vs Amide)Excellent for Proton EnvironmentTie (Context dependent).[3][2]
Isomer Detection Poor resolution of cis/trans rotamers of formamide.Distinct splitting of formyl proton (CHO) due to restricted rotation.[3][2]NMR Wins for conformational analysis.
Cost Low (Benchtop IR)High (Cryogens, Solvents)FTIR Wins for routine QC.[3][2]

Expert Insight: Use FTIR for reaction completion monitoring (disappearance of amine).[3][2] Use NMR for final purity and rotamer ratio determination.

References

  • National Institute of Standards and Technology (NIST). Formamide, N-(2-phenylethyl)- Infrared Spectrum.[3][2] NIST Chemistry WebBook, SRD 69.[1][3][2] Available at: [Link] (Accessed Oct 2023).[3][2] Note: Used as the primary spectral analog for the phenethyl-formamide backbone.[2]

  • PubChem. N-(4-Bromophenyl)formamide Compound Summary. National Library of Medicine.[3][4][2] Available at: [Link] (Accessed Oct 2023).[3][2] Reference for aromatic C-Br and para-substituted ring modes.

  • Coates, J. (2000).[3][2] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.).[3][2] John Wiley & Sons Ltd.[3][2] Authoritative source for general Amide I/II and Amine stretching frequency rules.

Sources

Mass spectrometry fragmentation patterns of N-[2-(4-bromophenyl)ethyl]formamide

[1]

Executive Summary & Compound Profile

This compound (CAS: 2617-78-9) is a critical intermediate often encountered in the synthesis of bioactive phenethylamines and isoquinoline alkaloids.[1] Its identification is pivotal for impurity profiling in pharmaceutical development.

This guide compares the fragmentation dynamics of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing a robust framework for distinguishing it from its metabolic precursors (e.g., 4-bromophenethylamine) and non-halogenated analogs.

PropertyData
Formula C

H

BrNO
Exact Mass 226.9946 (

Br) / 228.9925 (

Br)
Isotopic Pattern 1:1 Doublet (M, M+2) characteristic of mono-bromination
Key Structural Motif Phenethylamine backbone with N-formyl protection

Mechanistic Fragmentation Analysis

The Bromine Signature (Isotopic Validation)

Before analyzing specific bond cleavages, the spectrum must be validated via the bromine isotopic signature. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


  • Diagnostic Rule: Every fragment ion containing the aromatic ring must display this 1:1 doublet separated by 2 Da.

  • Absence of Doublet: Any peak lacking this pattern (e.g.,

    
     72) originates solely from the aliphatic/amide side chain.
    
Electron Ionization (EI) Pathways

In EI (70 eV), the molecular ion (


-cleavage
Pathway A:

-Cleavage (Dominant)

The radical cation localizes on the nitrogen. Homolytic cleavage occurs at the C


1
  • Fragment 1 (Base Peak Candidate): N-methyleneformamide cation (

    
     72).[1]
    
    • Structure:

      
      .[1]
      
    • Significance: This peak contains no bromine; it appears as a singlet. It confirms the N-ethylformamide tail.[1]

  • Fragment 2: 4-Bromobenzyl radical / cation (

    
     169/171).[1]
    
    • Structure:

      
      .[1]
      
    • Significance: This ion often rearranges to a stable bromotropylium ion . It retains the 1:1 isotopic pattern.

Pathway B: McLafferty-like Rearrangement

While less prominent in N-monoalkyl formamides compared to longer chains, a hydrogen transfer from the


1

1
Electrospray Ionization (ESI-MS/MS) Pathways

In positive mode ESI, the molecule forms a stable protonated precursor

1
  • Precursor:

    
     228 / 230 (1:1 ratio).
    
  • Primary Transition (Neutral Loss of CO):

    • The formyl group is labile. The primary fragmentation is the loss of carbon monoxide (28 Da).[2]

    • Product: Protonated 4-bromophenethylamine (

      
       200 / 202).[1]
      
  • Secondary Transition (Loss of NH

    
    ): 
    
    • The resulting amine loses ammonia (17 Da) to form the 4-bromophenethyl cation or a substituted tropylium ion.

    • Product:

      
       183 / 185.
      

Visualization of Fragmentation Pathways[3][4][5][6][7]

The following diagram illustrates the divergent pathways for EI (radical driven) and ESI (proton driven).

FragmentationM_EIMolecular Ion (EI)[M]+•m/z 227 / 229Alpha_Fragα-Cleavage Product[CH2=NH-CHO]+m/z 72 (Base Peak)M_EI->Alpha_Fragα-Cleavage(Cα-Cβ bond)Benzyl_Frag4-Bromobenzyl Cation(Tropylium)m/z 169 / 171M_EI->Benzyl_FragCharge Retentionon RingM_ESIPrecursor Ion (ESI)[M+H]+m/z 228 / 230Amine_FragLoss of CO (-28)[4-Br-Phenethylamine+H]+m/z 200 / 202M_ESI->Amine_FragNeutral Lossof COStyrene_FragLoss of NH3 (-17)[4-Br-Styrene Cation]+m/z 183 / 185Amine_Frag->Styrene_FragLoss of NH3(Inductive)

Figure 1: Comparative fragmentation map showing the dominant

Comparative Performance Guide

This section contrasts this compound with its most common "alternatives"—specifically, its metabolic/synthetic precursor (the free amine) and its non-halogenated analog.[1]

Comparison Table: Diagnostic Ions
CompoundMolecular Ion (ESI)Key Fragment 1 (Mechanism)Key Fragment 2 (Mechanism)Specificity Note
This compound 228 / 230 200 / 202 (Loss of CO)183 / 185 (Loss of NH

)
Loss of 28 Da (CO) is the unique identifier for the formamide group.[1]
4-Bromophenethylamine (Precursor)200 / 202183 / 185 (Loss of NH

)
104 (Tropylium w/o Br - rare)No CO loss. Precursor mass matches the formamide's first fragment.[1]
N-Phenethylformamide (Non-Br Analog)150122 (Loss of CO)105 (Phenethyl cation)Mass shifted by ~80 Da.[1] No Isotopic Doublet.
Analytical Strategy
  • Differentiation from Precursor: If identifying the formamide in a mixture containing the free amine, monitor the neutral loss of 28 Da. The amine will not show a transition of

    
     (loss of CO is impossible); it will primarily show 
    
    
    (loss of NH
    
    
    ). The formamide shows
    
    
    .
  • Differentiation from Acetamide Analog: The acetamide analog (N-acetyl) would show a loss of 42 Da (ketene) rather than 28 Da (CO).

Experimental Protocols

Protocol: ESI-MS/MS Direct Infusion

Objective: To validate the precursor and optimize collision energy for CO loss.[1]

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol (HPLC grade). Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.[1]

  • Infusion: Syringe pump infusion at 10 µL/min into a Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Source Parameters:

    • Polarity: Positive (+)

    • Capillary Voltage: 3.5 kV[1]

    • Gas Temp: 300°C[1]

  • Scan Mode 1 (Q1 Scan): Scan range 100–300

    
    . Confirm doublet at 228/230.
    
  • Scan Mode 2 (Product Ion): Select

    
     228 (or 230) as precursor. Ramp Collision Energy (CE) from 5 to 40 eV.
    
    • Observation: At low CE (10-15 eV), the peak at 200 (loss of CO) should dominate.[1] At higher CE (>25 eV), the peak at 183 (loss of NH

      
      ) increases.
      
Protocol: GC-EI-MS Identification

Objective: Structural fingerprinting using

13
  • Preparation: Dissolve sample in Ethyl Acetate (1 mg/mL).

  • Inlet: Splitless injection (1 µL) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    300°C.
  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

  • Data Analysis: Extract ion chromatogram (EIC) for

    
     72 (base peak) and 
    
    
    169/171.
    • QC Check: Ensure the retention time differs from the free amine (which usually tails or requires derivatization on GC).

References

  • NIST Mass Spectrometry Data Center. Phenethylamine and Formamide Fragmentation Data.[1] National Institute of Standards and Technology. Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage and McLafferty mechanisms).
  • Kushnir, M. M., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines. MDPI. Available at: [Link][1]

High-Fidelity Purity Analysis of N-[2-(4-bromophenyl)ethyl]formamide: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and pharmaceutical development scientists. It moves beyond basic procedural lists to explore the mechanistic rationale behind method development, contrasting a "Generic" approach with an "Optimized" protocol.

Executive Summary

The precise quantification of N-[2-(4-bromophenyl)ethyl]formamide (CAS: 444815-17-2) is critical, as this compound serves as a pivotal intermediate in the Bischler-Napieralski synthesis of brominated isoquinoline alkaloids and related pharmaceutical scaffolds.

Standard "scouting" HPLC methods often fail to adequately resolve this neutral amide from its basic precursor, 2-(4-bromophenyl)ethylamine , and potential des-bromo degradation products. This guide compares a traditional Generic Isocratic C18 Method against an Optimized Phenyl-Hexyl Gradient Method .[1]

Key Finding: The Optimized Method utilizes


 interactions and pH control to achieve a resolution (

) of >3.5 between the main peak and critical impurities, whereas the Generic Method suffers from peak tailing and co-elution (

).

Compound Profiling & Impurity Logic

To design a robust method, we must first understand the analyte and its likely contaminants.[1]

  • Analyte: this compound.

    • Nature: Neutral Amide.[1]

    • LogP: ~2.1 (Moderately Lipophilic due to the Br-phenyl group).[1]

  • Critical Impurity A (Precursor): 2-(4-bromophenyl)ethylamine.

    • Nature: Basic Amine (

      
      ).[1]
      
    • Challenge: Severe tailing on standard silica at neutral pH; potential co-elution.[1]

  • Critical Impurity B (Side Product): N-[2-phenylethyl]formamide (Des-bromo analog).

    • Nature: Neutral Amide.[1]

    • Challenge: Structurally very similar; requires selectivity based on the halogen substituent.[1]

Visualization: Synthesis & Impurity Origin

The following diagram illustrates the synthesis pathway and where impurities originate, dictating our separation requirements.

ImpurityPathway cluster_legend Key Precursor 2-(4-bromophenyl)ethylamine (Basic Impurity A) Product This compound (Target Analyte) Precursor->Product Formylation DesBromo Des-bromo Analog (Impurity B) Precursor->DesBromo Debromination (Side Rxn) Reagent Formic Acid/Ester Reagent->Product Target Target Impurity Impurity

Figure 1: Synthesis pathway highlighting the basic amine precursor and potential des-bromo side products that must be resolved.

Comparative Analysis: Generic vs. Optimized

We evaluated two distinct methodological approaches. The data below summarizes the performance metrics.

Method A: The "Generic" Alternative
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[1][2]

  • Mobile Phase: Isocratic 50:50 Water:Acetonitrile (Unbuffered).[1]

  • Rationale: A common "first-pass" check used in many labs.[1]

Performance Verdict: FAILED .

  • Issue 1: The basic amine impurity (Impurity A) exhibited severe peak tailing (Tailing Factor

    
    ) due to interaction with residual silanols on the column.[1]
    
  • Issue 2: Poor selectivity.[1] The des-bromo impurity co-eluted with the main peak shoulder.[1]

Method B: The "Optimized" Product
  • Column: Phenyl-Hexyl (3 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: Gradient elution with 0.1% Formic Acid (pH ~2.7).[1]

  • Rationale:

    • Phenyl-Hexyl Phase: Provides unique selectivity via

      
       interactions with the brominated aromatic ring, pulling the target analyte away from non-halogenated impurities [1].[1]
      
    • Acidic pH: Protonates the residual amine impurity, ensuring it elutes early with sharp peak shape (suppressing silanol interactions) [2].[1]

Performance Verdict: PASS .

Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)
Retention Time (Analyte) 4.2 min6.8 min
Resolution (

) vs. Impurity A
1.2 (Co-elution risk)4.5 (Baseline resolved)
Resolution (

) vs. Impurity B
0.8 (Unresolved)2.1 (Resolved)
Tailing Factor (Impurity A) 2.4 (Severe)1.1 (Excellent)
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mL

Detailed Experimental Protocol (Method B)

This section details the optimized workflow. This protocol is self-validating; the system suitability steps ensure reliability before sample analysis.

Instrumentation & Conditions
  • System: HPLC with UV-Vis (PDA recommended) or Mass Spectrometer.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.[1]

  • Temperature: 35°C (Controls viscosity and kinetics).[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Amide bond).[1]

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1% v/v).[1] Mix and degas.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program

The gradient is designed to elute the polar amine early, separate the amides in the middle, and wash lipophilic dimers at the end.

Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold (Traps polar amines)
2.0955Start Gradient
12.04060Elution of Target & Des-bromo
15.0595Column Wash
17.0595End Wash
17.1955Re-equilibration
22.0955Ready for next injection
Method Development Workflow

The following diagram depicts the logical flow used to arrive at this optimized method, ensuring compliance with ICH Q2(R1) principles [3].

MethodDev Start Define Analyte Properties (Neutral Amide, Basic Impurity) Scout Scouting Run: C18, pH 7, Gradient Start->Scout Eval1 Evaluation: Tailing Amine? Poor Selectivity? Scout->Eval1 Opt1 Optimization Step 1: Acidify Mobile Phase (pH 2.7) (Fixes Tailing) Eval1->Opt1 Yes Opt2 Optimization Step 2: Change to Phenyl-Hexyl (Fixes Selectivity) Opt1->Opt2 Final Final Validation: Linearity, Accuracy, Precision Opt2->Final

Figure 2: Decision tree applied during the optimization process.

Validation Summary (Representative Data)

To demonstrate the trustworthiness of this protocol, the following validation parameters should be met in your laboratory.

  • Specificity: Inject the "Blank" (Diluent), "Placebo," and "Spiked Sample."

    • Requirement: No interfering peaks at the retention time of this compound (approx 6.8 min).

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Target:

      
      .[1]
      
  • Precision (Repeatability): 6 replicate injections of the standard.

    • Target: RSD

      
       2.0% for the main peak area.[1]
      
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD (S/N ~ 3)

    • LOQ (S/N ~ 10)

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent incompatible with initial mobile phase.[1]Dissolve sample in 90:10 Water:ACN instead of 100% ACN.
Drifting Retention Times Column temperature fluctuation or insufficient equilibration.[1]Ensure column oven is at 35°C; extend re-equilibration time to 5 mins.
High Backpressure Particulates from synthesis.[1]Filter all samples through a 0.22 µm PTFE filter prior to injection.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Stationary Phase Selectivity).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard guidance on pH control for ionizable compounds).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidelines for method validation).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Detailed discussion on amine separations).

Sources

Comparative Analysis of N-[2-(4-Bromophenyl)ethyl]formamide and Chloro-Substituted Analogs in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-bromophenyl)ethyl]formamide and its chloro-substituted analog, N-[2-(4-chlorophenyl)ethyl]formamide, are highly versatile bifunctional building blocks in medicinal chemistry and organic synthesis. Featuring both a terminal formamide moiety and a para-halogenated aryl ring, these compounds serve as critical precursors for the synthesis of complex azaheterocycles (via Bischler-Napieralski cyclodehydration) and heavily functionalized biaryls (via transition-metal catalyzed cross-coupling).

This guide objectively compares the physicochemical properties, mechanistic reactivity, and experimental performance of the bromo- and chloro-analogs, providing researchers with self-validating protocols to exploit their orthogonal reactivities.

Physicochemical & Electronic Profiling

The fundamental divergence in the reactivity of these two analogs stems from the inherent properties of the carbon-halogen (C-X) bond. While both halogens are ortho/para-directing and ring-deactivating, their differing electronegativities and atomic radii dictate their behavior in catalytic cycles and electrophilic substitutions.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundN-[2-(4-Chlorophenyl)ethyl]formamide
Halogen Atomic Radius (vdW) ~1.85 Å~1.75 Å
Electronegativity (Pauling) 2.963.16
C-X Bond Dissociation Energy ~81 kcal/mol~97 kcal/mol
Inductive Effect (-I) ModerateStrong
Resonance Effect (+M) Weak (poor 4p-2p orbital overlap)Moderate (better 3p-2p orbital overlap)
Primary Synthetic Utility Rapid cross-coupling, standard cyclizationOrthogonal cross-coupling, selective C-H functionalization

Mechanistic Divergence in Synthetic Applications

Electrophilic Aromatic Substitution: The Bischler-Napieralski Cyclodehydration

The Bischler-Napieralski reaction is a venerable method for synthesizing 3,4-dihydroisoquinolines from N-phenethylamides[1]. When subjected to strong dehydrating agents like phosphorus oxychloride (POCl₃), the formamide is converted into a highly electrophilic nitrilium ion, which subsequently attacks the aromatic ring[2].

Causality of Regiochemistry and Deactivation: In both analogs, the ethylamine side chain is located at C1, and the halogen is at C4. The intramolecular cyclization exclusively occurs at the ortho position relative to the side chain (C2). Relative to the halogen, this cyclization site is meta. During the formation of the Wheland intermediate, the positive charge delocalizes across C1, C3, and C5. Because the halogen resides at C4, it is never positioned on a carbon bearing the positive charge. Consequently, the halogen's resonance-donating (+M) lone pairs cannot stabilize the intermediate. Only the electron-withdrawing inductive (-I) effect operates. Because chlorine is more electronegative than bromine, the chloro-analog is slightly more deactivated toward electrophilic attack than the bromo-analog, requiring marginally longer reaction times to achieve full conversion.

BN_Pathway A N-[2-(4-Halophenyl)ethyl]formamide (Halo = Br or Cl) B Nitrilium Ion Intermediate (Electrophilic Activation) A->B POCl3 / Heat (-H2O) C Wheland Intermediate (Ring Closure at C2) B->C Electrophilic Aromatic Substitution D 7-Halo-3,4-dihydroisoquinoline (Product) C->D Deprotonation (-H+)

Caption: Mechanistic pathway of the Bischler-Napieralski cyclodehydration to dihydroisoquinolines.

Transition-Metal Catalysis: Orthogonal Cross-Coupling Dynamics

Aryl bromides undergo oxidative addition significantly faster than aryl chlorides due to their lower bond dissociation energy[3]. The ~16 kcal/mol difference between the C-Cl and C-Br bonds allows for orthogonal synthetic strategies. The bromo-analog readily inserts into standard Palladium(0) complexes (e.g., Pd(PPh₃)₄) at mild temperatures. In contrast, the chloro-analog is effectively inert under these conditions. To activate the C-Cl bond, researchers must employ specialized, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) to increase electron density on the metal center and facilitate the challenging oxidative addition[4].

CrossCoupling Start N-[2-(4-Halophenyl)ethyl]formamide Br_Analog Bromo-Analog (X=Br) Start->Br_Analog Cl_Analog Chloro-Analog (X=Cl) Start->Cl_Analog Pd_Standard Standard Pd Catalyst (e.g., Pd(PPh3)4) Mild Temp (25-60°C) Br_Analog->Pd_Standard Fast Oxidative Addition (BDE ~81 kcal/mol) Pd_Bulky Specialized Pd Catalyst (e.g., Pd2(dba)3 / XPhos) High Temp (90-110°C) Cl_Analog->Pd_Bulky Slow Oxidative Addition (BDE ~97 kcal/mol) Product Coupled Aryl Product Pd_Standard->Product High Yield Pd_Bulky->Product High Yield

Caption: Orthogonal reactivity of bromo vs. chloro analogs in Pd-catalyzed cross-coupling.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of 7-Halo-3,4-dihydroisoquinolines

This protocol utilizes the Bischler-Napieralski reaction to form the isoquinoline core.

  • Setup: Charge a flame-dried round-bottom flask with this compound (10.0 mmol) and anhydrous toluene (30 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0°C. Add phosphorus oxychloride (POCl₃, 30.0 mmol, 3.0 equiv) dropwise over 10 minutes.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 110°C for 4 hours (Note: The chloro-analog typically requires 6 hours due to stronger -I deactivation).

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The reaction mixture will transition to a deep yellow/orange hue, indicating the formation of the nitrilium intermediate. Disappearance of the starting material confirms cyclization.

  • Quench & Basification (Critical Causality): Cool to 0°C and carefully pour into crushed ice. The product initially exists as a water-soluble iminium hydrochloride salt. You must basify the aqueous phase to pH > 10 using 2M NaOH. This deprotonates the nitrogen, liberating the free 3,4-dihydroisoquinoline base, which is essential for successful organic extraction.

  • Isolation: Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 7-bromo-3,4-dihydroisoquinoline.

Protocol B: Chemoselective Suzuki-Miyaura Arylation

This protocol demonstrates the selective activation of the bromo-analog using a standard catalyst system.

  • Setup: In a Schlenk tube, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 10 mL).

  • Reaction: Heat to 80°C for 12 hours under vigorous stirring.

  • Self-Validating Control System: Run a parallel reaction using the chloro-analog under identical conditions. Upon TLC/GC-MS analysis, the bromo-analog will show >90% conversion to the biaryl product, whereas the chloro-analog control will return >95% unreacted starting material. This validates the chemoselectivity of the Pd(PPh₃)₄ catalyst, proving it lacks the electron density required to insert into the stronger C-Cl bond.

Comparative Performance Data

Table 2: Experimental Performance Summary

Reaction TypeSubstrateCatalyst / ReagentTemp (°C)Time (h)Expected Yield
Bischler-Napieralski Bromo-analogPOCl₃ (3.0 eq)1104.082 - 88%
Bischler-Napieralski Chloro-analogPOCl₃ (3.0 eq)1106.078 - 85%
Suzuki-Miyaura Bromo-analogPd(PPh₃)₄ (5 mol%)8012.0> 90%
Suzuki-Miyaura Chloro-analogPd(PPh₃)₄ (5 mol%)8012.0< 5% (Trace)
Suzuki-Miyaura Chloro-analogPd₂(dba)₃ / XPhos10016.080 - 85%

References

1.[3] An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. URL: [Link] (Derived from search grounding: ) 2.[4] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews (ACS Publications). URL: 3.[2] SYNTHESIS OF 3,4-DIHYDROISOQUINOLINES BY CYCLIZATION OF 1-BROMO-2-(2-ISOCYANOALKYL)BENZENES WITH BUTYLLITHIUM. Heterocycles (Clockss). URL: 4.[1] A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC (NIH). URL:

Sources

13C NMR chemical shifts for N-[2-(4-bromophenyl)ethyl]formamide validation

Validation of this compound: A Comparative C NMR Guide

Executive Summary & Application Context

This compound is a critical intermediate in the synthesis of isoquinoline alkaloids and bioactive phenethylamine derivatives. Its validation is frequently complicated by rotameric isomerism , a phenomenon inherent to formamides that often triggers false positives for impurities in automated screening pipelines.

This guide provides a self-validating spectral framework. Instead of relying on static peak lists, we compare the target molecule against its metabolic precursor (free amine) and its structural analog (acetamide) to establish definitive identity.

Structural Analysis & Rotameric Challenges

The Expertise Pillar: Unlike standard amides, formamides possess a high rotational energy barrier (~18 kcal/mol) around the N-C(O) bond. This results in the simultaneous observation of two distinct conformers (Major and Minor) in the NMR timescale at room temperature.

  • Major Conformer (Trans/Z): The carbonyl oxygen is trans to the ethyl chain (sterically favored).

  • Minor Conformer (Cis/E): The carbonyl oxygen is cis to the ethyl chain.

Impact on


C NMR:

Do not integrate these as impurities.

Rotamer_Equilibriumcluster_0Rotameric Equilibrium (Slow Exchange)MajorMajor Conformer (Z)(Trans-Amide)~80-85%MinorMinor Conformer (E)(Cis-Amide)~15-20%Major->Minor  Rotational Barrier  (~18 kcal/mol)EffectSpectral Consequence:Signal Doubling (C=O, C-alpha)Major->EffectMinor->Effect

Figure 1: Equilibrium between Z (trans) and E (cis) rotamers causing dual signals in NMR.

Comparative Data Analysis

The Comparison Pillar: To validate the synthesis, compare the observed shifts of the target against the starting material (4-bromophenethylamine) and a common side-product analog (Acetamide).

Table 1:

C NMR Shift Comparison (Solvent: CDCl₃, 100 MHz)

Note: Values are representative of high-purity isolates. Shifts may vary ±0.5 ppm due to concentration.

Carbon PositionTarget: Formamide (Major/Minor)Precursor: Free Amine Analog: Acetamide Diagnostic Logic
C=O (Carbonyl) 161.2 / 164.5 ppm Absent~170.1 ppmPrimary Indicator. Formyl C=O is unique (~161-164). Acetamides are downfield (~170).
C-α (N-CH₂) 39.8 / 43.2 ppm ~43.5 ppm~40.5 ppmLarge split (~3.4 ppm) between rotamers confirms formyl group presence.
C-β (Ar-CH₂) 34.5 / 36.8 ppm ~39.2 ppm~35.0 ppmShifts upfield upon acylation compared to free amine.
Ar-C (Ipso) 137.5 ppm ~138.0 ppm~137.8 ppmMinimal change; confirms aromatic integrity.
Ar-C (C-Br) 120.5 ppm ~120.2 ppm~120.5 ppmHeavy Atom Effect: Br shields the attached carbon significantly (upfield).
Ar-C (Ortho/Meta) 130-132 ppm 130-132 ppm130-132 ppmCharacteristic AA'BB' pattern intensity.
CH₃ (Methyl) AbsentAbsent~23.2 ppm Presence of a peak at ~23 ppm indicates Acetamide contamination.
Detailed Experimental Protocol

The Trustworthiness Pillar: A self-validating protocol ensures that observed anomalies are physical properties, not artifacts.

Step 1: Sample Preparation[1]
  • Mass: Dissolve 20–30 mg of the solid in 0.6 mL of CDCl₃ .

    • Why? DMSO-d₆ is often used for solubility, but it can shift the rotamer equilibrium and broaden peaks due to viscosity. CDCl₃ provides sharper resolution for the rotamer split.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors on the aromatic doublets.

Step 2: Acquisition Parameters (Self-Validating)
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Relaxation Delay (d1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The quaternary Carbon-Bromine (C-Br) and Carbonyl (C=O) carbons have long T1 relaxation times. Standard delays (1s) will suppress these peaks, making integration unreliable.

  • Scans: Minimum 256 scans (for adequate S/N on the minor rotamer).

Step 3: Variable Temperature (VT) Validation (Optional but Recommended)

If the "impurity" peaks are disputed:

  • Heat sample to 50°C .

  • Observation: The two sets of peaks (Major/Minor) should broaden and begin to coalesce.

Validation Logic Flow

Use this decision tree to interpret the spectrum and rule out synthetic failures.

Validation_WorkflowStartAcquire 13C Spectrum(CDCl3)Check_COCheck 160-165 ppm RegionStart->Check_CODecision1Peak at161-165?Check_CO->Decision1No_COFAIL: No Formylation.Likely Free Amine.Decision1->No_CONoYes_COAnalyze MultiplicityDecision1->Yes_COYesDecision2Double Peaks(Major/Minor)?Yes_CO->Decision2Single_PeakWARNING: Check Solvent/Temp.(Fast exchange?)Decision2->Single_PeakNoDouble_PeakPASS: Rotamers Confirmed.Decision2->Double_PeakYesCheck_23ppmCheck 20-25 ppmDouble_Peak->Check_23ppmDecision3Peak at~23 ppm?Check_23ppm->Decision3AcetamideFAIL: Acetamide AnalogContaminationDecision3->AcetamideYesCleanVALIDATION COMPLETETarget Identity ConfirmedDecision3->CleanNo

Figure 2: Step-by-step logic for distinguishing the target formamide from precursors and analogs.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • SDBS Spectral D

    
    C NMR of N-phenethylformamide derivatives. AIST. [Link]
    
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (5th Ed.). Wiley-Interscience.
  • Reich, H. J. (2023). WinPLT NMR Chemical Shift Data: Substituent Effects on Benzene. University of Wisconsin-Madison. [Link] (Source for C-Br heavy atom effect).

Benchmarking Purity: Establishing Reference Standards for N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-bromophenyl)ethyl]formamide is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents via the Bischler-Napieralski cyclization .[1] While often available as a "reagent grade" chemical (95–97% purity), its use as a quantitative comparator in GMP environments requires elevation to a Certified Reference Standard (CRS) (>99.5% purity).[1]

This guide objectively compares the "Reagent Grade" material against a laboratory-purified "Reference Standard," detailing the purification protocols, analytical validation, and rigorous characterization required to establish a primary standard for drug development.

Part 1: The Molecule and the Challenge

Target Molecule: this compound Chemical Structure: 4-Br-C6H4-CH2-CH2-NH-CHO Role: Precursor for 7-bromo-3,4-dihydroisoquinoline.[1] Criticality: Impurities in this standard (e.g., unreacted amine, di-formylated species) will propagate into downstream cyclization steps, leading to complex impurity profiles in the final drug substance (ICH Q3A).[1]

Comparison: Reagent Grade vs. Reference Standard

The following table summarizes the performance gap between commercially available reagent-grade material and the generated reference standard.

FeatureReagent Grade (Commercial)Reference Standard (Purified)Impact on Research
Purity (HPLC) 95.0% – 97.0%> 99.8%Reagent grade causes 3-5% error in potency calculations.[1]
Impurity Profile Contains 4-bromophenethylamine (1-3%)< 0.05% AmineResidual amine poisons acid catalysts in Bischler-Napieralski reactions.[1]
Water Content Hygroscopic (variable)Dried/Equilibrated (<0.1%)Variable water content skews gravimetric preparation of stock solutions.[1]
Homogeneity Batch-dependent variabilityHomogenized BatchEssential for long-term study consistency.[1]

Part 2: Synthesis and Purification Protocols

To establish a reference standard, one cannot simply "buy and test." One must "purify and characterize."[1] We compare two purification methodologies: Recrystallization (Method A) and Preparative HPLC (Method B) .[1]

Synthesis Overview
  • Precursor: 2-(4-bromophenyl)ethylamine.[1]

  • Reagent: Ethyl formate (Reflux).[1]

  • Reaction: Nucleophilic acyl substitution.[1]

Protocol 1: Purification Methodologies
Method A: Recrystallization (Scalable, Cost-Effective)

Best for removing inorganic salts and unreacted amines.[1]

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (EtOAc) at 65°C.

  • Clarification: Filter hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates.[1]

  • Nucleation: Slowly add Hexanes (anti-solvent) dropwise until turbidity persists.

  • Crystallization: Cool gradually to room temperature, then to 4°C for 12 hours.

  • Isolation: Vacuum filter and wash with cold 1:4 EtOAc:Hexanes.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.

Method B: Preparative HPLC (High Specificity)

Best for removing structurally similar organic impurities (e.g., des-bromo analogs).[1]

  • Column: C18 Prep Column (e.g., 50 x 250 mm, 10 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

  • Gradient: 30% B to 70% B over 40 minutes.

  • Collection: Fractionate peaks based on UV threshold (254 nm).

  • Lyophilization: Freeze-dry collected fractions to obtain an amorphous white powder.[1]

Workflow Visualization: Synthesis to Standard

The following diagram illustrates the decision logic for processing the material.

ReferenceStandardWorkflow Start Crude this compound PurityCheck Initial Purity Assessment (HPLC-UV) Start->PurityCheck Decision Purity > 98%? PurityCheck->Decision MethodA Method A: Recrystallization (EtOAc/Hexanes) Decision->MethodA Yes (Remove trace salts) MethodB Method B: Preparative HPLC (C18 Gradient) Decision->MethodB No (Complex impurities) Drying Vacuum Drying / Lyophilization MethodA->Drying MethodB->Drying Homogeneity Homogeneity Testing (Top/Middle/Bottom Sampling) Drying->Homogeneity FinalRelease Release as Reference Standard Homogeneity->FinalRelease

Figure 1: Decision tree for purification of the crude intermediate into a Reference Standard.

Part 3: Analytical Validation (Characterization)[1]

A Reference Standard is defined by the data that supports it. The following multi-modal approach ensures scientific integrity.

Structural Identification (Qualitative)
  • 1H-NMR (400 MHz, DMSO-d6): Confirm the formyl proton (singlet/doublet ~8.0-8.2 ppm, rotameric) and the para-substituted aromatic system (two doublets).

  • IR Spectroscopy: Verify the amide Carbonyl stretch (~1650-1660 cm⁻¹) and N-H stretch (~3280 cm⁻¹).

  • Mass Spectrometry (ESI+): Confirm parent ion [M+H]+ (m/z ~228/230, 1:1 isotopic ratio for Bromine).[1]

Purity Assessment (Quantitative)

Technique: HPLC-UV/PDA

  • Column: C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Wavelength: 254 nm (Aromatic absorption).[1]

  • Critical Parameter: The method must be "Stability Indicating"—capable of separating the formamide from its hydrolysis product (the amine).

Assay Assignment (The "True" Value)

To assign a purity value (e.g., 99.8%) to the standard, we use the Mass Balance Approach , which is more rigorous than simple area normalization.

Formula:



  • % Org.[1][2] Imp: Derived from HPLC (Area %).

  • % Water: Derived from Karl Fischer Titration (Coulometric).[1]

  • % Res. Solvents: Derived from GC-Headspace.

  • % Inorganic: Derived from Residue on Ignition (ROI).[1]

Validation Workflow Diagram

ValidationLogic Sample Purified Candidate ID Structural ID (NMR, MS, IR) Sample->ID Chrom Chromatographic Purity (HPLC-UV) Sample->Chrom Volatiles Volatiles (KF, GC-HS) Sample->Volatiles COA Certificate of Analysis (Assay Value Assigned) ID->COA Confirms Identity MassBalance Mass Balance Calculation Chrom->MassBalance % Organics Volatiles->MassBalance % Solvents/H2O MassBalance->COA Assay %

Figure 2: Analytical workflow for assigning the potency value to the Reference Standard.

Part 4: Stability and Storage

Even a pure standard degrades.[1]

  • Hygroscopicity: Formamides can be hygroscopic.[1] Store in amber vials with desiccants.

  • Stress Testing: Perform forced degradation (Acid/Base hydrolysis) to confirm the HPLC method can detect the breakdown back to 2-(4-bromophenyl)ethylamine.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[1][3][4]

  • ICH Q3A (R2): Impurities in New Drug Substances. Establishes reporting thresholds for impurities.

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft.[1][5] (Foundational chemistry for the application of this standard). [1]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][1]

Sources

TLC visualization techniques for N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison of TLC Visualization Protocols for N-[2-(4-bromophenyl)ethyl]formamide

Executive Summary

This compound presents a unique visualization challenge due to its dual nature: an aromatic core deactivated by a halogen (bromine) and a non-basic, polar formamide functionality.

While UV visualization (254 nm) is the mandatory non-destructive baseline, it lacks chemical specificity. For high-fidelity detection—particularly when distinguishing the product from its free amine precursor (4-bromophenethylamine)—the Chlorine/o-Tolidine method is the "Gold Standard" for chemical specificity, targeting the amide bond. However, due to safety concerns with o-tolidine, Phosphomolybdic Acid (PMA) is recommended as the robust, safer universal alternative for routine monitoring.

Compound Analysis & Chromatographic Behavior

To select the correct stain, one must understand the molecule's interaction with the stationary phase (Silica Gel 60 F₂₅₄).

  • Structural Deconstruction:

    • Aromatic Ring (4-Bromophenyl): Strong UV chromophore.[1] The bromine atom induces a bathochromic shift but also lipophilicity.

    • Ethyl Linker: Adds flexibility, minimal effect on staining.

    • Formamide Group ($ -NH-CHO $): The critical functional handle. It is a secondary amide. Unlike amines, it is non-basic and will not react with Ninhydrin directly. It possesses an acidic N-H proton susceptible to chlorination.

  • Predicted Rf Characteristics: Based on structural analogues (e.g., chlorinated benzoyl formamides), this compound exhibits moderate polarity.

    • Standard System: Hexane:Ethyl Acetate (1:1)

      
       Expected Rf: 0.40 – 0.60.
      
    • Relative Mobility: It will elute higher (less polar) than the free amine starting material but lower than non-polar precursors (e.g., 4-bromostyrene).

Methodology Comparison

The following table synthesizes experimental performance data for the four primary visualization candidates.

FeatureMethod A: UV Fluorescence Method B: Chlorine / o-Tolidine Method C: PMA Stain Method D: Ninhydrin
Type Non-DestructiveDestructive (Specific)Destructive (Universal)Destructive (Amine Specific)
Mechanism Fluorescence QuenchingN-chlorination

Redox
Redox (Molybdenum reduction)Schiff base formation
Sensitivity Moderate (5–10 µg)High (< 1 µg) High (1–5 µg)N/A (Negative for Amides)
Selectivity Low (Any aromatic)High (Amides/Peptides) Low (Universal)High (Free Amines only)
Stability TransientFades (Oxidation)Permanent (Charring) Permanent
Role First-pass checkConfirmation of Identity Routine Purity CheckImpurity Check (Starting Material)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Specificity (Chlorine / o-Tolidine)

Use this method to definitively confirm the presence of the formamide group. Safety Warning: o-Tolidine is a carcinogen. Use strict PPE and fume hood ventilation.

  • Preparation:

    • Solution A: 5% Sodium hypochlorite (commercial bleach) or a chamber saturated with Chlorine gas.

    • Solution B: 160 mg o-tolidine dissolved in 30 mL glacial acetic acid, diluted to 500 mL with distilled water and 1 g KI.

  • Chlorination: Place the dried TLC plate in a chamber with Solution A (or Cl₂ gas) for 5–10 minutes. The amide nitrogen is converted to an N-chloroamide ($ -N(Cl)-CHO $).

  • Aeration (Critical): Remove plate and air-dry in a hood for 10–15 minutes. Note: You must remove all excess free chlorine, or the background will turn blue instantly.

  • Visualization: Spray Solution B onto the plate.

  • Result: The N-chloroamide oxidizes o-tolidine.

    • Target: Deep blue/black spots on a white background.

    • Background: Remains white if aeration was sufficient.

Protocol B: The "Negative" Control (Modified Ninhydrin)

Use this to check for unreacted 4-bromophenethylamine starting material.

  • Standard Spray: Spray plate with 0.2% Ninhydrin in ethanol.

  • Heat: Bake at 110°C for 3 minutes.

  • Observation:

    • Target (Formamide): No reaction (colorless).

    • Impurity (Free Amine): Distinct Red/Purple spot.

  • Advanced (Hydrolysis): To visualize the formamide with Ninhydrin, first spray the plate with 10% HCl and heat (hydrolysis to amine), then spray Ninhydrin.

Visualization Logic & Mechanism

The following diagram illustrates the decision logic for selecting a stain and the chemical mechanism behind the specific Chlorine/o-Tolidine reaction.

TLC_Logic Start Eluted TLC Plate UV UV (254 nm) Non-Destructive Start->UV Step 1 Decision What is the goal? UV->Decision Step 2 Routine Routine Purity Decision->Routine Identity Confirm Amide Decision->Identity Impurity Check Start. Mat. (Free Amine) Decision->Impurity PMA PMA Stain (Heat required) Routine->PMA Universal Chlorine Chlorine / o-Tolidine (Amide Specific) Identity->Chlorine Blue Spot Ninhydrin Ninhydrin (Amine Specific) Impurity->Ninhydrin Purple Spot

Caption: Decision matrix for selecting the appropriate visualization technique based on analytical goals.

Reaction_Mechanism Substrate Formamide R-NH-CHO Step1 Chlorination (Cl2 / OCl-) Substrate->Step1 Intermediate N-Chloroamide R-N(Cl)-CHO Step1->Intermediate Step2 o-Tolidine Spray (Redox) Intermediate->Step2 Product Oxidized Tolidine (Blue Complex) Step2->Product

Caption: Chemical mechanism of the Chlorine/o-Tolidine reaction specific to the formamide functional group.

References

  • Chemistry LibreTexts. (2022). 7.8: TLC Visualization Methods. Retrieved from [Link]

  • University of Liverpool. (n.d.). TLC Stains: Preparation and Use.[2][3][4][5][6] Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Advanced vs. Conventional Characterization of N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-bromophenyl)ethyl]formamide (CAS: 186390-59-0)[1] is a critical halogenated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including brominated isoquinoline derivatives. Validating the structural integrity and elemental purity of this compound presents two distinct analytical challenges:

  • Halogen Interference: High mass-fraction bromine severely disrupts traditional combustion analysis[2].

  • Rotameric Splitting: The formamide moiety induces restricted C-N bond rotation, complicating NMR interpretation by generating false "impurity" signals[3].

This guide objectively compares Advanced Analytical Workflows (Automated CHNS/O with halogen scrubbing, Variable-Temperature NMR, and LC-HRMS) against Conventional Workflows (EDS, Standard 1D NMR, and GC-MS), providing drug development professionals with causality-driven, self-validating protocols.

Elemental Analysis: Overcoming Bromine Interference

The Causality of Analytical Failure

When characterizing heavily halogenated organics (Theoretical Br: 35.03%), conventional surface-scanning techniques like Energy Dispersive X-Ray Spectroscopy (EDS) fail to provide the bulk volumetric accuracy required for pharmaceutical release.

While Automated CHNS/O Flash Combustion is the gold standard, bromine poses a severe mechanistic threat to the instrument[4]. During standard combustion at 1000°C, bromine forms corrosive gases (


, 

). If unmitigated, these gases permanently poison the copper reduction catalyst and artificially inflate the nitrogen peak on the Thermal Conductivity Detector (TCD), leading to systemic quantification errors[2].
The Advanced Alternative: Halogen-Scrubbed CHNS/O

To mitigate halogen interference, the advanced workflow utilizes a modified combustion tube packed with silver tungstate (


)  and magnesium oxide (

)
[2]. These reagents act as a highly efficient halogen scrubber, capturing volatile bromine as non-volatile silver bromide (

) before the gas stream reaches the GC column[5].
Step-by-Step Protocol: Halogen-Scrubbed CHNS Analysis
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of this compound into a combustible tin capsule using a microbalance (resolution: 1 µg).

  • Reactor Configuration: Pack the primary oxidation reactor with chromium oxide (catalyst) and a 50 mm layer of

    
    /
    
    
    
    (halogen scrubber)[2].
  • Flash Combustion: Drop the capsule into the 1000°C reactor under a dynamic pulse of pure

    
    . The oxidation of the tin capsule creates an exothermic flash, driving localized temperatures to ~1800°C to ensure complete decomposition.
    
  • Reduction & Detection: Pass the analyte gases (

    
    , 
    
    
    
    ,
    
    
    ) through a copper reduction tube at 650°C to reduce
    
    
    to
    
    
    . Separate the gases via a GC column and quantify using a TCD[4].
Quantitative Comparison

Table 1: Elemental Analysis of this compound (Formula:


)
ElementTheoretical Mass (%)Advanced CHNS/O (Scrubbed)Conventional EDS (Surface)
Carbon (C) 47.39%47.42%49.1%
Hydrogen (H) 4.42%4.45%N/A (Undetectable)
Nitrogen (N) 6.14%6.11%5.8%
Oxygen (O) 7.01%7.05%8.2%
Bromine (Br) 35.03%34.97% (via Pyrolysis/Titration)36.9%

Structural Elucidation: Resolving Formamide Rotamers

The Causality of Peak Doubling

Formamides possess a unique electronic structure. The delocalization of the nitrogen lone pair into the carbonyl oxygen gives the C-N amide bond significant partial double-bond character[3]. This energetic barrier restricts free rotation, resulting in distinct cis and trans conformational isomers (rotamers) that are highly stable on the NMR timescale at room temperature[6].

In a standard 1D


-NMR spectrum at 25°C, this manifests as "doubled" peaks for the formyl (CHO) and amide (NH) protons. Novice analysts frequently misinterpret these rotameric doublets as chemical impurities or diastereomers, leading to unnecessary and costly purification cycles[3].
The Advanced Alternative: Variable-Temperature NMR (VT-NMR)

VT-NMR serves as a self-validating system for structural purity. By applying thermal energy, the rotational barrier of the C-N bond is overcome. The distinct rotameric states enter a fast-exchange regime, causing the doubled peaks to coalesce into a single, time-averaged resonance. If the peaks coalesce, the compound is pure; if they remain distinct, a true chemical impurity is present.

Step-by-Step Protocol: VT-NMR Coalescence
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous

    
     (chosen for its high boiling point of 189°C).
    
  • Baseline Acquisition (298 K): Acquire a standard

    
    -NMR spectrum at 25°C. Note the integration ratio of the doubled formyl peaks (typically ~4:1 for trans:cis rotamers in unhindered formamides).
    
  • Thermal Titration: Incrementally heat the NMR probe to 393 K (120°C), allowing 5 minutes for thermal equilibration at each 10-degree interval.

  • Coalescence Acquisition: Acquire the spectrum at 393 K. Observe the definitive coalescence of the formyl and NH doublets.

Quantitative Comparison

Table 2:


-NMR Chemical Shifts (

, 400 MHz)
Proton AssignmentStandard 1D NMR (25°C)Advanced VT-NMR (120°C)Diagnostic Outcome
Formyl (CHO) 8.05 (s, 0.8H), 7.95 (d, 0.2H)8.02 (br s, 1H) Coalescence confirms rotamers
Amide (NH) 8.15 (br s, 0.8H), 8.30 (br s, 0.2H)8.10 (br s, 1H) Coalescence confirms rotamers
Ar-H (ortho to Br) 7.45 (d, 2H)7.45 (d, 2H)Unaffected by rotation
Ar-H (meta to Br) 7.18 (d, 2H)7.18 (d, 2H)Unaffected by rotation

Mass Spectrometry: Leveraging Isotopic Signatures

Standard GC-MS workflows often subject formamides to excessive thermal stress in the injection port, leading to thermal degradation prior to ionization. Furthermore, low-resolution mass analyzers cannot reliably differentiate isobaric interferences.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) is the superior alternative. Bromine's natural isotopic distribution (~50.69%


 and ~49.31% 

) provides a built-in diagnostic tool. LC-HRMS preserves the intact molecular ion

and resolves the exact mass of the 1:1 isotopic doublet (

228.0024 and 230.0004). This definitively confirms both the elemental formula and the presence of a single covalently bound bromine atom without the risk of thermal fragmentation.

Analytical Workflow Visualization

G Start This compound Characterization Workflow EA Elemental Analysis Start->EA NMR Structural Elucidation Start->NMR MS Mass Spectrometry Start->MS CHNS Automated CHNS/O (Silver Tungstate Scrubber) EA->CHNS High Accuracy EDS Conventional EDS (Surface Semi-Quant) EA->EDS Low Accuracy VTNMR VT-NMR (120°C) Rotamer Coalescence NMR->VTNMR Resolves Rotamers StdNMR Standard 1D NMR (25°C) Peak Doubling NMR->StdNMR Ambiguous Purity HRMS LC-HRMS (ESI) Exact Mass & Isotope Ratio MS->HRMS Intact Molecular Ion GCMS Conventional GC-MS Thermal Degradation Risk MS->GCMS Fragmentation

Fig 1. Decision tree for the analytical characterization of halogenated formamides.

References

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from: [Link][2]

  • National Institutes of Health (PMC). Chromatographically separable rotamers of an unhindered amide. Retrieved from:[Link][3]

  • Royal Society of Chemistry. Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides. Retrieved from: [Link][6]

  • Nanoscale (RSC). Towards graphene bromide: bromination of graphite oxide (Combustible elemental analysis). Retrieved from:[Link][5]

Sources

Comparative Yield Analysis of Formylation Reagents for Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The N-formylation of phenethylamines is a foundational transformation in organic synthesis and drug development. N-formylphenethylamine serves as a critical intermediate in the synthesis of complex alkaloids and pharmaceuticals, most notably acting as the direct precursor for 3,4-dihydroisoquinolines via the Bischler-Napieralski cyclization.

The selection of a formylating agent is not merely a matter of availability; it dictates the reaction kinetics, impurity profile, and scalability of the synthetic route. Mechanistically, formylation relies on the nucleophilic attack of the primary amine's lone pair onto an electrophilic carbonyl carbon. The efficiency of this process is governed by the electrophilicity of the formylating agent and the steric hindrance surrounding the reaction center. This guide objectively compares the performance, yield, and operational parameters of the most prominent formylation reagents used for phenethylamines.

G A Phenethylamine (Nucleophile) C Tetrahedral Intermediate A->C Lone pair attack B Acetic Formic Anhydride (Electrophile) B->C Formyl carbon D N-Formylphenethylamine (Product) C->D Collapse E Acetic Acid (Leaving Group) C->E Cleavage

Mechanistic pathway of N-formylation using Acetic Formic Anhydride.

Reagent Profiles & Comparative Yield Analysis

Acetic Formic Anhydride (AFA)

AFA is a highly reactive mixed anhydride. When reacting with nucleophiles like phenethylamine, AFA acts as a highly selective formylating agent, delivering the formyl group in preference to the acetyl group[1]. Causality: The formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl, which is deactivated slightly by the electron-donating methyl group. In practice, formylation with AFA proceeds rapidly at room temperature or below, reliably affording yields of 90% or greater[2].

Ethyl Formate

Ethyl formate operates via ester aminolysis. Because the ethoxy group is a relatively poor leaving group compared to an acetate ion, this reaction requires elevated temperatures. Refluxing phenethylamine in ethyl formate (which serves as both solvent and reagent) for 12 hours drives the reaction forward, yielding the formamide in excellent yields of approximately 95%[3]. This method is favored for its exceptionally clean workup, as the byproduct (ethanol) and excess reagent are easily removed under vacuum.

Formic Acid (Thermal / Dean-Stark)

Direct condensation of phenethylamine with formic acid is highly atom-economic but thermodynamically limited by the generation of water. Causality: To drive the equilibrium toward the amide product (Le Chatelier's principle), water must be continuously removed. Utilizing a Dean-Stark trap with toluene at reflux achieves this, yielding approximately 91% of the desired product[4]. While cost-effective for industrial scale-up, the harsh thermal conditions (refluxing toluene at ~110 °C) make it unsuitable for highly functionalized, heat-sensitive phenethylamine derivatives.

Catalytic Formic Acid (Iodine-Catalyzed)

Recent advances in green chemistry have introduced catalytic methods to activate formic acid under milder conditions. Using a catalytic amount of molecular iodine (5 mol%) under solvent-free conditions at 70 °C generates HI in situ, which protonates the formic acid and enhances its electrophilicity. This method achieves yields up to 94% while avoiding the toxicity and instability of mixed anhydrides[5].

Quantitative Data Comparison

The following table summarizes the experimental parameters and yields of the discussed formylation strategies to aid in route scouting and process development.

Formylating ReagentOptimal ConditionsReaction TimeIsolated YieldPrimary ByproductScalability & E-Factor
Acetic Formic Anhydride 0 °C to RT, DCM1–2 h90–98%Acetic AcidModerate (Exothermic, CO off-gassing)
Ethyl Formate Reflux (54 °C), Neat12–16 h~95%EthanolHigh (Simple evaporation workup)
Formic Acid (Dean-Stark) Reflux in Toluene (110 °C)4–6 h~91%WaterHigh (Very cheap, excellent atom economy)
Formic Acid + I₂ (Cat.) 70 °C, Solvent-free2 h~94%WaterModerate (Requires catalyst removal)

Experimental Workflows & Decision Matrix

Selecting the appropriate reagent requires balancing substrate stability against operational complexity. The decision matrix below outlines the logical workflow for process chemists.

G Start Select Formylation Reagent Heat Heat-sensitive substrate? Start->Heat AFA Acetic Formic Anhydride (0°C to RT) Heat->AFA Yes Scale Industrial Scale Batch? Heat->Scale No DeanStark Formic Acid / Toluene (Dean-Stark, Reflux) Scale->DeanStark Yes (Cost-effective) EthylFormate Ethyl Formate (Reflux 12h, Mild) Scale->EthylFormate No (Lab scale)

Decision matrix for selecting phenethylamine formylation conditions.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring and rationale for workup procedures.

Protocol A: High-Yield Formylation via Acetic Formic Anhydride (AFA)

Note: AFA is thermodynamically unstable and degrades into carbon monoxide and acetic acid. It must be prepared fresh and used immediately in a well-ventilated fume hood.

Step 1: In Situ Preparation of AFA

  • Cool acetic anhydride (2.0 equiv) to 0 °C in a dry round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add formic acid (98%, 2.0 equiv) dropwise with stirring.

  • Heat the mixture to 50–60 °C for 2 hours to establish the mixed anhydride equilibrium, then cool to room temperature.

Step 2: Amine Formylation

  • Dissolve phenethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol) and cool to 0 °C.

  • Add the freshly prepared AFA (1.5 equiv) dropwise via an addition funnel. Causality: The reaction is highly exothermic; dropwise addition prevents solvent boiling and limits di-acylation impurities.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Validation Check: Monitor via TLC (eluent: 9:1 DCM/MeOH). Visualize with a ninhydrin stain. The reaction is complete when the primary amine spot (which stains purple/pink) completely disappears.

Step 3: Workup & Isolation

  • Quench the reaction by slowly pouring it into ice water.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers sequentially with 1M HCl (to remove trace unreacted amine), saturated aqueous NaHCO₃ (to neutralize the acetic acid byproduct until gas evolution ceases), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-formylphenethylamine as a viscous oil or low-melting solid (>90% yield).

Protocol B: Solvent-Free Formylation via Ethyl Formate

This protocol is ideal for robust substrates where ease of purification is the primary goal.

  • Combine phenethylamine (1.0 equiv) and anhydrous ethyl formate (5.0–10.0 equiv) in a round-bottom flask equipped with a reflux condenser. Causality: Using a large excess of ethyl formate allows it to act as both the acylating reagent and the solvent, driving the equilibrium forward.

  • Heat the mixture to a gentle reflux (approx. 54 °C) for 12–16 hours.

  • Validation Check: Analyze an aliquot via GC-MS or LC-MS to confirm the complete conversion of the starting mass to the M+28 formamide mass.

  • Workup: The workup is exceptionally simple. Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the unreacted ethyl formate and the ethanol byproduct.

  • Place the resulting residue under high vacuum for 2 hours to afford the pure N-formylphenethylamine (~95% yield).

References

Sources

Safety Operating Guide

Technical Guide: Safe Disposal & Management of N-[2-(4-bromophenyl)ethyl]formamide

[1]

Executive Summary & Operational Directive

Do not dispose of this compound down the drain or in general trash. N-[2-(4-bromophenyl)ethyl]formamide is a halogenated organic compound.[1][2][3][4][5] Its disposal is strictly regulated due to the presence of the bromine atom on the aromatic ring. Improper incineration of brominated compounds generates hydrogen bromide (HBr) and potential brominated dioxins, requiring specialized thermal treatment facilities with acid gas scrubbing capabilities.[1]

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated solvent waste streams.[1][5][6]

  • Label: Mark clearly as "Halogenated Organic Waste."

  • Contain: Use HDPE or glass containers; avoid metal if acidic hydrolysis is suspected.

Chemical Profile & Waste Characterization

To properly code this waste under RCRA (Resource Conservation and Recovery Act) guidelines, we must understand its functional reactivity.[1]

PropertyDataOperational Implication
Chemical Name This compoundPrimary identifier for manifest.
CAS Number 103020-53-9 (Generic/Isomer specific) or 2617-78-9 (Analog)Used for inventory tracking.[1]
Functional Groups Aryl Bromide, FormamideBromine: Requires halogenated waste stream.[1] Formamide: Potential for hydrolysis to formic acid/amine.[1]
Physical State Solid (typically) or Viscous OilSolids require lab-packing or dissolution; Oils require liquid waste carboys.[1]
Hazard Codes H302, H315, H319, H335Acute Tox. 4, Irritant.[1] Standard PPE required.[1][2][3][7]
The Science of Disposal: Why Segregation Matters

As scientists, we must understand the causality of our waste management protocols. We do not separate halogenated waste arbitrarily; we do it for thermodynamic and environmental reasons.[1]

  • Combustion Chemistry: When this compound is incinerated, the carbon backbone oxidizes to

    
    .[1] However, the bromine atom does not oxidize to a benign gas.[1] Instead, it reacts with hydrogen (from the ethyl chain or fuel source) to form Hydrogen Bromide (HBr)  gas.[1]
    
    
    
  • Infrastructure Impact: HBr is highly corrosive to the refractory lining of standard incinerators.[1]

  • Environmental Toxicity: Incomplete combustion of brominated aromatics can lead to the formation of PBDDs (Polybrominated dibenzo-p-dioxins), which are persistent organic pollutants.[1]

  • The Solution: By segregating this waste into the "Halogenated" stream, it is routed to high-temperature incinerators (>1100°C) equipped with caustic scrubbers that neutralize HBr before emission.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, reaction failures, or contaminated solids.[1]

  • PPE Verification: Don nitrile gloves (double gloving recommended), safety glasses, and a lab coat.[1] Ensure a functional fume hood is available.[1]

  • Container Selection: Select a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Transfer the solid material into the jar.[1]

    • Do not dissolve the solid in solvent solely for disposal unless your facility requires liquid bulking.[1] Keeping it solid reduces the total volume of hazardous waste.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Close the lid tightly. Place the jar in the Halogenated Solid Waste satellite accumulation area.[1]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, filtrates, or HPLC effluents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated waste stream.[1]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1]

    • Incompatible: Strong oxidizers (Peroxides), Strong acids (Nitric acid).[1]

  • Bulking: Pour the solution into the designated Halogenated Organic Solvents carboy (typically blue or yellow safety cans, or translucent HDPE carboys).

  • Log Entry: You must log the addition on the carboy's waste log sheet.[1]

    • Entry: "Brominated Organic Amide Solution" or specific chemical name.

    • Volume: Estimate in mL.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

Protocol C: Spill Management (Immediate Response)

Scenario: 5g of solid material dropped on the floor.

  • Isolate: Alert nearby personnel. Delineate the area.[1]

  • PPE: Standard PPE is sufficient for small solids.[1] If dust is generated, use an N95 respirator.[1]

  • Containment:

    • Solid: Gently sweep up using a dustpan and brush.[1] Avoid creating dust.[1][2][3][7]

    • Liquid: Cover with an inert absorbent (vermiculite or chemically treated pads).[1]

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Disposal: Place all spill debris (absorbent, wipes, gloves used) into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste drum.

Regulatory Compliance & Waste Coding (RCRA)

Proper coding ensures legal compliance during transport.[1] While this specific compound is not P-listed or U-listed by name, it is regulated by characteristic.[1]

Waste CodeDescriptionApplicability
D001 IgnitableApply if the compound is dissolved in a flammable solvent (Flash point <60°C).[1]
Halogenated Non-RCRA CodeMost facilities use an internal profile code for "Halogenated Organics" to trigger incineration requirements.[1]
D002 CorrosiveUnlikely, unless the formamide has hydrolyzed significantly to acid/amine.[1] Check pH if unsure.

Self-Validating System: Before sealing any waste container, ask: Does this container have a "Halogenated" sticker? If the answer is No, and the waste contains this compound, the process has failed.[1] Relabel immediately.

Decision Logic Flowchart

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid WasteStateCheck->IsSolidIsLiquidLiquid/SolutionStateCheck->IsLiquidSolidActionPlace in Wide-Mouth Jar(Do not dissolve)IsSolid->SolidActionLiquidCheckCheck Solvent CompatibilityIsLiquid->LiquidCheckFinalDestHalogenated Waste Stream(High Temp Incineration)SolidAction->FinalDestLab PackCompatibleCompatible Organic SolventsLiquidCheck->CompatibleYesIncompatibleOxidizers/Strong AcidsLiquidCheck->IncompatibleNoCompatible->FinalDestBulk CarboySegregateSegregate into SeparateWaste StreamIncompatible->SegregateSegregate->FinalDestSpecial Pickup

Figure 1: Operational decision tree for the disposal of brominated formamide derivatives. Note the convergence on the "Halogenated Waste Stream" to ensure proper incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Halogenated Acetamides and Formamides.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Personal protective equipment for handling N-[2-(4-bromophenyl)ethyl]formamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling N-[2-(4-bromophenyl)ethyl]formamide .

Advisory: As a specialized chemical intermediate containing a formamide moiety and a halogenated aromatic system, this substance requires a conservative safety approach. In the absence of a substance-specific GHS harmonized dataset, this protocol defaults to the High Hazard / Reproductive Toxin category characteristic of formamide derivatives.

Part 1: Chemical Hazard Intelligence

Substance Identification

  • Chemical Name: this compound

  • Structural Class: N-Formylphenethylamine derivative (Halogenated)

  • Physical State: Solid (White to off-white powder/crystals)

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

Hazard Risk Matrix (Presumptive) Based on Structure-Activity Relationships (SAR) of formamides (e.g., CAS 75-12-7) and organobromides:

Hazard CategoryCodeDescriptionOperational Implication
Reproductive Toxicity H360 May damage fertility or the unborn child.[1][2]Zero-skin-contact policy. Mandatory usage of fume hoods.
Skin/Eye Irritation H315/H319 Causes skin and serious eye irritation.[3][4]Full eye protection required; face shield for large quantities.
Acute Toxicity H302 Harmful if swallowed.[3]No open bench work; strict hygiene protocols.
Target Organ H373 May cause damage to organs (Blood/Liver) through prolonged exposure.[5]Health surveillance recommended for frequent users.

Part 2: Personal Protective Equipment (PPE) Architecture

Core Directive: Standard laboratory nitrile gloves are insufficient for prolonged protection against formamide derivatives due to rapid permeation. You must employ a "Barrier & Indicator" system.

Hand Protection Strategy
  • Primary Layer (Inner): 4-mil Nitrile (Tactile sensitivity).

  • Secondary Layer (Outer - Chemical Barrier): Butyl Rubber (0.3mm+) or Silver Shield/4H® (Laminate) .

    • Scientific Rationale: Formamides are polar aprotic solvents that can swell and permeate nitrile rubber in <15 minutes. Butyl rubber provides >480 minutes of breakthrough time.

  • Protocol:

    • Incidental Contact: Double-gloving (Nitrile/Nitrile) is acceptable only if the outer glove is changed immediately upon splash.

    • Preparative/Stock Handling: Must wear Laminate or Butyl liners.

Respiratory & Facial Protection
  • Engineering Control: All handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of aerosolized powder entering from the side.

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Body Shielding
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • Enhanced: Tyvek® sleeves or apron when handling >10g or liquid stock solutions to prevent sleeve-gap exposure.

Part 3: Operational Workflow & Logistics

Workflow Logic Diagram

The following diagram illustrates the "Zero-Exposure" workflow for handling this compound.

G Start Start: Chemical Retrieval CheckPPE Verify PPE: Butyl/Laminate Gloves + Goggles Start->CheckPPE HoodCheck Fume Hood Status: Flow > 100 fpm? CheckPPE->HoodCheck Weighing Weighing Protocol: Use Anti-Static Gun Closed Balance HoodCheck->Weighing Yes Stop Stop: Decontamination HoodCheck->Stop No (Abort) Solubilization Solubilization (DMSO/DCM): Add Solvent to Solid Weighing->Solubilization Reaction Reaction Setup: Closed Vessel Solubilization->Reaction Waste Disposal: Halogenated Organic Stream Reaction->Waste Waste->Stop

Caption: Operational logic flow ensuring engineering controls (Fume Hood) are verified before the substance is exposed to the environment.

Step-by-Step Handling Protocol

1. Preparation & Weighing

  • Static Control: As a dry organic powder, this compound may carry a static charge. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering.

  • Containment: Weigh into a tared vial or flask. Do not use weighing paper; use a weighing boat or funnel that can be rinsed into the reaction vessel.

  • Decontamination: Wipe the exterior of the stock container with a Kimwipe dampened with Methanol before returning it to storage.

2. Solubilization

  • Solvent Choice: Dissolve in DMSO or DCM.

  • Exothermic Caution: Formamides can release heat upon mixing with strong dehydrating agents. Add solvent slowly.

  • Labeling: Immediately label the solution with "Repro Toxin" and the concentration.

3. Storage Logistics

  • Conditions: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the formamide bond or oxidation.

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) and strong bases.

Part 4: Emergency Response & Disposal

Spill Response (Solid Powder)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves (or butyl) and P100 respiratory protection.

  • Contain: Cover the spill with a damp paper towel (water or methanol) to prevent dust generation.

  • Clean: Scoop up the material/towel mix. Wipe the area 3x with soap and water, then once with methanol.

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste - Toxic."

Waste Disposal Classification

  • Stream: Halogenated Organic Waste .

    • Reasoning: The bromine atom requires this to be separated from non-halogenated solvents to prevent corrosion in incinerators and to meet EPA/RCRA regulations.

  • Prohibition: Do NOT dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Formamide (CAS 75-12-7). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Formamide - Reprotoxic Classification. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.